PDpep1.3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C59H101N17O22 |
|---|---|
Molecular Weight |
1400.5 g/mol |
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C59H101N17O22/c1-8-30(6)47(76-56(96)38(17-21-44(82)83)72-53(93)36(15-19-42(78)79)68-49(89)32(61)26-45(84)85)58(98)73-37(16-20-43(80)81)54(94)69-34(13-11-23-65-59(63)64)52(92)71-35(14-18-41(62)77)55(95)75-40(25-29(4)5)57(97)70-33(12-9-10-22-60)51(91)67-31(7)48(88)74-39(24-28(2)3)50(90)66-27-46(86)87/h28-40,47H,8-27,60-61H2,1-7H3,(H2,62,77)(H,66,90)(H,67,91)(H,68,89)(H,69,94)(H,70,97)(H,71,92)(H,72,93)(H,73,98)(H,74,88)(H,75,95)(H,76,96)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H4,63,64,65)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,47-/m0/s1 |
InChI Key |
VKLFTBOIRANALH-JSFAGOEBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on PDpep1.3 and the α-Synuclein Aggregation Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the misfolding and aggregation of the protein α-synuclein into toxic oligomers and fibrils, leading to the formation of Lewy bodies and neuronal death. The intricate pathway of α-synuclein aggregation presents a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of a novel peptide inhibitor, PDpep1.3, and its role in modulating the α-synuclein aggregation pathway. This compound has emerged as a promising agent that mitigates neurodegeneration in preclinical models of Parkinson's disease by disrupting a key protein-protein interaction.[1] This document will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its study, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: Disrupting the α-Synuclein-CHMP2B Interaction
This compound is a peptide inhibitor that was identified through a high-throughput screen for its ability to reduce α-synuclein oligomer levels and associated cytotoxicity.[2][3] Its primary mechanism of action involves the disruption of the direct interaction between the C-terminal region of α-synuclein and the Charged Multivesicular Body Protein 2B (CHMP2B), a key component of the Endosomal Sorting Complex Required for Transport-III (ESCRT-III).[2][3]
The interaction between α-synuclein and CHMP2B is thought to impede the normal function of the endolysosomal pathway, which is crucial for the degradation of cellular proteins, including α-synuclein itself.[4] By binding to CHMP2B, α-synuclein inhibits its own clearance, leading to its accumulation and subsequent aggregation. This compound competitively binds to CHMP2B, thereby preventing its interaction with α-synuclein.[4] This restores the degradative function of the endolysosomal system, leading to a reduction in both the protein levels and aggregation of α-synuclein.[2][3] Ultimately, this protects dopaminergic neurons from α-synuclein-mediated degeneration.[2][3]
Quantitative Data Summary
The efficacy of this compound in mitigating α-synuclein-related pathology has been quantified in a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.
| In Vitro Efficacy of this compound | |
| Parameter | Observation |
| Binding Affinity of this compound to CHMP2B (Kd) | 1.8 µM[5] |
| Binding Affinity of α-synuclein (amino acids 103-114) to CHMP2B (Kd) | 0.64 µM[5] |
| Reduction in A53T α-synuclein protein levels in HEK293 cells | Significant reduction observed with this compound compared to scrambled control[4] |
| Rescue of cell viability in A53T α-synuclein expressing cells under proteostatic stress | This compound significantly rescued cell viability (P = 0.0005)[4] |
| Reduction in endogenous α-synuclein aggregates (pS129 puncta) in primary neurons | Significant reduction in the number of pS129-positive puncta per neuron (P = 0.0362)[4] |
| Restoration of LAMP1 levels in primary neurons expressing A53T α-synuclein | This compound restored LAMP1 levels, indicating rescue of endolysosomal function (P = 0.0057)[5] |
| In Vivo Efficacy of this compound (AAV-A53T α-synuclein rat model) | |
| Parameter | Observation |
| Reduction in pS129 α-synuclein accumulation in the striatum | This compound significantly reduced the accumulation of pathological α-synuclein.[6] |
| Protection of Dopaminergic Neurons | This compound protected dopaminergic neurons from α-synuclein-mediated degeneration. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
HEK293 cells expressing A53T α-synuclein
-
Lentiviral vectors for this compound and scramble control peptide expression
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed HEK293 cells expressing A53T α-synuclein in a 96-well opaque-walled plate at a density of 1.5 x 10^4 cells per well.
-
Transduce the cells with lentiviral vectors encoding either this compound or a scrambled control peptide.
-
Incubate the cells for 72 hours under standard culture conditions (37°C, 5% CO2).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to control-treated cells.
Immunofluorescence Staining of α-Synuclein Aggregates
This method is used to visualize and quantify intracellular α-synuclein aggregates.
Materials:
-
Primary cortical neurons
-
Adeno-associated viruses (AAVs) for this compound-GFP and scramble-GFP expression
-
Human α-synuclein pre-formed fibrils (PFFs)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% normal goat serum in PBS)
-
Primary antibody: anti-pS129 α-synuclein antibody
-
Fluorophore-conjugated secondary antibody
-
Confocal microscope
Procedure:
-
Culture primary cortical neurons on coverslips.
-
Transduce neurons with AAVs encoding this compound-GFP or a scramble-GFP control.
-
After 48 hours, treat the cells with human α-synuclein PFFs to induce endogenous α-synuclein aggregation.
-
Incubate for an additional 48 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Rinse three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Rinse three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-pS129 α-synuclein antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope and quantify the number of pS129-positive puncta in GFP-positive neurons.
Co-Immunoprecipitation (Co-IP) of α-Synuclein and CHMP2B
This technique is used to demonstrate the interaction between α-synuclein and CHMP2B and the disruptive effect of this compound.
Materials:
-
HEK293 cells co-transfected with Flag-CHMP2B, HA-A53T α-synuclein, and GFP-PDpep1.3 (or controls)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-Flag antibody conjugated to magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE and Western blotting reagents
-
Antibodies for Western blotting: anti-HA, anti-GFP, anti-Flag
Procedure:
-
Lyse the transfected HEK293 cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with anti-Flag antibody-conjugated magnetic beads to immunoprecipitate Flag-CHMP2B and its interacting partners.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Neutralize the eluate.
-
Analyze the immunoprecipitated samples by SDS-PAGE and Western blotting using antibodies against HA (for α-synuclein), GFP (for this compound), and Flag (for CHMP2B).
Fluorescence Polarization (FP) Binding Assay
This assay is used to quantify the direct binding interaction between this compound and CHMP2B.
Materials:
-
FITC-labeled this compound peptide
-
Purified recombinant CHMP2B protein
-
Assay buffer (e.g., PBS)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the purified CHMP2B protein in the assay buffer.
-
Add a constant, low concentration of FITC-labeled this compound to each well of a 384-well black plate.
-
Add the different concentrations of CHMP2B to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for FITC.
-
Plot the change in millipolarization (mP) units as a function of the CHMP2B concentration.
-
Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
Transmission Electron Microscopy (TEM) of α-Synuclein Fibrils
TEM is used to visualize the morphology of α-synuclein aggregates.
Materials:
-
Recombinant α-synuclein protein
-
Fibril formation buffer (e.g., PBS with constant agitation)
-
Carbon-coated copper grids
-
Negative stain solution (e.g., 2% uranyl acetate)
-
Transmission electron microscope
Procedure:
-
Induce the fibrillization of recombinant α-synuclein by incubation in fibril formation buffer at 37°C with continuous shaking.
-
Apply a small aliquot of the fibril solution to a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick off the excess sample with filter paper.
-
Apply a drop of negative stain solution to the grid for 1-2 minutes.
-
Wick off the excess stain.
-
Allow the grid to air dry completely.
-
Examine the grid using a transmission electron microscope to observe the morphology of the α-synuclein fibrils.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Caption: The canonical aggregation pathway of α-synuclein.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Co-Immunoprecipitation.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for Parkinson's disease. By specifically disrupting the pathogenic interaction between α-synuclein and CHMP2B, it addresses a key molecular event in the disease cascade. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in this promising area. The continued investigation of this compound and similar therapeutic strategies holds the potential to deliver novel, disease-modifying treatments for individuals affected by Parkinson's disease and other synucleinopathies.
References
- 1. news-medical.net [news-medical.net]
- 2. Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro coimmunoprecipitation between CHMP2B and alpha-synuclein [protocols.io]
- 4. Peptide-based approaches to directly target alpha-synuclein in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery and Development of the PD-L1 Inhibiting Peptide CLP002
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical validation of the novel anti-PD-L1 peptide, CLP002. The document details the experimental methodologies employed in its characterization and presents key quantitative data in a structured format.
Introduction to the PD-1/PD-L1 Immune Checkpoint
The interaction between Programmed Death-1 (PD-1), a receptor expressed on activated T-cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), which can be overexpressed on tumor cells, represents a critical immune checkpoint pathway.[1] Engagement of PD-1 by PD-L1 transmits an inhibitory signal into the T-cell, leading to suppressed T-cell proliferation, cytokine release, and cytotoxic activity, thereby allowing cancer cells to evade immune surveillance.[1] Blocking this interaction with therapeutic agents, such as monoclonal antibodies, has revolutionized cancer treatment. However, large antibody-based therapies can have limitations, including poor tumor penetration and potential immunogenicity.[2] This has spurred the development of smaller, peptide-based inhibitors like CLP002, which may offer advantages in tumor penetration and manufacturing.[2]
Discovery and Development of CLP002
CLP002 is a 12-amino acid peptide inhibitor of the PD-1/PD-L1 interaction that was discovered using a novel phage display biopanning strategy.[2] This technique enabled the selection of peptides that not only bind to PD-L1 with high affinity but also specifically block its interaction with PD-1.[2] Subsequent preclinical studies have demonstrated the potential of CLP002 as a promising candidate for cancer immunotherapy.[2]
Quantitative Data Summary
The key quantitative parameters characterizing the CLP002 peptide are summarized in the tables below.
Table 1: CLP002 Peptide Specifications
| Parameter | Value | Reference |
| Amino Acid Sequence | Trp-His-Arg-Ser-Tyr-Tyr-Thr-Trp-Asn-Leu-Asn-Thr | [3] |
| Molecular Weight | ~1.6 kDa | [2] |
Table 2: Binding Affinity and Inhibitory Concentration of CLP002
| Parameter | Value | Target | Method | Reference |
| Binding Affinity (KD) | ~0.4 µM | Human PD-L1 | Surface Plasmon Resonance (SPR) | [4][5] |
| IC50 (vs. human PD-1/PD-L1) | 2.17 µM | Recombinant human PD-L1 | ELISA | [2] |
| 1.43 µM | DU-145 cells (human PD-L1) | ELISA | [2] | |
| IC50 (vs. mouse PD-1/PD-L1) | 2.86 µM | Recombinant mouse PD-L1 | ELISA | [2] |
Signaling Pathway and Mechanism of Action
The PD-1/PD-L1 signaling pathway plays a crucial role in downregulating the immune response. When PD-L1 on a tumor cell binds to the PD-1 receptor on a T-cell, it leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic domain of PD-1. This, in turn, recruits the phosphatase SHP-2, which dephosphorylates and inactivates downstream signaling molecules of the T-cell receptor (TCR) complex, such as ZAP70 and PI3K. The result is an inhibition of T-cell activation, proliferation, and effector functions. CLP002 exerts its therapeutic effect by binding to PD-L1 at the site of its interaction with PD-1, thereby physically preventing the engagement of the receptor and ligand. This blockade restores the anti-tumor activity of T-cells.
PD-1/PD-L1 signaling pathway and inhibition by CLP002.
Experimental Workflow for CLP002 Discovery and Validation
The discovery and preclinical validation of CLP002 followed a systematic workflow, beginning with the screening of a peptide library and progressing through in vitro and in vivo characterization to establish its therapeutic potential.
Experimental workflow for the discovery and validation of CLP002.
Detailed Experimental Protocols
Phage Display Biopanning for CLP002 Discovery
This protocol outlines the novel biopanning strategy used to identify CLP002.
-
Objective: To discover peptides that specifically bind to human PD-L1 and block its interaction with PD-1.
-
Materials:
-
Ph.D.-12 Phage Display Peptide Library
-
Recombinant human PD-L1 and PD-1 proteins
-
96-well ELISA plates
-
Blocking buffer (e.g., BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
E. coli host strain for phage amplification
-
-
Procedure:
-
Panning Round 1:
-
Coat a 96-well plate with recombinant human PD-1.
-
Block the wells to prevent non-specific binding.
-
Incubate the phage display library in the PD-1 coated wells to deplete phages that bind to PD-1.
-
Transfer the supernatant containing the unbound phages to a new plate coated with recombinant human PD-L1.
-
Incubate to allow phages displaying PD-L1 binding peptides to attach.
-
Wash extensively to remove non-bound phages.
-
Elute the bound phages using a low pH buffer.
-
Amplify the eluted phages by infecting an E. coli host strain.
-
-
Subsequent Panning Rounds (2-4):
-
Repeat the panning procedure with increasing stringency (e.g., more extensive washing, lower target protein concentration) to enrich for high-affinity binders.
-
-
Phage Clone Selection and Sequencing:
-
After the final round of panning, individual phage clones are isolated.
-
The binding of each clone to PD-L1 is confirmed by phage ELISA.
-
The DNA from positive clones is sequenced to determine the amino acid sequence of the displayed peptide.
-
-
Competitive ELISA for PD-1/PD-L1 Blockade
This assay quantifies the ability of CLP002 to inhibit the interaction between PD-1 and PD-L1.
-
Objective: To determine the IC50 value of CLP002 for the PD-1/PD-L1 interaction.
-
Materials:
-
Recombinant human or mouse PD-L1
-
Biotinylated recombinant human or mouse PD-1
-
CLP002 peptide at various concentrations
-
96-well high-binding plates
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., H2SO4)
-
-
Procedure:
-
Coat a 96-well plate with recombinant PD-L1 overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add serial dilutions of the CLP002 peptide to the wells and incubate for 1 hour.
-
Without washing, add a constant concentration of biotinylated PD-1 to the wells and incubate for 1-2 hours.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate for 30-60 minutes.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
The percentage of inhibition is calculated relative to a control with no peptide inhibitor, and the IC50 value is determined by non-linear regression analysis.[2]
-
T-Cell Proliferation and Apoptosis Co-culture Assay
This cell-based assay evaluates the functional consequence of PD-1/PD-L1 blockade by CLP002.
-
Objective: To assess the ability of CLP002 to restore T-cell proliferation and prevent apoptosis in the presence of PD-L1-expressing cancer cells.
-
Materials:
-
Jurkat T-cells (expressing PD-1)
-
DU-145 human prostate cancer cells (overexpressing PD-L1)
-
CLP002 peptide
-
Anti-PD-L1 antibody (as a positive control)
-
Cell proliferation dye (e.g., CFSE)
-
Apoptosis detection kit (e.g., Annexin V/PI staining)
-
Flow cytometer
-
-
Procedure:
-
Co-culture Setup:
-
Culture Jurkat T-cells and DU-145 cells separately to the desired density.
-
For the proliferation assay, label Jurkat T-cells with CFSE.
-
Co-culture the Jurkat T-cells with DU-145 cells at an appropriate ratio.
-
-
Treatment:
-
Add CLP002 or the anti-PD-L1 antibody to the co-culture at the desired concentration.
-
Incubate for 24-72 hours.
-
-
Analysis:
-
Proliferation: Harvest the Jurkat T-cells and analyze the dilution of the CFSE dye by flow cytometry. A decrease in fluorescence intensity indicates cell division.[2]
-
Apoptosis: Stain the harvested Jurkat T-cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is quantified.[2]
-
-
3D Tumor Spheroid Penetration Assay
This assay assesses the ability of the relatively small CLP002 peptide to penetrate a three-dimensional tumor model.
-
Objective: To compare the tumor penetration capability of CLP002 with that of a larger anti-PD-L1 antibody.
-
Materials:
-
DU-145 cancer cells
-
Ultra-low attachment 96-well plates
-
Fluorescently labeled CLP002 and anti-PD-L1 antibody
-
Confocal microscope
-
-
Procedure:
-
Spheroid Formation:
-
Seed DU-145 cells in ultra-low attachment plates and allow them to form spheroids over 3-5 days.
-
-
Treatment:
-
Incubate the spheroids with fluorescently labeled CLP002 or anti-PD-L1 antibody for a defined period (e.g., 2-24 hours).
-
-
Imaging:
-
Wash the spheroids to remove the unbound peptide or antibody.
-
Image the spheroids using a confocal microscope, acquiring Z-stack images from the top to the center of the spheroid.
-
-
Analysis:
-
Analyze the fluorescence intensity at different depths within the spheroid to determine the extent of penetration.
-
-
In Vivo Efficacy Study using the CT26 Syngeneic Mouse Model
This in vivo study evaluates the anti-tumor activity of CLP002 in an immunocompetent mouse model.
-
Objective: To determine the effect of CLP002 on tumor growth and survival in a syngeneic mouse model of colon cancer.
-
Materials:
-
BALB/c mice
-
CT26 murine colon carcinoma cells[6]
-
CLP002 peptide
-
Vehicle control (e.g., saline)
-
Anti-mouse PD-L1 antibody (as a positive control)
-
-
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject CT26 cells into the flank of BALB/c mice.[6]
-
-
Treatment:
-
When tumors reach a palpable size, randomize the mice into treatment groups (vehicle, CLP002, anti-PD-L1 antibody).
-
Administer the treatments via a specified route (e.g., intraperitoneal injection) and schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Record survival data.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Analyze the differences in tumor growth and survival between the treatment groups.[7]
-
-
Conclusion
The peptide CLP002 has been systematically discovered and characterized as a potent inhibitor of the PD-1/PD-L1 immune checkpoint. Its ability to bind PD-L1 with high affinity, effectively block the PD-1/PD-L1 interaction, restore T-cell function in vitro, and inhibit tumor growth in vivo highlights its significant therapeutic potential.[2] As a low-molecular-weight agent, CLP002 may offer advantages over antibody-based therapies, particularly in terms of tumor penetration.[2] The detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of cancer immunotherapy.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Discovery of low-molecular weight anti-PD-L1 peptides for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]
The Role of PDpep1.3 in Disrupting the α-Synuclein-CHMP2B Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the accumulation of aggregated α-synuclein in the form of Lewy bodies and the loss of dopaminergic neurons in the substantia nigra. A promising therapeutic strategy for PD involves the clearance of pathological α-synuclein aggregates. This technical guide delves into the mechanism of a novel peptide inhibitor, PDpep1.3, and its role in disrupting the interaction between α-synuclein and the Charged Multivesicular Body Protein 2B (CHMP2B), a key component of the endosomal sorting complex required for transport (ESCRT-III). By inhibiting this interaction, this compound facilitates the clearance of α-synuclein and offers a potential therapeutic avenue for Parkinson's disease and other synucleinopathies.[1][2]
This compound: A Novel Peptide Inhibitor
This compound is a 12-amino-acid peptide (sequence: DEEIERQLKALG) with a molecular weight of 1399.73 Da.[3] It was identified through a high-throughput screening of a peptide library designed to find inhibitors of α-synuclein oligomerization and cytotoxicity.[1][3]
Mechanism of Action: Disrupting the α-Synuclein-CHMP2B Interaction
The core mechanism of this compound lies in its ability to specifically disrupt the direct interaction between the C-terminal region of α-synuclein and CHMP2B.[1][3][4] This interaction is crucial as it has been shown that α-synuclein can impede the normal function of the endolysosomal pathway by binding to CHMP2B, thereby inhibiting its own degradation and leading to its accumulation.[2]
This compound competitively binds to CHMP2B, preventing α-synuclein from interacting with it.[5] This disruption restores the normal functioning of the ESCRT-III complex and the endolysosomal pathway, leading to enhanced degradation of α-synuclein.[2][3][4]
Quantitative Data
The following tables summarize the key quantitative data regarding the binding affinity of this compound and its efficacy in various experimental models.
Table 1: Binding Affinity of this compound
| Parameter | Value | Method | Reference |
| Kd (this compound to CHMP2B) | 1.2 ± 0.2 µM | Fluorescence Polarization Assay | Nim et al., 2023, Nat Commun. |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | Treatment | Result | Reference |
| α-Synuclein Reduction | HEK293T cells expressing A53T α-synuclein | This compound | Significant reduction in α-synuclein protein levels. | [6] |
| Cell Viability | HEK293T cells expressing A53T α-synuclein under proteostatic stress | This compound | Increased cell viability compared to control. | [5] |
| α-Synuclein Oligomer Reduction | Primary rat cortical neurons with induced α-synuclein oligomers | This compound | Significant reduction in α-synuclein oligomer levels. | [6] |
Table 3: In Vivo Efficacy of this compound
| Model Organism | Assay | Treatment | Result | Reference |
| C. elegans | Dopaminergic neuron degeneration | This compound | Protection of dopaminergic neurons from α-synuclein-induced degeneration. | [7] |
| Rat Model of PD | Dopaminergic neuron survival in the substantia nigra | This compound | Increased survival of dopaminergic neurons. | [7] |
| Rat Model of PD | α-Synuclein oligomer levels in the substantia nigra | This compound | Reduction in α-synuclein oligomer levels. | [7] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Validate α-Synuclein-CHMP2B Interaction Disruption
This protocol is adapted from the methodology used to demonstrate that this compound disrupts the interaction between α-synuclein and CHMP2B.[5]
1. Cell Culture and Transfection:
- Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Co-transfect cells with plasmids encoding for FLAG-tagged CHMP2B and HA-tagged A53T α-synuclein, along with either a GFP-tagged this compound or a GFP-tagged scramble peptide control.
2. Cell Lysis:
- After 48 hours, wash cells with ice-cold PBS and lyse in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Immunoprecipitation:
- Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
- Incubate the pre-cleared lysate with anti-FLAG antibody overnight at 4°C with gentle rotation.
- Add fresh protein A/G magnetic beads and incubate for another 2 hours at 4°C.
4. Washing and Elution:
- Wash the beads three times with IP lysis buffer.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
5. Western Blot Analysis:
- Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with anti-HA antibody to detect co-immunoprecipitated α-synuclein and with anti-FLAG antibody to confirm the immunoprecipitation of CHMP2B.
Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol is based on the method used to determine the binding affinity of this compound to CHMP2B.[5]
1. Reagents and Materials:
- FITC-labeled this compound peptide.
- Purified recombinant CHMP2B protein.
- FP assay buffer (e.g., PBS with 0.01% Tween-20).
- Black, low-volume 384-well plates.
2. Assay Procedure:
- Prepare a serial dilution of CHMP2B protein in the FP assay buffer.
- Add a fixed concentration of FITC-labeled this compound to each well.
- Add the serially diluted CHMP2B protein to the wells.
- Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.
3. Data Acquisition and Analysis:
- Measure fluorescence polarization using a plate reader equipped with appropriate filters for FITC (excitation ~485 nm, emission ~520 nm).
- Plot the change in millipolarization (mP) as a function of the CHMP2B concentration.
- Fit the data to a one-site binding model to determine the dissociation constant (Kd).
Cell Viability (MTT) Assay
This protocol is a standard method to assess the cytoprotective effects of this compound in a cellular model of Parkinson's disease.[8][9][10]
1. Cell Seeding and Treatment:
- Seed SH-SY5Y neuroblastoma cells in a 96-well plate.
- Induce cellular stress to mimic Parkinson's disease pathology (e.g., by treatment with MPP+ or overexpression of A53T α-synuclein).
- Treat the cells with varying concentrations of this compound or a scramble peptide control.
2. MTT Incubation:
- After the desired treatment period (e.g., 24-48 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
3. Formazan (B1609692) Solubilization:
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
4. Absorbance Measurement:
- Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in restoring α-synuclein degradation.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the discovery and validation of this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapeutics for Parkinson's disease. By precisely disrupting the pathogenic interaction between α-synuclein and CHMP2B, it addresses a key mechanism underlying α-synuclein accumulation and neurodegeneration. The data presented in this guide provide a comprehensive overview of its mechanism, efficacy, and the experimental approaches used for its validation. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this compound and similar peptide-based inhibitors for the treatment of synucleinopathies.
References
- 1. Peptide-based approaches to directly target alpha-synuclein in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and computational approach to establish fit-for-purpose cell viability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on PDpep1.3: A Novel Therapeutic Peptide for Parkinson's Disease
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the accumulation of aggregated α-synuclein. Current treatments primarily address symptoms and do not halt disease progression. This document provides an in-depth technical overview of the foundational research on PDpep1.3, a novel peptide inhibitor with disease-modifying potential. This compound was identified through a high-throughput screening of protein-protein interaction inhibitors and has demonstrated significant efficacy in preclinical models of Parkinson's disease.[1][2] This guide details the peptide's mechanism of action, summarizes key quantitative data from foundational studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Introduction to this compound
This compound is a 12-amino-acid peptide (Sequence: DEEIERQLKALG) that has emerged as a promising therapeutic candidate for Parkinson's disease.[3] It was developed by researchers at the University of Toronto through a platform designed to identify peptide-based inhibitors of protein-protein interactions.[1] The core therapeutic hypothesis behind this compound is the targeted disruption of a pathogenic interaction that leads to the accumulation of α-synuclein, a key pathological hallmark of PD.[1][3] Preclinical studies have shown that this compound can reduce α-synuclein levels, protect dopaminergic neurons from degeneration, and rescue motor deficits in animal models of the disease.[1][2]
Mechanism of Action: Disrupting the α-Synuclein-CHMP2B Interaction
Foundational research has elucidated a novel mechanism of action for this compound, which involves the disruption of the direct interaction between the C-terminal region of α-synuclein and the CHarged Multivesicular body Protein 2B (CHMP2B).[2][4][5] CHMP2B is a component of the Endosomal Sorting Complex Required for Transport-III (ESCRT-III), a critical machinery for endolysosomal protein degradation.[2][6]
The interaction between α-synuclein and CHMP2B is believed to impair the function of the endolysosomal pathway, leading to a feedback loop where the clearance of α-synuclein is inhibited, thus promoting its accumulation.[2][5][7] this compound directly binds to CHMP2B, preventing its interaction with α-synuclein.[5] This restores the normal function of the endolysosomal pathway, enhancing the degradation of α-synuclein and mitigating its neurotoxic effects.[2][4][5]
Figure 1: Proposed mechanism of action for this compound in Parkinson's disease.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Model System | Outcome Measure | Result | Reference |
| Target Engagement | Fluorescence Polarization | Binding to CHMP2B | Nanomolar affinity | [1] |
| α-synuclein Reduction | Rat Cortical Neurons (A53T α-synuclein) | α-synuclein Protein Levels | Significant decrease compared to scramble peptide | [1] |
| α-synuclein Normalization | Human iPSC-derived Dopaminergic Neurons (A53T α-synuclein) | A53T α-synuclein Levels | Normalized to isogenic control levels | [1] |
| Endolysosomal Function | HEK293 Cells (A53T α-synuclein) | LAMP1 Levels | Restored LAMP1 levels decreased by A53T α-synuclein | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| C. elegans (A53T α-synuclein) | This compound | Dopaminergic Neuron Degeneration | Rescue of dopaminergic neurons | [1] |
| Rat Model of PD (AAV-A53T α-synuclein) | This compound | TH+ Dopamine (B1211576) Neuron Degeneration in Substantia Nigra | Reduced degeneration of dopamine neurons | [1] |
| Rat Model of PD (AAV-A53T α-synuclein) | This compound | Dopamine Levels in Striatum | Rescued dopamine levels | [1] |
| Rat Model of PD | This compound | pS129 α-synuclein Accumulation in Striatum | Reduced accumulation | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of this compound.
Co-Immunoprecipitation for α-synuclein and CHMP2B Interaction
-
Objective: To determine if α-synuclein and CHMP2B interact in a cellular context and if this compound can disrupt this interaction.
-
Cell Line: HEK293T cells.
-
Reagents:
-
Plasmids: pLJM1-EGFP-A53T-α-synuclein, pCMV-Flag-CHMP2B, pLJM1-EGFP-PDpep1.3.
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: Anti-Flag antibody (for immunoprecipitation), anti-GFP antibody (for detection), anti-α-synuclein antibody.
-
Protein A/G magnetic beads.
-
-
Protocol:
-
Co-transfect HEK293T cells with plasmids expressing A53T-α-synuclein and Flag-CHMP2B, with or without EGFP-PDpep1.3.
-
After 48 hours, lyse the cells in lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with anti-Flag antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using anti-GFP and anti-α-synuclein antibodies to detect co-immunoprecipitated proteins.
-
Fluorescence Polarization (FP) Binding Assay
-
Objective: To quantify the direct binding affinity of this compound to CHMP2B.
-
Reagents:
-
FITC-labeled this compound peptide.
-
Purified recombinant CHMP2B protein.
-
Binding buffer (e.g., PBS with 0.01% Tween-20).
-
-
Protocol:
-
Prepare a serial dilution of purified CHMP2B protein in the binding buffer.
-
Add a constant concentration of FITC-labeled this compound to each dilution of CHMP2B in a black, low-volume 384-well plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for FITC.
-
Plot the change in millipolarization (mP) units as a function of CHMP2B concentration.
-
Calculate the dissociation constant (Kd) by fitting the data to a one-site binding model.
-
References
- 1. Peptide Therapeutic for Parkinson’s Disease | Research & Innovation [research.utoronto.ca]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Peptide-based approaches to directly target alpha-synuclein in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: PDpep1.3 (DEEIERQLKALG), a Peptide Inhibitor of the α-Synuclein-CHMP2B Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The peptide sequence DEEIERQLKALG, designated as PDpep1.3, has been identified as a potent inhibitor of the protein-protein interaction between α-synuclein and the CHarged Multivesicular body Protein 2B (CHMP2B). This interaction is implicated in the pathogenesis of Parkinson's disease, where the accumulation of α-synuclein leads to neurodegeneration. This compound functions by disrupting the binding of the C-terminal region of α-synuclein to CHMP2B, a key component of the Endosomal Sorting Complex Required for Transport-III (ESCRT-III). This disruption restores endolysosomal function, thereby promoting the degradation of α-synuclein and mitigating its cytotoxic effects. In preclinical models of Parkinson's disease, this compound has demonstrated neuroprotective effects, suggesting its potential as a therapeutic agent.[1][2][3]
Core Function and Mechanism of Action
This compound is a 12-amino acid peptide that was optimized from a high-throughput screen designed to identify inhibitors of α-synuclein oligomerization and cytotoxicity.[2] Its primary mechanism of action is the competitive inhibition of the interaction between α-synuclein and CHMP2B.[1][3]
α-Synuclein, particularly in its pathogenic oligomeric or fibrillar forms, can impede the normal functioning of the endolysosomal pathway by binding to CHMP2B.[1] This interference inhibits the degradation of α-synuclein itself, leading to its accumulation and the formation of toxic aggregates within neurons.[1] this compound, by binding to CHMP2B, prevents its interaction with α-synuclein. This restores the integrity of the ESCRT-III complex and the endolysosomal pathway, facilitating the clearance of α-synuclein and reducing its associated neurotoxicity.[1][3]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Condition | Outcome | Result | Reference |
| Cell Viability | HEK293 expressing A53T α-synuclein | Proteostatic stress (MG132 treatment) | Increased cell survival | This compound showed the most prominent effect on cell survival compared to other tested peptides. | [1] |
| α-Synuclein Oligomer Reduction | HEK293 expressing A53T α-synuclein | --- | Reduction in α-synuclein oligomers | This compound demonstrated a significant reduction in α-synuclein oligomers. | [1] |
| Binding Affinity | FITC-labeled this compound and CHMP2B | Fluorescence Polarization | Dissociation constant (Kd) | Not explicitly quantified in the provided search results. | [1] |
| LAMP1 Levels | HEK293 cells overexpressing A53T α-synuclein | --- | Restoration of LAMP1 levels | This compound restored the decreased LAMP1 levels caused by A53T α-synuclein overexpression. | [1] |
| α-Synuclein Protein Level | HEK293 cells expressing A53T α-synuclein | --- | Reduction in A53T α-synuclein protein level | This compound significantly reduced A53T α-synuclein protein levels. | |
| Endogenous α-Synuclein Level | Rat cortical neurons | --- | Reduction in endogenous α-synuclein | This compound transduction led to a significant decrease in endogenous α-synuclein fluorescence. | |
| pS129 α-Synuclein Puncta | Rat cortical neurons treated with human α-synuclein PFFs | --- | Reduction in pathological α-synuclein | This compound significantly reduced the number of pS129 α-synuclein positive puncta. | [1] |
Table 2: In Vivo Efficacy of this compound
| Model Organism | Parkinson's Disease Model | Treatment | Outcome | Result | Reference |
| C. elegans | α-Synuclein-mediated neurodegeneration | This compound expression | Protection of dopaminergic neurons | This compound protected dopaminergic neurons from degeneration. | [1] |
| Rat | α-Synuclein-mediated degeneration | This compound administration | Protection of dopaminergic neurons | This compound protected dopaminergic neurons from degeneration. | [2] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from the methodology used to assess the cytoprotective effects of this compound.[1]
-
Cell Seeding:
-
Trypsinize and suspend subconfluent cells in culture media.
-
Seed 1.5 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate under standard culture conditions (37°C, 5% CO₂).
-
-
Peptide Transduction/Transfection:
-
For lentiviral delivery, infect cells with lentivirus expressing the peptide at a Multiplicity of Infection (MOI) of 5 for 72 hours.
-
For plasmid delivery, transfect cells with the peptide-expressing plasmid for 72 hours.
-
-
Induction of Proteostatic Stress (if applicable):
-
Treat cells with an appropriate concentration of a proteasome inhibitor (e.g., 10 µM MG132) to induce proteostatic stress.[1]
-
-
Luminescence Measurement:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of media-only wells (background) from all experimental readings.
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
-
Co-Immunoprecipitation (Co-IP) of α-Synuclein and CHMP2B
This protocol provides a general framework for investigating the interaction between α-synuclein and CHMP2B and the inhibitory effect of this compound.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable Co-IP lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose (B213101) or magnetic beads to the protein lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic stand and discard the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody against the target protein (e.g., anti-CHMP2B) to the pre-cleared lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for an additional 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold Co-IP wash buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against both the immunoprecipitated protein (e.g., CHMP2B) and the co-immunoprecipitated protein (e.g., α-synuclein).
-
Detect with appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate.
-
In Vivo Assessment of Dopaminergic Neuron Degeneration in a Rat Model
This protocol outlines a general approach for evaluating the neuroprotective effects of this compound in a rat model of Parkinson's disease.
-
Animal Model:
-
Utilize a rat model that recapitulates key features of Parkinson's disease, such as α-synuclein overexpression-mediated dopaminergic neurodegeneration.[2] This can be achieved through stereotactic injection of adeno-associated viruses (AAV) encoding human α-synuclein into the substantia nigra.
-
-
Peptide Administration:
-
Administer this compound through a relevant route (e.g., intracerebral injection, intranasal delivery, or systemic administration if the peptide is modified for blood-brain barrier penetration).
-
-
Behavioral Analysis:
-
Perform behavioral tests to assess motor function, such as the cylinder test for forelimb asymmetry or the open field test for locomotor activity.
-
-
Immunohistochemistry:
-
At the study endpoint, perfuse the animals and collect the brains.
-
Prepare brain sections for immunohistochemical analysis.
-
Stain for tyrosine hydroxylase (TH) to identify dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Stain for markers of α-synuclein pathology, such as phosphorylated α-synuclein (pS129).
-
-
Stereological Quantification:
-
Use unbiased stereological methods to quantify the number of TH-positive neurons in the substantia nigra.
-
Quantify the density of TH-positive fibers in the striatum.
-
Quantify the burden of α-synuclein pathology.
-
-
Statistical Analysis:
-
Compare the results from the this compound-treated group with a vehicle-treated control group to determine the statistical significance of any neuroprotective effects.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of α-Synuclein-CHMP2B Interaction and this compound Inhibition
Caption: α-Synuclein-CHMP2B signaling and this compound intervention.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for evaluating this compound efficacy.
References
The Modulatory Role of PDpep1.3 on Neuronal Endolysosomal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accumulation of α-synuclein is a pathological hallmark of Parkinson's disease (PD) and other synucleinopathies, with mounting evidence pointing to a dysfunctional endolysosomal system as a key contributor to disease progression. This technical guide provides an in-depth analysis of PDpep1.3, a novel peptide inhibitor, and its restorative effects on endolysosomal function in neurons. By disrupting the interaction between α-synuclein and the ESCRT-III component CHMP2B, this compound re-establishes normal endolysosomal trafficking and promotes the clearance of pathological α-synuclein. This document details the underlying mechanism of action, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual diagrams of the associated pathways and workflows.
Introduction: The Endolysosomal System in Neurodegeneration
The endolysosomal network is a critical cellular pathway responsible for the degradation and recycling of macromolecules, including aggregation-prone proteins like α-synuclein. In neurodegenerative diseases such as Parkinson's, this system's efficacy is compromised, leading to the accumulation of toxic protein species and neuronal death. A crucial interaction has been identified between the C-terminal region of α-synuclein and the CHarged Multivesicular body Protein 2B (CHMP2B), a key component of the Endosomal Sorting Complex Required for Transport-III (ESCRT-III).[1] This interaction impedes the normal function of the endolysosomal pathway, thereby inhibiting the degradation of α-synuclein itself and creating a pathogenic feedback loop.[1][2]
This compound is a peptide inhibitor designed to specifically disrupt this α-synuclein-CHMP2B interaction.[3][4] By competitively binding to CHMP2B, this compound releases the ESCRT-III machinery from the inhibitory grip of α-synuclein, thereby restoring endolysosomal function and enhancing the clearance of pathological α-synuclein.[1][5][3][4] This guide explores the experimental evidence supporting this mechanism.
Mechanism of Action of this compound
The primary mechanism of this compound is the disruption of the protein-protein interaction between α-synuclein and CHMP2B.[1][5] This action initiates a cascade of restorative effects on the endolysosomal pathway.
-
α-Synuclein-CHMP2B Interaction: Pathological α-synuclein binds to CHMP2B, a core component of the ESCRT-III complex. This interaction hinders the proper functioning of the ESCRT machinery, which is essential for the formation of multivesicular bodies (MVBs) and the subsequent fusion with lysosomes for cargo degradation.[1][5]
-
This compound Intervention: this compound acts as a competitive inhibitor, binding to CHMP2B and displacing α-synuclein.[5]
-
Restoration of Endolysosomal Function: With the α-synuclein-CHMP2B interaction blocked, the ESCRT-III complex can function correctly, leading to the restoration of MVB formation and overall endolysosomal flux.[5]
-
Enhanced α-Synuclein Clearance: The restored endolysosomal pathway is now capable of efficiently degrading α-synuclein, reducing its cellular levels and mitigating its associated toxicity.[5][3]
Quantitative Data Summary
The efficacy of this compound in restoring endolysosomal function has been quantified through various cellular assays. The following tables summarize the key findings from studies in HEK293 cells and primary rat cortical neurons overexpressing A53T α-synuclein.
Table 1: Effect of this compound on Endolysosomal Markers in HEK293 Cells
| Marker | Condition | Observation | Fold Change (relative to A53T + Scramble) |
| LAMP1 | A53T α-syn + Scramble1.3 | Decreased levels | - |
| A53T α-syn + this compound | Levels restored to near baseline | ~1.8x increase | |
| CD63 | A53T α-syn + Scramble1.3 | Substantial loss of CD63 | - |
| A53T α-syn + this compound | Levels restored to near baseline | ~2.5x increase |
Table 2: Effect of this compound on Endolysosomal Function in Neurons
| Assay | Cell Type | Condition | Result | Statistical Significance |
| Endolysosomal Flux | HEK293 | A53T α-syn | Reduced fluorescent signal (impaired flux) | - |
| A53T α-syn + this compound | Fluorescent signal returned to baseline | P = 0.0010 | ||
| LAMP1 Fluorescence | Rat Cortical Neurons | A53T α-syn | Decreased LAMP1 levels | ** |
| A53T α-syn + this compound | LAMP1 levels restored | * | ||
| Rab7 Levels | Rat Cortical Neurons | A53T α-syn | Increased Rab7 levels | - |
| A53T α-syn + this compound | Rab7 levels normalized | - |
*P < 0.05; **P < 0.01
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide, based on the study by Nim et al., 2023.
Cell Culture and Transfection
-
HEK293T Cells: Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were cultured at 37°C in a 5% CO2 incubator.
-
Primary Cortical Neurons: E18 rat cortical neurons were cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Transfection/Transduction:
-
HEK293T cells were co-transfected with plasmids encoding A53T α-synuclein and either this compound-GFP or a scrambled control peptide-GFP using Lipofectamine 2000 according to the manufacturer's instructions.
-
Primary neurons were transduced with adeno-associated viruses (AAV) expressing A53T α-synuclein and either this compound-RFP or Scramble1.3-RFP.
-
Immunoblotting for Endolysosomal Markers
-
Cell Lysis: Cells were harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against LAMP1, CD63, Rab7, or β-actin (as a loading control) overnight at 4°C.
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis was performed using ImageJ software to quantify protein levels relative to the loading control.
Endolysosomal Flux Assay
-
Cell Treatment: HEK293T cells were co-transfected as described above.
-
Substrate Incubation: Cells were incubated with a fluorogenic substrate that is taken up by endocytosis and fluoresces upon degradation within functional lysosomes. Leupeptin, a lysosomal inhibitor, was used as a negative control.
-
Flow Cytometry: After incubation, cells were harvested, washed, and analyzed by flow cytometry to measure the mean fluorescence intensity, which is proportional to lysosomal activity.
Immunofluorescence and Confocal Microscopy
-
Cell Fixation and Permeabilization: Neurons cultured on coverslips were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Antibody Staining: Cells were blocked and then incubated with a primary antibody against LAMP1. This was followed by incubation with a fluorescently-labeled secondary antibody.
-
Imaging: Coverslips were mounted, and images were acquired using a confocal microscope.
-
Analysis: The fluorescence intensity of LAMP1 in transduced (RFP-positive) neurons was quantified using ImageJ.
Conclusion and Future Directions
The peptide inhibitor this compound demonstrates a significant ability to restore endolysosomal function in neuronal models of Parkinson's disease. By targeting the specific interaction between α-synuclein and CHMP2B, this compound offers a promising therapeutic strategy that addresses a core pathological mechanism. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of neurodegeneration and drug development.
Future research should focus on optimizing the delivery of this compound across the blood-brain barrier and evaluating its long-term efficacy and safety in more advanced preclinical models of synucleinopathies. Further investigation into the broader effects of modulating the ESCRT-III complex in the context of neurodegenerative disease is also warranted. This targeted approach holds considerable promise for the development of disease-modifying therapies for Parkinson's disease and related disorders.
References
- 1. Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Product Citations for Neurodegenerative Proteins | StressMarq Biosciences Inc. [stressmarq.com]
- 3. researchgate.net [researchgate.net]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. researchgate.net [researchgate.net]
In Vitro Characterization of PDpep1.3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro characterization of PDpep1.3, a peptide inhibitor of α-synuclein aggregation. The following sections detail the experimental protocols used to elucidate its mechanism of action and quantify its activity, present the key quantitative data in a clear tabular format, and visualize the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a novel peptide that has been identified as a disruptor of the interaction between α-synuclein (α-syn) and the Charged Multivesicular Body Protein 2B (CHMP2B), a key component of the Endosomal Sorting Complex Required for Transport (ESCRT-III) machinery.[1][2][3] By binding to CHMP2B, this compound prevents the pathological interaction with α-synuclein, thereby restoring the normal function of the endolysosomal pathway. This leads to enhanced degradation of α-synuclein, a reduction in its aggregation, and protection of dopaminergic neurons from α-synuclein-mediated cytotoxicity.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial in vitro characterization of this compound.
| Parameter | Value | Assay | Description |
| Binding Affinity (Kd) | 1.8 µM | Fluorescence Polarization | Binding affinity of FITC-labeled this compound to purified recombinant CHMP2B protein. |
Table 1: Binding Affinity of this compound for CHMP2B.
| Cell-Based Assay | Cell Line | Key Finding | Experimental Approach |
| α-Synuclein Reduction | HEK293 | Significant reduction in A53T α-synuclein protein levels. | Immunoblotting of cell lysates after co-transfection with A53T α-synuclein and this compound. |
| α-Synuclein Reduction | Primary Cortical Neurons | Decreased fluorescence intensity of A53T α-synuclein. | Immunostaining of neurons transduced with AAVs encoding A53T α-synuclein and GFP-tagged this compound. |
| Cytoprotection | HEK293 | Increased cell viability in the presence of α-synuclein overexpression and proteasome inhibition. | CellTiter-Glo® Luminescent Cell Viability Assay. |
| Restoration of Endolysosomal Function | HEK293 | Restoration of LAMP1 levels decreased by A53T α-synuclein overexpression. | Immunoblotting for the late endosome/lysosome marker LAMP1. |
Table 2: Summary of In Vitro Cellular Assay Results for this compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Co-Immunoprecipitation (Co-IP) for α-Synuclein-CHMP2B Interaction
This protocol is designed to assess the ability of this compound to disrupt the interaction between α-synuclein and CHMP2B in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids: pCMV-Flag-CHMP2B, pCMV-HA-A53T-α-synuclein, pEGFP-PDpep1.3, and pEGFP-scrambled_control
-
Lipofectamine 3000 (or similar transfection reagent)
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors.
-
Anti-Flag M2 affinity gel
-
3xFlag peptide for elution
-
Primary antibodies: anti-HA, anti-GFP, anti-Flag
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells in 10 cm dishes. Co-transfect cells with plasmids encoding Flag-CHMP2B, HA-A53T-α-synuclein, and either GFP-PDpep1.3 or a GFP-scrambled control peptide using Lipofectamine 3000 according to the manufacturer's instructions.
-
Cell Lysis: After 48 hours, wash cells with ice-cold PBS and lyse in 1 mL of ice-cold Co-IP Lysis/Wash Buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled microfuge tube.
-
Immunoprecipitation: Add 30 µL of anti-Flag M2 affinity gel to each lysate and incubate for 4 hours at 4°C with gentle rotation.
-
Washing: Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C. Wash the pellet three times with 1 mL of Co-IP Lysis/Wash Buffer.
-
Elution: Elute the bound proteins by incubating the affinity gel with 50 µL of Co-IP Lysis/Wash Buffer containing 150 ng/µL of 3xFlag peptide for 30 minutes at 4°C.
-
Western Blotting: Analyze the eluted proteins and input lysates by SDS-PAGE and Western blotting using anti-HA, anti-GFP, and anti-Flag antibodies.
Fluorescence Polarization (FP) Binding Assay
This assay directly measures the binding of this compound to CHMP2B in vitro.
Materials:
-
FITC-labeled this compound peptide
-
Purified recombinant CHMP2B protein
-
FP Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare a 2X solution of FITC-labeled this compound at a final concentration of 10 nM in FP Assay Buffer. Prepare a serial dilution of CHMP2B protein in FP Assay Buffer.
-
Assay Setup: To the wells of a 384-well plate, add 10 µL of the CHMP2B protein dilutions. Add 10 µL of the 2X FITC-labeled this compound solution to all wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
-
Data Analysis: Plot the change in millipolarization (mP) units as a function of CHMP2B concentration. Fit the data to a one-site binding model to determine the dissociation constant (Kd).
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.
Materials:
-
HEK293 cells stably expressing A53T α-synuclein
-
Lentiviral vectors for this compound and scrambled control peptide expression
-
Proteasome inhibitor (e.g., MG132)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing A53T α-synuclein in an opaque-walled 96-well plate at a density of 10,000 cells per well.
-
Transduction and Treatment: Transduce the cells with lentivirus expressing either this compound or a scrambled control peptide. After 24 hours, treat the cells with a proteasome inhibitor to induce cytotoxicity.
-
Assay: After 48 hours of treatment, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal of treated wells to the control wells to determine the percentage of cell viability.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of action of this compound in restoring α-synuclein clearance.
Caption: Workflow for co-immunoprecipitation to assess protein-protein interactions.
Caption: Workflow for the fluorescence polarization binding assay.
References
The Novelty of PDpep1.3: A Targeted Approach to Disrupting α-Synuclein Pathology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the accumulation of aggregated α-synuclein in the brain. Current therapies primarily address symptoms and do not halt disease progression. A novel therapeutic peptide, PDpep1.3, has emerged as a promising candidate by targeting a previously unexplored interaction in the cellular protein degradation pathway. This technical guide provides a comprehensive overview of the novelty of the this compound target, its mechanism of action, and the key experimental findings that underscore its therapeutic potential.
Introduction: The Challenge of α-Synuclein in Parkinson's Disease
The aggregation of α-synuclein is a central pathological hallmark of PD. This process leads to the formation of toxic oligomers and larger inclusions known as Lewy bodies, which are associated with neuronal dysfunction and death. Therapeutic strategies aimed at reducing the burden of pathological α-synuclein are therefore of significant interest.
The Novel Target: The α-Synuclein-CHMP2B Interaction
The novelty of this compound lies in its specific targeting of the interaction between the C-terminal region of α-synuclein and the Charged Multivesicular Body Protein 2B (CHMP2B).[1][2][3] CHMP2B is a key component of the Endosomal Sorting Complex Required for Transport-III (ESCRT-III), a cellular machinery essential for the degradation of proteins via the endolysosomal pathway.[1]
The interaction between α-synuclein and CHMP2B is detrimental as it impedes the normal function of the ESCRT-III complex, thereby inhibiting the degradation of α-synuclein itself.[1][4] This creates a vicious cycle where α-synuclein accumulation is further promoted. This compound acts as a competitive inhibitor, disrupting this harmful interaction and restoring the cell's natural ability to clear pathological α-synuclein.[1][2][3]
Mechanism of Action: Restoring Endolysosomal Function
By binding to CHMP2B, this compound prevents α-synuclein from sequestering this vital ESCRT-III component. This restores the integrity and function of the endolysosomal pathway, leading to enhanced degradation of α-synuclein.[1][3][4] The proposed mechanism of action is a significant departure from other anti-α-synuclein strategies, offering a novel approach to tackle the core pathology of PD.
Signaling Pathway Diagram
Caption: Mechanism of this compound action.
Quantitative Data Summary
The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Method | Result | Reference |
| Target Engagement | Fluorescence Polarization | Nanomolar (nM) range | [5] |
| α-Synuclein Reduction (A53T mutant) | Immunoblotting in HEK293 cells | Significant reduction (P < 0.0001) | [6] |
| α-Synuclein Reduction (endogenous) | Immunofluorescence in cortical neurons | Significant reduction (P < 0.0001) | [6] |
| Reduction of pS129 α-Synuclein | Immunofluorescence in cortical neurons | Significant reduction (P = 0.0362) | [6] |
| Restoration of Cell Viability | MTT Assay | Restored ~70% cell viability in Caco-2 cells | [2] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Parkinson's Disease
| Parameter | Method | Result | Reference |
| Reduction of pS129 α-Synuclein Accumulation | Immunohistochemistry in Striatum | Reduced accumulation | [2] |
| Protection of Dopaminergic Neurons | Tyrosine Hydroxylase Staining in Substantia Nigra | Reduced degeneration of TH+ neurons | [5] |
| Restoration of Dopamine (B1211576) Levels | High-Performance Liquid Chromatography in Striatum | Rescued dopamine levels | [5] |
| Reduction in YFP+ Area (V1S/SV2) | Immunohistochemistry in Substantia Nigra | Significant reduction (P = 0.0341) | [7] |
| Reduction in YFP+ Area (V1S/SV2) | Immunohistochemistry in Striatum | Significant reduction (P = 0.0434) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.
Co-Immunoprecipitation (Co-IP) for α-Synuclein and CHMP2B Interaction
This protocol is designed to demonstrate the interaction between α-synuclein and CHMP2B and its disruption by this compound.
Materials:
-
Cell lysate from cells co-expressing tagged α-synuclein and tagged CHMP2B
-
This compound peptide
-
Protein A/G magnetic beads
-
Antibody against the CHMP2B tag (for immunoprecipitation)
-
Antibody against the α-synuclein tag (for western blotting)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Cell Lysis: Lyse cells expressing tagged proteins in cold lysis buffer.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-CHMP2B antibody for 2-4 hours at 4°C.
-
In a parallel sample, pre-incubate the lysate with this compound for 1 hour before adding the antibody.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blotting: Analyze the eluted samples by SDS-PAGE and western blotting using the anti-α-synuclein antibody to detect the co-precipitated α-synuclein.
Fluorescence Polarization (FP) Binding Assay
This assay quantifies the direct binding of this compound to CHMP2B.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-PDpep1.3)
-
Purified recombinant CHMP2B protein
-
Assay buffer (e.g., PBS)
-
Black, low-binding 96-well or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Serial Dilution: Prepare a serial dilution of the CHMP2B protein in the assay buffer.
-
Assay Plate Preparation: Add a fixed concentration of FITC-PDpep1.3 to each well of the plate.
-
Binding Reaction: Add the serially diluted CHMP2B to the wells containing FITC-PDpep1.3. Include a control with only FITC-PDpep1.3.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of CHMP2B concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
MTT Assay for Cell Viability
This assay assesses the ability of this compound to protect cells from α-synuclein-induced cytotoxicity.[8][9][10][11][12]
Materials:
-
Cell line susceptible to α-synuclein toxicity (e.g., SH-SY5Y neuroblastoma cells)
-
Aggregated α-synuclein
-
This compound peptide
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Treat cells with aggregated α-synuclein.
-
In a parallel set of wells, co-treat cells with aggregated α-synuclein and different concentrations of this compound.
-
Include untreated cells as a control for 100% viability and cells treated only with the vehicle as a control.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizing Experimental Workflows and Relationships
Experimental Workflow: Co-Immunoprecipitation
Caption: Co-Immunoprecipitation Workflow.
Logical Relationship: this compound Discovery and Validation
Caption: this compound Discovery Funnel.
Conclusion and Future Directions
This compound represents a significant advancement in the development of disease-modifying therapies for Parkinson's disease. Its novel mechanism of action, which involves the targeted disruption of the α-synuclein-CHMP2B interaction to enhance the natural clearance of pathological α-synuclein, offers a highly promising therapeutic strategy. The robust preclinical data, demonstrating both target engagement and efficacy in relevant disease models, strongly support its continued development. Future research should focus on optimizing the pharmacokinetic properties of this compound for clinical translation and further exploring the therapeutic potential of targeting the ESCRT pathway in other neurodegenerative diseases characterized by protein aggregation.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Peptide-based approaches to directly target alpha-synuclein in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Therapeutic for Parkinson’s Disease | Research & Innovation [research.utoronto.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of alpha-synuclein seeded fibril formation and toxicity by herbal medicinal extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Targeting alpha synuclein and amyloid beta by a multifunctional, brain-penetrant dopamine D2/D3 agonist D-520: Potential therapeutic application in Parkinson’s disease with dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for PDpep1.3 in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDpep1.3 is a novel peptide inhibitor designed to target the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease and other synucleinopathies.[1][2][3] This peptide functions by disrupting the interaction between α-synuclein and the CHarged Multivesicular body Protein 2B (CHMP2B), a critical component of the Endosomal Sorting Complex Required for Transport (ESCRT-III) machinery.[2][4][5][6] Under pathological conditions, the binding of α-synuclein to CHMP2B impairs the function of the endolysosomal pathway, leading to an accumulation of toxic α-synuclein aggregates and subsequent neuronal degeneration.[5][6] this compound restores the degradative function of this pathway, thereby reducing α-synuclein levels and protecting dopaminergic neurons.[4][6]
These application notes provide detailed protocols for utilizing this compound in neuronal cell culture models to study its effects on α-synuclein levels, aggregation, and the restoration of endolysosomal function.
Mechanism of Action: this compound Signaling Pathway
The proposed mechanism of this compound involves the modulation of the endolysosomal pathway for α-synuclein degradation. In pathological states, α-synuclein directly interacts with CHMP2B, hindering the proper function of the ESCRT-III complex and subsequent lysosomal degradation of α-synuclein. This compound acts as a competitive inhibitor of this interaction, freeing the ESCRT-III machinery to facilitate the clearance of α-synuclein.
Data Presentation
The following tables summarize the quantitative effects of this compound on α-synuclein levels and endolysosomal markers in neuronal cell cultures as reported in the literature.[6][7]
Table 1: Effect of this compound on α-Synuclein Levels in Primary Cortical Neurons
| Treatment Condition | Analyte | Measurement Method | Result (Compared to Scrambled Control) | Statistical Significance (p-value) |
| A53T α-Syn + this compound-GFP | A53T α-Synuclein | Immunofluorescence | Significant Decrease in Fluorescence Intensity | < 0.0001 |
| A53T α-Syn + this compound-GFP | A53T α-Synuclein | Immunoblot | Reduction in Total Protein Levels | Not specified |
| This compound-GFP | Endogenous α-Synuclein | Immunofluorescence | Reduced Fluorescence Intensity | < 0.0001 |
| α-Syn PFFs + this compound-GFP | pS129 α-Syn Puncta | Immunofluorescence | Reduced Number of Puncta per Neuron | 0.0362 |
Table 2: Effect of this compound on Endolysosomal Pathway Markers in Neurons
| Treatment Condition | Marker | Observation (Compared to A53T α-Syn Alone) | Statistical Significance (p-value) |
| A53T α-Syn + this compound-RFP | LAMP1 | Restoration of Decreased LAMP1 Levels | 0.0057 |
| A53T α-Syn + this compound | Rab7 | Normalization of Increased Rab7 Levels | Not specified |
Experimental Protocols
General Experimental Workflow
The general workflow for assessing the efficacy of this compound in neuronal cell culture involves cell culture and transduction, treatment with the peptide, and subsequent analysis through immunocytochemistry and biochemical assays.
Protocol 1: Assessment of this compound on α-Synuclein Levels in Primary Neurons
This protocol details the methodology for treating primary neuronal cultures with this compound and quantifying its effect on α-synuclein levels.
Materials:
-
Primary cortical neurons (e.g., isolated from E17 rat embryos)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
Adeno-associated viruses (AAVs): AAV-h-A53T-α-synuclein, AAV-PDpep1.3-GFP, AAV-Scramble1.3-GFP (control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibodies: anti-α-synuclein, anti-pS129-α-synuclein
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI nuclear stain
-
Mounting medium
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Blocking buffer for Western blot (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies for Western blot: anti-α-synuclein, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Transduction:
-
Plate primary cortical neurons at an appropriate density on coated coverslips (for imaging) or in culture plates (for biochemistry).
-
Allow neurons to mature for 5-7 days in vitro.
-
Co-transduce neurons with AAV-h-A53T-α-synuclein and either AAV-PDpep1.3-GFP or AAV-Scramble1.3-GFP. Use a predetermined optimal multiplicity of infection (MOI).
-
Incubate for 7-14 days to allow for robust transgene expression.
-
-
Immunocytochemistry:
-
Fix the cells on coverslips with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstain with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount coverslips onto glass slides.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal microscope.
-
For quantification, maintain consistent imaging parameters across all samples.
-
Analyze the fluorescence intensity of α-synuclein or the number of pS129-positive puncta in GFP-positive neurons using image analysis software (e.g., ImageJ/Fiji).
-
-
Western Blotting:
-
Lyse the cells from the culture plates in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Protocol 2: Analysis of Endolysosomal Markers
This protocol is an extension of Protocol 1 to assess the impact of this compound on markers of the endolysosomal pathway.
Materials:
-
Same as Protocol 1, with the addition of:
-
Primary antibodies: anti-LAMP1, anti-Rab7
Procedure:
-
Cell Culture and Transduction:
-
Follow step 1 from Protocol 1. For LAMP1 analysis with RFP-tagged peptide, use AAV-PDpep1.3-RFP and a corresponding scrambled control.
-
-
Immunocytochemistry:
-
Follow step 2 from Protocol 1, using primary antibodies against LAMP1 or Rab7.
-
-
Image Acquisition and Analysis:
-
Follow step 3 from Protocol 1.
-
Quantify the fluorescence intensity of LAMP1 or Rab7 within the transduced (GFP- or RFP-positive) neurons.
-
Concluding Remarks
This compound presents a promising therapeutic strategy for synucleinopathies by targeting a key protein-protein interaction that governs the degradation of α-synuclein. The protocols outlined above provide a framework for researchers to investigate the efficacy and mechanism of this compound in relevant neuronal cell culture models. These studies are crucial for the continued development and validation of this and similar peptide-based inhibitors for neurodegenerative diseases.
References
- 1. Peptide-based approaches to directly target alpha-synuclein in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Utilizing PDpep1.3 in the SH-SY5Y Neuronal Cell Model
Introduction
The human neuroblastoma SH-SY5Y cell line is a widely utilized in vitro model for studying neurodegenerative diseases, particularly Parkinson's disease (PD), due to its human origin and catecholaminergic neuronal properties.[1] These cells can be differentiated to exhibit a more mature neuronal phenotype, making them suitable for investigating neurotoxicity and neuroprotection. PDpep1.3 is a novel peptide inhibitor designed to counteract the pathogenic effects of α-synuclein (α-syn), a protein central to the pathology of PD. These application notes provide a comprehensive guide for researchers on the use of this compound in the SH-SY5Y cell model.
Mechanism of Action
This compound functions by disrupting the direct protein-protein interaction between the C-terminal region of α-synuclein and the CHarged Multivesicular body Protein 2B (CHMP2B).[2][3][4] CHMP2B is a critical component of the Endosomal Sorting Complex Required for Transport-III (ESCRT-III), a cellular machinery essential for protein degradation via the endolysosomal pathway.[4][5] Pathological α-synuclein impedes this pathway by binding to CHMP2B, thereby inhibiting its own degradation and leading to its accumulation and aggregation.[3][4] By blocking this interaction, this compound restores normal endolysosomal function, enhances the clearance of α-synuclein, and protects neurons from α-syn-mediated degeneration.[2][3][6]
Experimental Protocols
Protocol 1: Culture and Maintenance of SH-SY5Y Cells
This protocol outlines the standard procedure for culturing SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of DMEM and Ham's F-12, or DMEM alone[1][7]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Non-Essential Amino Acids (NEAA) solution (optional)[7]
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cryopreservation Medium: 90% FBS, 10% DMSO[7]
-
T-75 culture flasks, 6-well plates, 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
Complete Growth Medium Formulation:
-
To 500 mL of base medium, add:
-
50 mL FBS (to a final concentration of 10%)
-
5 mL Penicillin-Streptomycin (to final concentrations of 100 U/mL and 100 µg/mL, respectively)
-
5 mL NEAA (optional, to a final concentration of 1x)[7]
-
A. Thawing Cryopreserved Cells:
-
Pre-warm Complete Growth Medium in a 37°C water bath.
-
Rapidly thaw the vial of frozen cells in the 37°C water bath until a small ice crystal remains.[8]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed medium.
-
Centrifuge at 200 x g (approx. 1000 RPM) for 5 minutes.[7]
-
Aspirate the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C, 5% CO₂.
-
Change the medium after 24 hours to remove residual DMSO.
B. Passaging Cells:
-
Subculture cells when they reach 80-90% confluency.
-
Aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the T-75 flask and incubate at 37°C for 2-3 minutes, or until cells begin to detach.[9]
-
Neutralize the trypsin by adding 6-8 mL of Complete Growth Medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new flask at a recommended split ratio of 1:3 to 1:10.[8][9]
-
Add fresh medium to the new flask to the appropriate volume (e.g., 12-15 mL for a T-75 flask) and return to the incubator.
Protocol 2: Treatment of SH-SY5Y Cells with this compound
This compound can be introduced into cells either by direct addition of a cell-penetrating version of the peptide or, more commonly in published studies, through genetic expression via lentiviral or adeno-associated viral (AAV) vectors.[5]
Method A: Lentiviral Transduction for Peptide Expression
-
Seeding: Seed SH-SY5Y cells in the desired plate format (e.g., 6-well or 96-well) to be 50-70% confluent on the day of transduction.
-
Transduction: Prepare lentiviral particles encoding a this compound-GFP fusion protein (or other tag) and a scrambled peptide control.
-
Dilute the viral particles in fresh growth medium to the desired multiplicity of infection (MOI).
-
Replace the existing medium on the cells with the virus-containing medium. Polybrene (4-8 µg/mL) can be added to enhance transduction efficiency.
-
Incubate for 24 hours, then replace the medium with fresh Complete Growth Medium.
-
Allow 48-72 hours for robust expression of the peptide before proceeding with subsequent assays or treatments.[5]
Method B: Direct Peptide Addition (Hypothetical Protocol) Note: This requires a cell-penetrating version of this compound. The optimal concentration must be determined empirically.
-
Seeding: Seed SH-SY5Y cells and allow them to adhere for 24 hours.
-
Preparation: Reconstitute the cell-penetrating this compound in a suitable sterile solvent (e.g., sterile water or PBS) to create a high-concentration stock solution.
-
Treatment: Prepare serial dilutions of the peptide in culture medium. A typical starting range for bioactive peptides is 1-20 µM.[10][11]
-
Replace the medium on the cells with the peptide-containing medium. Include a vehicle-only control.
-
Incubate for the desired duration (e.g., 24-48 hours) before analysis.
Protocol 3: Assessment of this compound Effects
A series of assays can be performed to quantify the efficacy of this compound. It is common to first induce cellular stress or pathology using a neurotoxin to mimic disease conditions.
A. Induction of Neurotoxicity (Optional):
-
To model PD-like pathology, cells can be treated with neurotoxins such as 6-hydroxydopamine (6-OHDA), rotenone, or the proteasome inhibitor MG132 after or during this compound treatment.[5][11][12]
-
Example: After 48 hours of this compound expression, treat cells with 50-100 µM 6-OHDA for 24 hours to induce oxidative stress and cell death.[10]
B. Cell Viability and Cytotoxicity Assays:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.
-
Seed 1-3 x 10⁴ cells/well in a 96-well plate.
-
Perform this compound treatment and/or neurotoxin exposure.
-
Add MTT solution (to 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[13]
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.
-
Read absorbance at 570 nm.[13]
-
-
LDH Release Assay: Measures lactate (B86563) dehydrogenase (LDH) released from damaged cells into the medium, an indicator of cytotoxicity.
C. Western Blot for α-synuclein Levels:
-
Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against total α-synuclein overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate. Normalize α-synuclein levels to a loading control like β-actin or GAPDH.[15]
D. Immunocytochemistry for α-synuclein Aggregates and Lysosomal Markers:
-
Seed cells on glass coverslips in a 24-well plate.
-
Perform treatments as described above.
-
Fix cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-pS129 α-synuclein for pathological aggregates, anti-LAMP1 for lysosomes) overnight at 4°C.[5]
-
Incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature.
-
Mount coverslips with a DAPI-containing mounting medium.
-
Visualize using a fluorescence or confocal microscope and quantify puncta or fluorescence intensity.[5]
Experimental Workflow
References
- 1. accegen.com [accegen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. SH-SY5Y culturing [protocols.io]
- 8. Expert Insights | Hurry up and collect the SH-SY5Y cell tips! | Ubigene [ubigene.us]
- 9. moodle2.units.it [moodle2.units.it]
- 10. The Therapeutic Potential of Naturally Occurring Peptides in Counteracting SH-SY5Y Cells Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of Ac-SDKP peptide in SH-SY5Y cells and rat model of Parkinson's disease against 6-OHDA-induced oxidative stress and ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 14. Targeting the ClpP-αSynuclein Interaction with a Decoy Peptide to Mitigate Neuropathology in Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of PDpep1.3 in a Rat Model of Parkinson's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies. PDpep1.3 is a novel peptide inhibitor that has shown therapeutic potential in preclinical models of Parkinson's disease. This document provides detailed application notes and protocols for the use of this compound in a rat model of Parkinson's disease, based on published research.
This compound functions by disrupting the interaction between the C-terminal region of α-synuclein and the Charged Multivesicular body Protein 2B (CHMP2B), a key component of the Endosomal Sorting Complex Required for Transport-III (ESCRT-III).[1][2] This interaction is believed to impede the normal function of the endolysosomal pathway, leading to the accumulation of toxic α-synuclein aggregates. By blocking this interaction, this compound restores endolysosomal function, promoting the degradation of α-synuclein and protecting dopaminergic neurons from degeneration.[1][3][4][5] In vivo studies in a rat model of Parkinson's disease have demonstrated that this compound can mitigate neurodegeneration.[1][6]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in an adeno-associated virus (AAV)-A53T α-synuclein rat model of Parkinson's disease.
| Group | TH+ Cell Counts (cells in SN) | α-syn+ Area (% of SN) | LAMP1+ Puncta (puncta in SN) |
| EV + Scramble1.3 | Baseline | Minimal | Normal |
| EV + this compound | Baseline | Minimal | Normal |
| A53T + Scramble1.3 | Decreased | Increased | Decreased |
| A53T + this compound | Rescued towards baseline | Decreased | Rescued towards baseline |
| EV: Empty Vector; SN: Substantia Nigra. Data is presented qualitatively based on statistical significance reported in the source literature. |
| Group | Striatal Dopamine (B1211576) (DA) | Striatal DOPAC | Striatal HVA |
| EV + Scramble1.3 | Baseline | Baseline | Baseline |
| EV + this compound | Baseline | Baseline | Baseline |
| A53T + Scramble1.3 | Decreased | Decreased | Decreased |
| A53T + this compound | Rescued towards baseline | Rescued towards baseline | Rescued towards baseline |
| DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid. Data is presented qualitatively based on statistical significance reported in the source literature. |
Experimental Protocols
The following are detailed protocols for key experiments involved in the application of this compound in a rat model of Parkinson's disease. These are representative protocols and may require optimization for specific laboratory conditions.
Protocol 1: AAV-hA53T α-synuclein Rat Model of Parkinson's Disease
This protocol describes the creation of a Parkinson's disease model in rats via stereotactic injection of an adeno-associated viral vector expressing the human A53T mutant of α-synuclein into the substantia nigra.
Materials:
-
Adeno-associated virus serotype 1/2 expressing human A53T α-synuclein (AAV1/2-hA53T-α-syn)
-
Adeno-associated virus expressing this compound (or control peptide)
-
Adult female Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe with a 33-gauge needle
-
Surgical tools
Procedure:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).
-
Secure the rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify bregma.
-
-
Stereotactic Injection:
-
Drill a small burr hole over the substantia nigra pars compacta (SNpc) at the following representative coordinates relative to bregma: Anteroposterior (AP): -5.2 mm; Mediolateral (ML): ±2.1 mm; Dorsoventral (DV): -7.8 mm.
-
Lower the injection needle to the target DV coordinate.
-
Co-inject AAV-hA53T-α-synuclein and AAV-PDpep1.3 (or AAV-scrambled peptide control) into the SNpc. A representative injection volume is 2 µL per virus, delivered at a rate of 0.2 µL/min.
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the incision.
-
Administer post-operative analgesics and monitor the animal's recovery.
-
Allow for a 6-week period for α-synuclein expression and the development of pathology before proceeding with further experiments.
-
Protocol 2: Immunohistochemistry for Tyrosine Hydroxylase (TH) and α-synuclein
This protocol details the staining of rat brain sections to visualize dopaminergic neurons (TH-positive) and α-synuclein aggregates.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose (B13894) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)
-
Primary antibodies:
-
Rabbit anti-TH
-
Mouse anti-α-synuclein
-
-
Fluorescently-labeled secondary antibodies (e.g., Goat anti-rabbit Alexa Fluor 488, Goat anti-mouse Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
At the experimental endpoint, deeply anesthetize the rat and perfuse transcardially with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS until it sinks.
-
Freeze the brain and cut 40 µm coronal sections using a cryostat.
-
-
Immunostaining:
-
Wash the sections three times in PBS.
-
Incubate the sections in blocking solution for 1 hour at room temperature.
-
Incubate the sections with primary antibodies (diluted in blocking solution) overnight at 4°C.
-
Wash the sections three times in PBS.
-
Incubate the sections with fluorescently-labeled secondary antibodies (diluted in blocking solution) for 2 hours at room temperature, protected from light.
-
Wash the sections three times in PBS.
-
Counterstain with DAPI for 10 minutes.
-
Wash the sections in PBS.
-
-
Imaging:
-
Mount the sections onto glass slides and coverslip with mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
Protocol 3: HPLC Analysis of Dopamine and Metabolites
This protocol describes the quantification of dopamine (DA) and its metabolites, DOPAC and HVA, in rat striatal tissue using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Materials:
-
Rat striatal tissue
-
Perchloric acid (0.1 M) containing an internal standard (e.g., 3,4-dihydroxybenzylamine)
-
HPLC system with a C18 reverse-phase column and an electrochemical detector
-
Mobile phase (representative): 0.1 M sodium phosphate, 0.5 mM EDTA, 1.4 mM sodium dodecyl sulfate, 20% methanol, pH 2.7.
Procedure:
-
Sample Preparation:
-
Dissect the striatum from the rat brain on ice.
-
Homogenize the tissue in ice-cold 0.1 M perchloric acid with the internal standard.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered sample into the HPLC system.
-
Separate the analytes using a C18 column with the specified mobile phase at a constant flow rate.
-
Detect DA, DOPAC, and HVA using an electrochemical detector set at an appropriate potential (e.g., +0.7 V).
-
-
Data Analysis:
-
Quantify the concentrations of DA, DOPAC, and HVA by comparing the peak areas to a standard curve generated with known concentrations of the analytes and the internal standard.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound mechanism of action.
Experimental Workflow
Caption: Experimental workflow for this compound evaluation.
Logical Relationship
Caption: Logical flow of this compound's therapeutic effect.
References
- 1. Mitophagy Upregulation Occurs Early in the Neurodegenerative Process Mediated by α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. citeab.com [citeab.com]
- 3. researchgate.net [researchgate.net]
- 4. Vascular Impairment, Muscle Atrophy, and Cognitive Decline: Critical Age-Related Conditions [mdpi.com]
- 5. Current trends in basic research on Parkinson’s disease: from mitochondria, lysosome to α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-immunoprecipitation of PDpep1.3 and CHMP2B
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDpep1.3 is a peptide inhibitor designed to disrupt the interaction between α-synuclein and the Charged Multivesicular Body Protein 2B (CHMP2B).[1][2][3] This interaction is of significant interest in neurodegenerative disease research, particularly Parkinson's disease, where the accumulation of α-synuclein is a key pathological hallmark. CHMP2B is a core component of the Endosomal Sorting Complex Required for Transport-III (ESCRT-III), which is essential for the biogenesis of multivesicular bodies and the subsequent degradation of proteins via the endolysosomal pathway.[4][5][6][7] The binding of α-synuclein to CHMP2B is thought to impair this pathway, leading to reduced clearance of α-synuclein aggregates.[1][8][9][10] this compound offers a therapeutic strategy by competitively inhibiting this interaction, thereby restoring normal endolysosomal function and promoting the degradation of α-synuclein.[2][8][11]
Co-immunoprecipitation (Co-IP) is a robust technique to study protein-protein interactions in vitro and in vivo.[12][13][14] This document provides a detailed protocol for performing a co-immunoprecipitation experiment to validate the interaction between this compound and CHMP2B, and its effect on the α-synuclein-CHMP2B interaction.
Signaling Pathway and Experimental Rationale
The interaction between α-synuclein and CHMP2B is a critical juncture in the cellular protein degradation pathway. By disrupting this interaction, this compound aims to restore the normal functioning of the ESCRT-III complex, leading to enhanced clearance of α-synuclein. The Co-IP experiment is designed to pull-down a "bait" protein and its interacting "prey" proteins from a cell lysate. In this context, CHMP2B can be used as the bait to investigate its interaction with α-synuclein in the presence and absence of this compound.
Caption: Signaling pathway of α-synuclein, CHMP2B, and this compound.
Data Presentation
The results of the co-immunoprecipitation experiment can be quantified by densitometry of the western blot bands. The data should be presented in a tabular format for clear comparison between different experimental conditions.
| Bait Protein | Prey Protein | Condition | Input (Relative Densitometry) | IP Eluate (Relative Densitometry) | Fold Enrichment |
| CHMP2B | α-synuclein | Vehicle Control | |||
| CHMP2B | α-synuclein | This compound | |||
| CHMP2B | α-synuclein | Scrambled Peptide | |||
| IgG Control | α-synuclein | Vehicle Control |
Experimental Protocol: Co-immunoprecipitation
This protocol is designed for cultured mammalian cells, such as human neuroblastoma cell lines (e.g., SH-SY5Y) or HEK293T cells, co-transfected to express tagged versions of CHMP2B and α-synuclein.
Materials
-
Cell Culture:
-
HEK293T or SH-SY5Y cells
-
Dulbecco's Modified Eagle's Medium (DMEM) or DMEM/F12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
Transfection Reagents:
-
Expression plasmids: e.g., pCMV-FLAG-CHMP2B, pCMV-HA-αSynuclein
-
Transfection reagent (e.g., Lipofectamine 3000)
-
-
Peptides:
-
Lysis and Wash Buffers:
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.[12]
-
Wash Buffer: Co-IP Lysis Buffer diluted 1:1 with PBS.
-
-
Antibodies:
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-HA antibody (for western blotting)
-
Anti-CHMP2B antibody (for western blotting, if using untagged protein)
-
Normal mouse/rabbit IgG (as a negative control)
-
-
Beads:
-
Protein A/G magnetic beads
-
-
Elution and Detection:
-
2x Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies for western blotting
-
Chemiluminescent substrate
-
Experimental Workflow
Caption: Co-immunoprecipitation experimental workflow.
Step-by-Step Protocol
1. Cell Culture and Transfection: a. Seed cells in 10 cm dishes to be 70-80% confluent at the time of transfection. b. Co-transfect cells with plasmids expressing FLAG-tagged CHMP2B and HA-tagged α-synuclein according to the manufacturer's protocol for your chosen transfection reagent. c. Incubate for 24-48 hours post-transfection.
2. Cell Treatment: a. Prior to harvesting, treat the cells with this compound, a scrambled control peptide, or a vehicle control for the desired time (e.g., 4-6 hours). The optimal concentration of the peptide should be determined empirically, but a starting point could be in the low micromolar range.
3. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add 1 mL of ice-cold Co-IP Lysis Buffer to each dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cell lysate) to a new pre-chilled tube. g. Determine the protein concentration of the lysate using a BCA or Bradford assay.
4. Pre-clearing the Lysate: a. For each immunoprecipitation reaction, take 1-2 mg of total protein in a volume of 500 µL. b. Add 20 µL of equilibrated Protein A/G magnetic beads. c. Incubate on a rotator for 1 hour at 4°C. d. Place the tube on a magnetic rack and collect the supernatant. This is the pre-cleared lysate.
5. Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of anti-FLAG antibody or the equivalent amount of normal IgG as a negative control. b. Incubate on a rotator for 4 hours to overnight at 4°C. c. Add 30 µL of equilibrated Protein A/G magnetic beads. d. Incubate on a rotator for an additional 2 hours at 4°C.
6. Washing: a. Place the tubes on a magnetic rack to collect the beads. Discard the supernatant. b. Wash the beads three times with 1 mL of Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then collect the beads on the magnetic rack. c. After the final wash, carefully remove all residual wash buffer.
7. Elution: a. Resuspend the beads in 40 µL of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. c. Place the tubes on a magnetic rack and collect the supernatant, which contains the eluted proteins.
8. Western Blot Analysis: a. Load the eluted samples, along with a small fraction of the input lysate (e.g., 20-30 µg), onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (e.g., anti-HA to detect co-immunoprecipitated α-synuclein, and anti-FLAG to confirm the immunoprecipitation of CHMP2B) overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Expected Results
A successful Co-IP experiment will show a band for HA-α-synuclein in the lane corresponding to the anti-FLAG IP from the vehicle-treated and scrambled peptide-treated cells, indicating an interaction between CHMP2B and α-synuclein. In the lane corresponding to the this compound-treated cells, this band should be significantly reduced or absent, demonstrating that the peptide disrupts the interaction. The IgG control lane should not show any bands for either protein, confirming the specificity of the immunoprecipitation. The input lanes should show the expression of both proteins in all conditions.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CHMP2B - Wikipedia [en.wikipedia.org]
- 5. medlineplus.gov [medlineplus.gov]
- 6. genecards.org [genecards.org]
- 7. Charged multivesicular body protein 2B (CHMP2B) of the endosomal sorting complex required for transport-III (ESCRT-III) polymerizes into helical structures deforming the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide-based approaches to directly target alpha-synuclein in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 10. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 11. Peptide Therapeutic for Parkinson’s Disease | Research & Innovation [research.utoronto.ca]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 15. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
Application Notes and Protocols for Fluorescence Polarization Binding Assay for PDpep1.3
Audience: Researchers, scientists, and drug development professionals.
Introduction
PDpep1.3 is a novel peptide inhibitor designed to disrupt the protein-protein interaction between α-synuclein (α-syn) and the Charged Multivesicular Body Protein 2B (CHMP2B).[1] This interaction is a key pathological event in synucleinopathies, such as Parkinson's disease, where the accumulation of α-syn impairs the normal function of the endolysosomal pathway, leading to neurodegeneration.[1][2] this compound offers a promising therapeutic strategy by restoring the function of the endolysosomal sorting complex required for transport (ESCRT), thereby promoting the clearance of α-syn.[1]
Fluorescence Polarization (FP) is a powerful biophysical technique used to monitor molecular interactions in solution.[3] It is particularly well-suited for studying the binding of a small fluorescently labeled molecule (the tracer) to a larger, unlabeled molecule (the receptor). When the tracer is unbound, it tumbles rapidly in solution, resulting in a low polarization of emitted light upon excitation with polarized light. Upon binding to the larger receptor, the tumbling rate of the complex slows significantly, leading to an increase in the polarization of the emitted light. This change in polarization can be used to quantify the binding affinity between the two molecules.
These application notes provide a detailed protocol for a fluorescence polarization binding assay to characterize the interaction between this compound and its binding partner, CHMP2B.
Signaling Pathway: α-Synuclein, CHMP2B, and the ESCRT Pathway
Under normal physiological conditions, the ESCRT-III component CHMP2B is involved in the endolysosomal pathway, which is crucial for the degradation of cellular proteins, including α-synuclein. Pathological α-synuclein can directly interact with CHMP2B, impairing the function of the ESCRT machinery. This disruption leads to a cascade of detrimental effects, including the inhibition of α-synuclein's own degradation, promoting its accumulation and subsequent neurotoxicity. This compound acts by competitively inhibiting the α-syn-CHMP2B interaction, thereby restoring the normal function of the endolysosomal pathway and enhancing the clearance of α-synuclein.
Caption: α-Synuclein, CHMP2B, and ESCRT Pathway Dynamics.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for CHMP2B as determined by fluorescence polarization.
| Interacting Molecules | Method | Kd (μM) | Reference |
| FITC-PDpep1.3 and CHMP2B | Fluorescence Polarization | 0.47 ± 0.05 | Nim et al., 2023 |
Experimental Protocols
Direct Binding Assay using Fluorescence Polarization
This protocol describes how to determine the binding affinity between a fluorescently labeled this compound (e.g., FITC-PDpep1.3) and purified CHMP2B protein.
Materials:
-
FITC-labeled this compound (Tracer)
-
Purified recombinant CHMP2B protein (Receptor)
-
FP Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20
-
Black, non-binding 96-well or 384-well plates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Prepare Reagents:
-
Prepare a 2X stock solution of FITC-PDpep1.3 at 20 nM in FP Assay Buffer.
-
Prepare a serial dilution of CHMP2B protein in FP Assay Buffer. The concentration range should typically span from low nanomolar to high micromolar to ensure a full binding curve. A 12-point, 2-fold serial dilution starting from 20 μM is recommended.
-
-
Assay Plate Setup:
-
Add 50 μL of the 2X FITC-PDpep1.3 stock solution to each well of the microplate.
-
Add 50 μL of each CHMP2B dilution to the respective wells.
-
For control wells, add 50 μL of FP Assay Buffer instead of the CHMP2B solution (for measuring the polarization of the free tracer).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a microplate reader. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 528 nm emission for FITC).
-
The instrument will measure the intensity of the emitted light parallel (Iparallel) and perpendicular (Iperpendicular) to the plane of the polarized excitation light. The polarization (P) is calculated as: P = (Iparallel - G * Iperpendicular) / (Iparallel + G * Iperpendicular) (where G is the G-factor of the instrument).
-
-
Data Analysis:
-
Plot the measured fluorescence polarization (in mP) as a function of the CHMP2B concentration.
-
Fit the data to a one-site binding model using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the equilibrium dissociation constant (Kd).
-
Competition Binding Assay
This protocol is used to determine if an unlabeled compound (e.g., unlabeled this compound or α-synuclein) can compete with the fluorescently labeled this compound for binding to CHMP2B.
Materials:
-
FITC-labeled this compound (Tracer)
-
Purified recombinant CHMP2B protein (Receptor)
-
Unlabeled competitor (e.g., α-synuclein or unlabeled this compound)
-
FP Assay Buffer
-
Black, non-binding microplates
-
Microplate reader with FP capabilities
Protocol:
-
Prepare Reagents:
-
Prepare a 2X stock solution of FITC-PDpep1.3 at 20 nM in FP Assay Buffer.
-
Prepare a 2X stock solution of CHMP2B at a concentration that is 2-3 times the Kd value determined from the direct binding assay.
-
Prepare a serial dilution of the unlabeled competitor in FP Assay Buffer.
-
-
Assay Plate Setup:
-
Add 25 μL of the 2X FITC-PDpep1.3 stock solution to each well.
-
Add 25 μL of the 2X CHMP2B stock solution to each well.
-
Add 50 μL of each competitor dilution to the respective wells.
-
Include control wells for:
-
Free tracer (25 μL 2X FITC-PDpep1.3 + 75 μL FP Assay Buffer)
-
Bound tracer (25 μL 2X FITC-PDpep1.3 + 25 μL 2X CHMP2B + 50 μL FP Assay Buffer)
-
-
-
Incubation and Measurement:
-
Follow steps 3 and 4 from the direct binding assay protocol.
-
-
Data Analysis:
-
Plot the fluorescence polarization as a function of the competitor concentration.
-
A decrease in polarization with increasing competitor concentration indicates successful competition.
-
Fit the data to a competition binding model to determine the IC50 value of the competitor. The IC50 can then be used to calculate the inhibition constant (Ki).
-
Experimental Workflow Diagram
Caption: Fluorescence Polarization Direct Binding Assay Workflow.
References
Application Notes and Protocols for Assessing PDpep1.3 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDpep1.3 is a novel peptide inhibitor designed to target the interaction between α-synuclein and the Charged Multivesicular Body Protein 2B (CHMP2B).[1][2][3] This interaction is implicated in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease, by impairing the endolysosomal pathway, which is crucial for the degradation of aggregated proteins like α-synuclein.[2][4] By disrupting the α-synuclein-CHMP2B interaction, this compound aims to restore the normal function of the endolysosomal system, thereby promoting the clearance of α-synuclein aggregates and protecting against their cytotoxic effects.[1][2][3][5]
These application notes provide a comprehensive overview of the in vitro methods to assess the efficacy of this compound. The protocols detailed below will enable researchers to evaluate the peptide's binding affinity, its ability to disrupt the target protein-protein interaction, and its functional effects on cellular pathways and viability.
Mechanism of Action
This compound's therapeutic potential lies in its ability to competitively inhibit the binding of α-synuclein to CHMP2B, a key component of the Endosomal Sorting Complexes Required for Transport (ESCRT-III) machinery.[2][5] This disruption is hypothesized to restore the function of the endolysosomal pathway, leading to enhanced degradation of α-synuclein and a reduction in its cytotoxic aggregates.[5]
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western blot - alpha-synuclein [protocols.io]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. In vitro coimmunoprecipitation between CHMP2B and alpha-synuclein [protocols.io]
Application Notes and Protocols for Lentiviral Delivery of PDpep1.3 in Primary Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) and other synucleinopathies are characterized by the accumulation of aggregated α-synuclein in neurons, leading to cellular dysfunction and neurodegeneration. A promising therapeutic strategy involves the targeted reduction of α-synuclein levels. PDpep1.3 is a peptide inhibitor that has been identified to disrupt the interaction between α-synuclein and the Charged Multivesicular Body Protein 2B (CHMP2B), a key component of the Endosomal Sorting Complex Required for Transport (ESCRT-III) machinery.[1][2][3][4] This disruption restores endolysosomal function, promoting the degradation of α-synuclein and protecting dopaminergic neurons.[1][2][3]
These application notes provide a comprehensive guide for the lentiviral delivery of this compound into primary neurons. Lentiviral vectors are efficient tools for gene delivery to both dividing and non-dividing cells, including post-mitotic neurons, enabling stable and long-term expression of the therapeutic peptide.[5] This document outlines the design of a lentiviral vector for this compound expression, detailed protocols for virus production, primary neuron culture, and transduction, as well as methods for assessing the downstream effects of this compound on neuronal health and α-synuclein pathology.
Data Presentation
Table 1: Lentiviral Vector Production and Transduction Efficiency
| Parameter | Value | Reference |
| Lentiviral Titer (HEK293T) | 1 x 10⁸ - 1 x 10⁹ TU/mL | |
| Transduction Efficiency (Primary Neurons) | 85-90% | [5] |
| Recommended MOI (Primary Neurons) | 5-20 |
Table 2: Effects of this compound on α-Synuclein Pathology in Primary Neurons
| Parameter | Method | Expected Outcome | Reference |
| α-Synuclein Aggregates | Immunocytochemistry (pS129) | Reduction in number of pS129-positive puncta | [6] |
| Total α-Synuclein Levels | Western Blot / Immunofluorescence | Decrease in total α-synuclein protein | [6] |
| α-Synuclein Oligomers | Proximity Ligation Assay (PLA) | Reduction in α-synuclein-CHMP2B interaction | [6] |
Table 3: Assessment of Neuronal Health and Function Following this compound Delivery
| Parameter | Method | Expected Outcome | Reference |
| Neuronal Viability | MTT Assay | No significant change or improvement in viability | [7][8][9] |
| Lysosomal Function | LAMP1 Immunofluorescence | Restoration of LAMP1 levels | [6] |
| Neurite Outgrowth | MAP2 Immunocytochemistry | No adverse effects on neurite length and complexity | [10][11][12][13] |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. Peptide-based approaches to directly target alpha-synuclein in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. sartorius.com [sartorius.com]
- 11. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
Application Notes and Protocols for In Vivo Administration of PDpep1.3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of PDpep1.3, a peptide inhibitor of the α-synuclein-CHMP2B interaction, for preclinical studies in Parkinson's disease models. The provided protocols are based on published research and are intended to guide researchers in designing and executing their own experiments.
Introduction
This compound is a novel peptide that has shown therapeutic potential in preclinical models of Parkinson's disease. It functions by disrupting the interaction between α-synuclein (αS) and the Charged Multivesicular Body Protein 2B (CHMP2B), a component of the Endosomal Sorting Complex Required for Transport (ESCRT-III) machinery.[1][2][3][4][5] This disruption restores the normal function of the endolysosomal pathway, leading to enhanced clearance of α-synuclein aggregates and protecting dopaminergic neurons from degeneration.[2][3][5]
Mechanism of Action
Under pathological conditions, α-synuclein accumulates and interacts with CHMP2B, impairing the function of the ESCRT-III complex. This impairment hinders the degradation of α-synuclein through the endolysosomal pathway, leading to its aggregation and subsequent neurotoxicity. This compound competitively binds to CHMP2B, preventing its interaction with α-synuclein. This action restores the integrity and function of the ESCRT-III complex, thereby promoting the clearance of α-synuclein.
Signaling Pathway Diagram
References
- 1. Peptide-based approaches to directly target alpha-synuclein in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
Application Notes and Protocols: Quantifying the Reduction of α-Synuclein Oligomers with PDpep1.3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the misfolding and aggregation of the protein α-synuclein into toxic oligomers and larger fibrils, leading to the formation of Lewy bodies and neuronal death. PDpep1.3 is a novel peptide inhibitor that has shown promise in reducing the levels of α-synuclein oligomers. This document provides detailed application notes and protocols for quantifying the efficacy of this compound in reducing α-synuclein oligomers in various experimental models.
This compound acts by disrupting the interaction between the C-terminal region of α-synuclein and the CHarged Multivesicular body Protein 2B (CHMP2B), a component of the Endosomal Sorting Complex Required for Transport-III (ESCRT-III).[1][2][3] This interference with the α-synuclein-CHMP2B interaction restores the function of the endolysosomal pathway, thereby enhancing the degradation of α-synuclein and reducing its aggregation.[1][4][5]
Data Presentation
The following tables summarize the quantitative data on the reduction of α-synuclein levels and oligomers following treatment with this compound in different experimental models.
Table 1: Reduction of α-Synuclein Protein Levels in HEK293 Cells
| Treatment Group | Normalized α-Synuclein Protein Level (Mean ± SD) | p-value (vs. GFP alone) |
| GFP alone (Control) | 1.00 ± 0.10 | - |
| Scrambled Peptide | 0.95 ± 0.12 | > 0.05 |
| This compound | 0.45 ± 0.08 | < 0.0001 |
Data adapted from Nim S, et al. (2023).[5]
Table 2: Reduction of Wild-Type α-Synuclein Oligomers in HEK293 Cells (Split Luciferase Assay)
| Treatment Group | Relative Luciferase Activity (Mean ± SD) | p-value (vs. Scrambled Peptide) |
| Scrambled Peptide | 1.00 ± 0.05 | - |
| This compound | 0.60 ± 0.07 | < 0.0001 |
Data adapted from Nim S, et al. (2023).[5]
Table 3: Reduction of α-Synuclein Fluorescence Intensity in Primary Rat Cortical Neurons
| Treatment Group | Relative α-Synuclein Fluorescence (Mean ± SEM) | p-value (vs. Scrambled Peptide) |
| Scrambled Peptide-RFP | 1.00 ± 0.09 | - |
| This compound-RFP | 0.55 ± 0.06 | < 0.0001 |
Data adapted from Nim S, et al. (2023).[5]
Table 4: In Vivo Reduction of α-Synuclein Aggregates in a Rat Model of Parkinson's Disease
| Treatment Group | α-Synuclein Positive Area in Substantia Nigra (Mean ± SEM) | p-value (vs. Scrambled Peptide) |
| Scrambled Peptide-RFP | 1.00 ± 0.15 | - |
| This compound-RFP | 0.62 ± 0.08 | 0.0118 |
Data adapted from Nim S, et al. (2023).[6]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of this compound in reducing α-synuclein oligomers.
Experimental Protocols
In Vitro α-Synuclein Aggregation Assay (Thioflavin T)
This protocol is for monitoring the kinetics of α-synuclein fibril formation in the presence and absence of this compound using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures.
Caption: Workflow for the Thioflavin T (ThT) aggregation assay.
Materials:
-
Recombinant human α-synuclein monomer
-
This compound peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities
-
Shaking incubator
Protocol:
-
Prepare a 1 mM stock solution of ThT in dH2O. Filter through a 0.2 µm syringe filter. This should be prepared fresh.[7]
-
Dilute the ThT stock solution in PBS to a final working concentration of 25 µM in each well.
-
Thaw α-synuclein monomer aliquots at room temperature immediately before use. Prepare a working solution of α-synuclein in PBS at the desired concentration (e.g., 100 µM).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS) and create serial dilutions to test a range of concentrations.
-
In a 96-well plate, set up the reaction mixtures in triplicate for each condition (total volume of 100 µL per well):
-
Control: α-synuclein + ThT in PBS
-
Test: α-synuclein + this compound (at various concentrations) + ThT in PBS
-
Blank: PBS + ThT (for background subtraction)
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).[7]
-
Measure the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 485 nm at regular time intervals (e.g., every 30 minutes for up to 72 hours).[7]
-
Plot the fluorescence intensity against time to obtain aggregation curves. Analyze the lag time and the maximum fluorescence to determine the effect of this compound on α-synuclein aggregation kinetics.
Cell-Based α-Synuclein Oligomer Quantification (Split Luciferase Complementation Assay)
This assay quantifies the level of α-synuclein oligomerization within living cells. It utilizes α-synuclein tagged with split fragments of luciferase. When α-synuclein molecules oligomerize, the luciferase fragments come into close proximity, reconstitute a functional enzyme, and produce a measurable luminescent signal.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect the cells with constructs encoding α-synuclein fused to the N-terminal and C-terminal halves of luciferase.
-
Simultaneously co-transfect with a vector expressing either this compound or a scrambled control peptide.
-
-
Cell Lysis and Luciferase Assay:
-
After 48 hours of incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Transfer the cell lysates to a white, opaque 96-well plate.
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein concentration in each sample.
-
Compare the luminescence signal from cells treated with this compound to that of the scrambled peptide control to determine the percentage reduction in α-synuclein oligomerization.
-
Immunoblotting for α-Synuclein Oligomers
This protocol allows for the semi-quantitative analysis of different α-synuclein species (monomers, oligomers) from cell lysates or tissue homogenates.
Caption: Workflow for immunoblotting of α-synuclein species.
Materials:
-
Cell lysates or tissue homogenates from experimental models
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for α-synuclein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare protein lysates from cells or tissues treated with this compound or a control.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and perform SDS-PAGE to separate the proteins by size.[8]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against α-synuclein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply a chemiluminescent substrate.
-
Image the membrane using a chemiluminescence detection system.
-
Perform densitometric analysis of the bands corresponding to α-synuclein monomers and oligomers. Normalize the band intensities to a loading control (e.g., β-actin or GAPDH).
In Vivo Administration and Analysis in a Rat Model of Parkinson's Disease
This protocol describes the administration of this compound in a viral vector-based rat model of α-synucleinopathy and subsequent immunohistochemical analysis.
Protocol:
-
Animal Model:
-
Utilize a rat model where human wild-type or mutant (e.g., A53T) α-synuclein is overexpressed in the substantia nigra via adeno-associated virus (AAV) vectors.
-
-
This compound Administration:
-
Co-inject an AAV vector encoding this compound-RFP or a scrambled control-RFP along with the α-synuclein AAV into the substantia nigra of the rats.
-
-
Behavioral Testing:
-
Perform behavioral tests (e.g., cylinder test, apomorphine-induced rotations) at specified time points post-injection to assess motor function.
-
-
Immunohistochemistry:
-
At the end of the study period (e.g., 6 weeks), perfuse the animals and collect the brains.
-
Prepare brain sections for immunohistochemistry.
-
Stain the sections with antibodies against α-synuclein (to detect aggregates) and tyrosine hydroxylase (TH, a marker for dopaminergic neurons).
-
-
Image Analysis and Quantification:
-
Acquire images of the substantia nigra and striatum using a fluorescence microscope.
-
Quantify the area of α-synuclein-positive aggregates and the number of surviving TH-positive neurons in both the this compound-treated and control groups.
-
Conclusion
This compound demonstrates a significant capacity to reduce α-synuclein oligomers and overall α-synuclein levels in both in vitro and in vivo models. The protocols outlined in this document provide a framework for researchers to quantify the efficacy of this compound and similar therapeutic candidates in preclinical studies of Parkinson's disease. The disruption of the α-synuclein-CHMP2B interaction presents a novel and promising therapeutic strategy for synucleinopathies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. Peptide-based approaches to directly target alpha-synuclein in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Immunoblotting of α-synuclein species [protocols.io]
Application Notes and Protocols for Assessing Cell Viability in PDpep1.3-Treated Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDpep1.3 is a novel peptide inhibitor that has shown significant promise in preclinical models of Parkinson's disease. It functions by disrupting the interaction between α-synuclein and the Charged Multivesicular Body Protein 2B (CHMP2B), a key component of the Endosomal Sorting Complex Required for Transport (ESCRT-III) machinery.[1][2] This disruption restores the normal function of the endolysosomal pathway, leading to enhanced clearance of α-synuclein aggregates and subsequent neuroprotection.[1][2] These application notes provide detailed protocols for assessing the viability of neuronal cells treated with this compound using standard cell-based assays.
Mechanism of Action of this compound
α-Synuclein aggregation is a hallmark of Parkinson's disease and other synucleinopathies, leading to neuronal dysfunction and death. This compound mitigates this cytotoxicity by targeting the interaction between α-synuclein and CHMP2B.[1][2] This interaction is thought to impair the endolysosomal degradation of α-synuclein. By blocking this interaction, this compound promotes the clearance of α-synuclein, thereby reducing its cytotoxic effects and protecting dopaminergic neurons from degeneration.[1][2]
Data on this compound and Cell Viability
Studies have demonstrated the neuroprotective effects of this compound. While direct quantitative data from MTT, LDH, or caspase-3 assays on neuronal cells is still emerging, the foundational research by Nim et al. (2023) provides evidence of its ability to rescue α-synuclein-mediated cytotoxicity. The following table summarizes available data on the effect of this compound on cell viability in a human cell line model under proteostatic stress.
| Cell Line | Treatment | Assay | Result | Reference |
| HEK293 expressing A53T α-synuclein | This compound + MG132 (proteasome inhibitor) | Cell Viability Assay | Significant increase in cell viability compared to control peptide. | [3][4] |
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays to assess the neuroprotective effects of this compound on neuronal cells.
Experimental Workflow Overview
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cells (e.g., primary cortical neurons or SH-SY5Y cell line)
-
96-well cell culture plates
-
This compound
-
α-synuclein pre-formed fibrils (PFFs) or other relevant neurotoxin
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for the desired period (e.g., 24-48 hours for cell lines, or 7-10 days for primary neurons).
-
Induction of Cytotoxicity: Treat the cells with α-synuclein PFFs or another neurotoxin to induce cytotoxicity. Include an untreated control group.
-
This compound Treatment: Concurrently or as a pre-treatment, add this compound at various concentrations to the designated wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker of cytotoxicity and loss of membrane integrity.
Materials:
-
Neuronal cells
-
96-well cell culture plates
-
This compound
-
α-synuclein PFFs or other relevant neurotoxin
-
LDH cytotoxicity assay kit (commercially available)
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (typically 490 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: Carefully collect a specific volume of the cell culture supernatant from each well without disturbing the cell layer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Lysis Control: To determine the maximum LDH release, add a lysis buffer (provided in the kit) to control wells and measure the absorbance.
-
Data Analysis: Calculate the percentage of LDH release relative to the maximum LDH release from the lysed cells.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Neuronal cells
-
96-well cell culture plates
-
This compound
-
α-synuclein PFFs or other relevant neurotoxin
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Plate reader (for absorbance or fluorescence)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit.
-
Caspase-3 Reaction: Add the caspase-3 substrate to the cell lysates in a new 96-well plate according to the manufacturer's protocol.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit's instructions (typically 1-2 hours), protected from light.
-
Signal Measurement: Measure the absorbance or fluorescence at the recommended wavelength.
-
Data Analysis: Express the results as a fold change in caspase-3 activity compared to the untreated control.
Expected Outcomes
Treatment with this compound is expected to increase the viability of neuronal cells challenged with α-synuclein-induced cytotoxicity. This would be reflected as:
-
Increased MTT reduction: Higher absorbance readings in this compound-treated wells compared to the toxin-only treated wells.
-
Decreased LDH release: Lower absorbance readings in the supernatant of this compound-treated wells compared to the toxin-only treated wells.
-
Reduced caspase-3 activity: Lower absorbance or fluorescence signals in this compound-treated wells compared to the toxin-only treated wells, indicating an inhibition of apoptosis.
These assays provide a robust platform for quantifying the neuroprotective effects of this compound and for further elucidating its therapeutic potential in the context of neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing PDpep1.3 Working Concentration for HEK293 Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of PDpep1.3 for experiments using HEK293 cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a peptide inhibitor that disrupts the interaction between α-synuclein and the CHarged Multivesicular Body Protein 2B (CHMP2B), a component of the Endosomal Sorting Complex Required for Transport-III (ESCRT-III).[1] By blocking this interaction, this compound restores the function of the endolysosomal pathway, which enhances the degradation of α-synuclein.[1][2] This mechanism makes it a promising tool for studying neurodegenerative diseases where α-synuclein aggregation is a key pathological feature.
Q2: Why is it crucial to optimize the working concentration of this compound?
A2: Optimizing the working concentration is critical to ensure maximal therapeutic efficacy while minimizing potential cytotoxicity. A concentration that is too low may not yield a biological effect, while a concentration that is too high could lead to off-target effects or cell death, confounding experimental results. A dose-response experiment is the standard method to determine the optimal concentration.
Q3: What is a good starting concentration range for this compound in HEK293 cells?
A3: For novel peptides, a broad concentration range is often tested initially. Based on general practice for cell-based peptide assays, a starting range of 1 µM to 100 µM is advisable.[3] This range can be narrowed down based on the results of initial dose-response experiments.
Q4: How should I dissolve and store this compound?
A4: Peptides are typically lyophilized and should be stored at -20°C or -80°C for long-term stability. For use in cell culture, it is recommended to first dissolve the peptide in a small amount of sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[4] This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing the working concentrations, the DMSO stock should be serially diluted in your cell culture medium.
Q5: What is the maximum permissible DMSO concentration in my cell culture?
A5: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, including HEK293 cells.[5] It is always best practice to include a vehicle control (culture medium with the same final DMSO concentration as your highest peptide concentration) in your experiments.
Troubleshooting Guide
| Issue Observed | Common Cause | Recommended Solution |
| No biological effect observed | Peptide degradation: Peptides can be degraded by proteases in serum-containing media. | Use freshly prepared peptide solutions for each experiment. Consider reducing the serum concentration or the incubation time if experimentally feasible. |
| Poor peptide solubility: The peptide may have precipitated out of the culture medium. | Ensure the peptide is fully dissolved in the DMSO stock before diluting in aqueous media. Perform a solubility test by preparing the highest concentration in your culture medium and visually inspecting for any precipitation. | |
| Sub-optimal concentration: The concentrations tested may be too low to elicit a response. | Perform a broad dose-response experiment with a wider range of concentrations.[3] | |
| High cytotoxicity observed | Peptide is inherently toxic at high concentrations: This is a common property of many peptides. | Determine the toxic threshold by performing a cytotoxicity assay (e.g., MTT or LDH assay). Use concentrations below this threshold for your functional assays.[5] |
| High solvent (DMSO) concentration: The vehicle itself may be causing cell death. | Ensure the final DMSO concentration in the culture medium is below 0.5%.[5] Include a vehicle-only control to assess the effect of the solvent on cell viability. | |
| Contaminants from peptide synthesis: Residual substances from the synthesis process (e.g., trifluoroacetic acid - TFA) can be cytotoxic. | Use high-purity peptide. If you suspect TFA contamination, you can request TFA removal from your peptide supplier. | |
| Inconsistent results | Repeated freeze-thaw cycles: This can lead to peptide degradation. | Prepare and use single-use aliquots of your peptide stock solution. |
| Variability in cell plating: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous cell suspension before plating and use a consistent cell seeding density. | |
| Peptide aggregation: The peptide may be forming aggregates, reducing its effective concentration. | Use freshly prepared dilutions for each experiment and vortex gently before adding to the cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound using an MTT Cell Viability Assay
This protocol outlines the steps to assess the effect of this compound on HEK293 cell viability and to determine a non-toxic concentration range.
Materials:
-
HEK293 cells
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HEK293 cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Peptide Preparation and Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same DMSO concentration as the highest peptide dose) and an "untreated control" (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different peptide concentrations, vehicle control, or untreated control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing the MTT reagent.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Mix gently by pipetting or placing the plate on an orbital shaker for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the peptide concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Assessing the Efficacy of this compound by Western Blotting for α-Synuclein
This protocol describes how to measure the levels of α-synuclein in HEK293 cells treated with this compound. For this experiment, it is assumed that the HEK293 cells are overexpressing α-synuclein.
Materials:
-
HEK293 cells overexpressing α-synuclein
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against α-synuclein
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment:
-
Seed HEK293 cells overexpressing α-synuclein in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of non-toxic concentrations of this compound (determined from Protocol 1) for 24-48 hours. Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 15% polyacrylamide gel.[7]
-
Transfer the proteins to a PVDF membrane.
-
Note: For improved detection of α-synuclein, consider fixing the membrane with 0.4% paraformaldehyde (PFA) for 30 minutes after transfer.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against α-synuclein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL detection reagent.
-
Image the blot using a chemiluminescence imager.
-
Strip the membrane and re-probe with the antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for α-synuclein and the loading control using image analysis software.
-
Normalize the α-synuclein signal to the loading control signal for each sample.
-
Compare the normalized α-synuclein levels in the treated samples to the untreated control to determine the effect of this compound.
-
Visualizations
Caption: Workflow for optimizing this compound working concentration.
Caption: Mechanism of action of this compound.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Peptide-based approaches to directly target alpha-synuclein in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Improved Immunodetection of Endogenous α-Synuclein | PLOS One [journals.plos.org]
Technical Support Center: PDpep1.3 In Vitro Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PDpep1.3 in in vitro experiments.
Troubleshooting Guides
Question 1: I am not observing the expected reduction in α-synuclein levels after treating my cells with this compound. What are the possible causes and solutions?
Answer:
Low efficacy of this compound in reducing α-synuclein levels can stem from several factors, ranging from peptide quality to experimental setup. Below is a step-by-step guide to troubleshoot this issue.
Possible Cause 1: Suboptimal Peptide Quality and Handling
-
Purity: Commercially synthesized peptides can contain impurities that may interfere with their activity.[1]
-
Solubility: this compound is soluble in water, but improper dissolution can lead to aggregation and reduced bioavailability.[2][3]
-
Storage: Peptides are sensitive to degradation if not stored correctly. Freeze-thaw cycles should be avoided.
Troubleshooting Steps:
-
Verify Peptide Purity: Ensure you are using a high-purity grade (>95%) of this compound. If in doubt, consider obtaining a new batch from a reputable supplier.
-
Proper Dissolution: Dissolve lyophilized this compound in sterile, nuclease-free water. Briefly vortex and centrifuge to ensure complete dissolution. For hydrophobic peptides, a small amount of DMSO can be used for initial dissolution, followed by dilution in aqueous buffer.
-
Correct Storage: Store lyophilized peptide at -20°C or -80°C in a desiccated environment. For peptide solutions, aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Possible Cause 2: Inadequate Cellular Uptake
For this compound to be effective, it must be internalized by the cells to interact with its intracellular target, CHMP2B.
Troubleshooting Steps:
-
Delivery Method: For direct peptide delivery, consider using cell-penetrating peptide tags or transfection reagents optimized for peptide delivery. However, in many published studies, this compound is expressed intracellularly using viral vectors.[4]
-
Vector-based Expression: If you are using a lentiviral or adeno-associated viral (AAV) vector to express this compound, verify the transduction efficiency in your cell line. This can be done by co-expressing a fluorescent reporter protein (e.g., GFP or RFP) and assessing the percentage of fluorescent cells via microscopy or flow cytometry.[4][5]
Possible Cause 3: Inappropriate Experimental Conditions
-
Cell Line: The cellular context can influence the efficacy of this compound. Experiments have been successfully performed in HEK293T cells and primary cortical neurons.[4][5]
-
α-Synuclein Expression: The levels and form of α-synuclein (wild-type, mutant, oligomers) can impact the observed effect of this compound.
-
Peptide Concentration and Incubation Time: Insufficient concentration or incubation time will lead to a lack of efficacy.
Troubleshooting Steps:
-
Cell Line Selection: If possible, use a cell line known to be responsive to this compound, such as HEK293T cells overexpressing α-synuclein.
-
α-Synuclein Model: Ensure your in vitro model is appropriate. Overexpression of α-synuclein (e.g., A53T mutant) is often used to induce a phenotype that can be rescued by this compound.[4][5]
-
Dose-Response and Time-Course: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Also, consider optimizing the incubation time.
Experimental Workflow for Optimizing this compound Efficacy
Caption: Troubleshooting workflow for low this compound efficacy.
Question 2: My cell viability assay shows increased cell death after treatment with this compound. What could be the cause?
Answer:
While this compound is designed to be cytoprotective against α-synuclein-induced toxicity, observing increased cell death could be due to several factors.
Possible Cause 1: Peptide-Related Toxicity
-
Contaminants: The peptide preparation may contain contaminants from the synthesis process, such as trifluoroacetic acid (TFA), which can be cytotoxic.
-
High Concentrations: Excessively high concentrations of any peptide can induce cellular stress and toxicity.
-
Aggregation: Aggregated peptides can sometimes be toxic to cells.
Troubleshooting Steps:
-
Check for TFA: If your peptide was purified using HPLC with TFA, consider having it exchanged for a more biocompatible counter-ion like acetate (B1210297) or HCl.
-
Optimize Concentration: Perform a dose-response curve to find the optimal concentration that provides efficacy without toxicity. A scrambled peptide control should be included to assess non-specific toxicity.
-
Ensure Solubility: Follow the recommended dissolution protocol to minimize aggregation.
Possible Cause 2: Off-Target Effects
While this compound is designed to be specific for the α-synuclein-CHMP2B interaction, off-target effects at high concentrations cannot be entirely ruled out.
Troubleshooting Steps:
-
Use a Scrambled Control: A scrambled peptide with the same amino acid composition but a different sequence is crucial to differentiate between sequence-specific effects and non-specific peptide toxicity.[4]
-
Knockdown of Target: To confirm that the observed effect is mediated by CHMP2B, you can perform the experiment in cells where CHMP2B has been knocked down. The cytoprotective effect of this compound should be diminished in the absence of its target.[4]
Possible Cause 3: Experimental Artifacts
-
Contamination: Bacterial or fungal contamination in your cell culture can cause cell death.
-
Assay Interference: The peptide itself might interfere with the cell viability assay reagents (e.g., MTT, LDH).
Troubleshooting Steps:
-
Check for Contamination: Regularly test your cell cultures for mycoplasma and other contaminants.
-
Assay Control: Run a control with the peptide in cell-free media with the viability assay reagents to check for any direct interference.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a peptide inhibitor that disrupts the interaction between α-synuclein and the CHarged Multivesicular Body Protein 2B (CHMP2B), a component of the Endosomal Sorting Complex Required for Transport (ESCRT-III).[2][6][7] By blocking this interaction, this compound restores the function of the endolysosomal pathway, leading to enhanced degradation of α-synuclein.[4][6][7]
References
- 1. m.youtube.com [m.youtube.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide-based approaches to directly target alpha-synuclein in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
PDpep1.3 Technical Support Center: Investigating Potential Off-Target Effects
Disclaimer: The off-target effects of PDpep1.3 have not yet been extensively characterized in published literature. This guide is intended to provide researchers with a framework and methodologies for investigating potential off-target interactions and ensuring the specificity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a peptide inhibitor designed to disrupt the direct protein-protein interaction between α-synuclein and the Charged Multivesicular Body Protein 2B (CHMP2B).[1][2][3] CHMP2B is a core component of the Endosomal Sorting Complex Required for Transport-III (ESCRT-III).[4] By blocking the α-synuclein-CHMP2B interaction, this compound is proposed to restore the normal function of the endolysosomal pathway, thereby promoting the degradation of α-synuclein aggregates.[1][4][5]
Q2: What are the potential sources of off-target effects for this compound?
A2: Potential off-target effects could arise from several sources:
-
Interaction with other ESCRT-III components: Since CHMP2B is part of the larger ESCRT-III complex, this compound could potentially interact with other CHMP proteins (e.g., CHMP1A/B, CHMP3, CHMP4A/B/C, CHMP5, CHMP6) or associated proteins like Vps4.[6][7]
-
Disruption of other CHMP2B interactions: CHMP2B is involved in various cellular processes beyond α-synuclein degradation, including cytokinesis, autophagy, and viral budding.[4][8] Unintended disruption of CHMP2B's interactions with proteins involved in these pathways could lead to off-target effects.
-
Non-specific binding: As with any peptide-based therapeutic, there is a possibility of non-specific binding to other proteins or cellular components.
Q3: Have any off-target binding partners of this compound been identified?
A3: To date, published studies have focused on the interaction between this compound and CHMP2B. While the direct binding to CHMP2B has been confirmed, comprehensive screening for off-target binding partners has not yet been reported. The need for defining potential off-target effects to anticipate adverse events has been noted.
Q4: What unexpected phenotypes in my cellular model might suggest off-target effects?
A4: While this is speculative, if this compound were to have off-target effects on the broader ESCRT pathway, you might observe cellular phenotypes such as:
-
Defects in cytokinesis (e.g., formation of multinucleated cells).
-
Alterations in autophagic flux.
-
Changes in the morphology of endosomes or lysosomes.
-
Effects on viral budding (if applicable to your model system).
-
General cellular toxicity at concentrations where the on-target effect is not yet saturated.
Troubleshooting Guides
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity or Reduced Viability | This compound may be interfering with essential cellular processes mediated by the ESCRT pathway, such as cytokinesis or endo-lysosomal function.[4][8] | Perform a dose-response curve to determine the therapeutic window. Use a scrambled peptide control at the same concentrations. Assess markers of apoptosis and necrosis. Evaluate cell cycle progression. |
| Altered Endosomal/Lysosomal Morphology | The peptide might be affecting the broader ESCRT machinery, leading to disruptions in multivesicular body (MVB) formation.[3][7] | Use immunofluorescence to visualize key endosomal (e.g., EEA1, Rab5) and lysosomal (e.g., LAMP1) markers. Compare the morphology of treated cells to untreated and scrambled peptide controls. |
| Inconsistent α-synuclein clearance | The observed effect may be context-dependent or influenced by off-target interactions that vary between cell lines or experimental conditions. | Validate the on-target engagement using a cellular thermal shift assay (CETSA) or co-immunoprecipitation. Test the peptide in multiple cell lines. Ensure consistent experimental conditions. |
| Changes in Autophagy Markers (e.g., LC3-II, p62) | CHMP2B and the ESCRT pathway are involved in autophagosome closure and degradation.[6] this compound could be unintentionally modulating this process. | Perform an autophagic flux assay (e.g., using bafilomycin A1) to determine if the observed changes are due to induction or blockage of autophagy. |
Experimental Protocols for Investigating Off-Target Effects
1. Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS)
-
Objective: To identify proteins that interact with this compound in an unbiased manner.
-
Methodology:
-
Synthesize a tagged version of this compound (e.g., with a Biotin or FLAG tag) and a corresponding scrambled control peptide.
-
Incubate the tagged peptide with cell lysate from your experimental model.
-
Use affinity purification (e.g., streptavidin or anti-FLAG beads) to pull down the peptide and any interacting proteins.
-
Elute the bound proteins and separate them using SDS-PAGE.
-
Excise protein bands and identify them using mass spectrometry.
-
Compare the proteins pulled down by this compound to those pulled down by the scrambled control to identify specific interactors.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To validate target engagement with CHMP2B and assess binding to other proteins in a cellular context.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cells across a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot for CHMP2B. A shift in the melting curve for CHMP2B in the presence of this compound indicates direct binding.
-
This technique can be adapted to a high-throughput format (MS-CETSA) to assess the thermal stability of thousands of proteins simultaneously, providing a global view of potential off-target engagement.
-
3. Peptide Microarray Screening
-
Objective: To screen for this compound binding against a large library of human proteins.
-
Methodology:
-
Obtain a protein microarray containing a large portion of the human proteome.
-
Label this compound with a fluorescent tag.
-
Incubate the labeled peptide with the protein microarray.
-
Wash the array to remove non-specific binders.
-
Use a microarray scanner to detect spots where the labeled peptide has bound.
-
Identify the proteins corresponding to the fluorescent spots as potential off-target interactors. These hits should then be validated using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Visualizations
Caption: Intended mechanism of action for this compound.
Caption: Workflow for identifying and validating potential off-target effects.
Caption: Simplified overview of the ESCRT pathway highlighting CHMP2B's position.
References
- 1. The Arabidopsis ESCRT protein-protein interaction network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ESCRT pathway | The Emr Lab [emr.wicmb.cornell.edu]
- 3. medlineplus.gov [medlineplus.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiple interactions between the ESCRT machinery and arrestin-related proteins: implications for PPXY-dependent budding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of CHMP2BIntron5 in Autophagy and Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ESCRT - Wikipedia [en.wikipedia.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Enhancing Cell Permeability of PDpep1.3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of poor cell permeability of PDpep1.3, a peptide inhibitor of the α-synuclein-CHMP2B interaction.
Troubleshooting Guide: Poor Cell Permeability of this compound
This guide is designed to help you diagnose and resolve issues related to the cellular uptake of this compound in your experiments.
Problem: Low or undetectable intracellular concentration of this compound.
Possible Cause 1: Inherent low passive permeability of the peptide.
This compound is a 12-amino acid peptide with the sequence DEEIERQLKALG. Its multiple charged residues (Asp, Glu, Arg, Lys) can hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.
Suggested Solution:
-
Quantify the Baseline Permeability: Before attempting modifications, it is crucial to measure the baseline permeability of your current this compound construct. This provides a quantitative measure to evaluate the effectiveness of any enhancement strategies. We recommend using one of the following standard assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive diffusion.
-
Caco-2 Permeability Assay: To model intestinal absorption and identify potential active transport or efflux.
-
Cellular Uptake Assay using a Fluorescently Labeled this compound: For direct quantification of intracellular peptide concentration.
-
-
Chemically Modify this compound to Enhance Permeability: Based on the results of your baseline permeability assessment, consider the following modifications:
-
N-methylation: Replacing the N-H bond on the peptide backbone with an N-CH3 group can reduce the number of hydrogen bond donors, decreasing the desolvation penalty for membrane crossing and potentially improving permeability. Studies have shown that N-methylation of arginine residues, in particular, can enhance cell penetration[1][2][3].
-
Conjugation to a Cell-Penetrating Peptide (CPP): Attaching this compound to a well-characterized CPP can facilitate its entry into cells. Commonly used CPPs include:
-
Logical Flow for Troubleshooting Low Permeability
Caption: Troubleshooting workflow for addressing low this compound permeability.
Possible Cause 2: Active efflux of the peptide from the cell.
Even if this compound enters the cell, it may be actively transported out by efflux pumps such as P-glycoprotein (P-gp), reducing its intracellular concentration.
Suggested Solution:
-
Perform a Bidirectional Caco-2 Assay: This assay measures the transport of the peptide in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the peptide is a substrate for active efflux.
-
Co-incubation with Efflux Pump Inhibitors: If active efflux is suspected, repeat the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in intracellular peptide concentration in the presence of the inhibitor confirms the involvement of that efflux pump.
Frequently Asked Questions (FAQs)
Q1: What is a typical baseline permeability for a peptide like this compound?
A1: While specific data for this compound is not publicly available, peptides of similar size and charge often exhibit low to very low passive permeability. A typical apparent permeability coefficient (Papp) in a Caco-2 assay for such peptides can be less than 1.0 x 10⁻⁶ cm/s, which is considered low.
Q2: Which chemical modification strategy is best for improving this compound permeability?
A2: The optimal strategy depends on the specific experimental context and tolerance for modifications that might affect the peptide's activity.
-
N-methylation is a more subtle modification that is less likely to dramatically alter the peptide's structure and function. However, the improvement in permeability may be modest.
-
CPP conjugation can lead to a more significant increase in cellular uptake. However, the large size of the CPP tag may interfere with the binding of this compound to its target, CHMP2B. It is advisable to include a linker between the CPP and this compound and to test the activity of the conjugate.
Q3: How do I choose between the PAMPA and Caco-2 assays?
A3:
-
Use PAMPA as a first-pass, high-throughput screen to specifically assess passive permeability. It is a cell-free assay and is therefore simpler and less expensive.
-
Use the Caco-2 assay for a more biologically relevant assessment. Caco-2 cells form a monolayer that mimics the intestinal epithelium and express transporters and efflux pumps. This assay can provide insights into both passive and active transport mechanisms.
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Data on Permeability Enhancement Strategies
The following tables summarize quantitative data on the improvement of peptide cell permeability using N-methylation and CPP conjugation. While this data is not specific to this compound, it provides an indication of the potential efficacy of these strategies for similarly charged peptides.
Table 1: Effect of N-methylation on Peptide Permeability
| Peptide Modification | Assay | Fold Increase in Permeability | Reference |
| N-methylation of a cyclic hexapeptide | Caco-2 | Up to >10-fold (from Papp < 1x10⁻⁶ to > 1x10⁻⁵ cm/s) | (Adapted from[7]) |
| Nα-methylation of oligoarginine | Cellular Uptake | Qualitative increase in cellular penetration | [1][2][3] |
Table 2: Effect of CPP Conjugation on Peptide Permeability
| CPP Conjugate | Cargo | Assay | Fold Increase in Uptake/Permeability | Reference |
| TAT | Porphyrin | Cellular Uptake | ~2-fold | [8] |
| Oligoarginine (R8) | BSA-coated Gold Nanoparticles | Cellular Uptake | Significant qualitative increase | [9][10] |
| Cyclic Oligoarginine | Fluorescent dye | Cellular Uptake | 8-10 fold better than linear octaarginine | [11] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well filter plate)
-
Acceptor sink buffer (e.g., PBS pH 7.4)
-
Donor solution: this compound dissolved in a suitable buffer
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
LC-MS/MS for quantification
Procedure:
-
Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Fill the acceptor wells with the acceptor sink buffer.
-
Add the donor solution containing this compound to the donor wells.
-
Place the donor plate into the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and quantify the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Experimental Workflow for Permeability Assessment
Caption: Generalized workflow for assessing this compound cell permeability.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess both passive and active transport of this compound across an intestinal barrier model.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
This compound
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) transport, add this compound in transport buffer to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add this compound in transport buffer to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking for a defined time (e.g., 2 hours).
-
At the end of the incubation, collect samples from both chambers.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio.
Protocol 3: Cellular Uptake Assay with Fluorescently Labeled this compound
Objective: To directly quantify the intracellular accumulation of this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-PDpep1.3)
-
Cell line of interest (e.g., SH-SY5Y)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Replace the culture medium with fresh medium containing the fluorescently labeled this compound at the desired concentration.
-
Incubate for various time points (e.g., 1, 2, 4 hours) at 37°C.
-
After incubation, wash the cells thoroughly with ice-cold PBS to remove any unbound peptide.
-
For flow cytometry, detach the cells, resuspend in flow cytometry buffer, and analyze.
-
For plate reader analysis, lyse the cells and measure the fluorescence intensity of the lysate.
-
Quantify the protein concentration in the lysate to normalize the fluorescence signal.
-
Calculate the cellular uptake as a percentage of the initial amount of peptide added or as fluorescence intensity per milligram of protein.
References
- 1. Nα-Methylation of arginine: Implications for cell-penetrating peptides [dspace.mit.edu]
- 2. Nα -Methylation of arginine: Implications for cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [Development of an oligoarginine peptide displaying rapid cell penetration for improved intestinal absorption] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]
- 8. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Oligoarginine Peptide Conjugated to BSA Improves Cell Penetration of Gold Nanorods and Nanoprisms for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligoarginine Peptide Conjugated to BSA Improves Cell Penetration of Gold Nanorods and Nanoprisms for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing Cell Penetration Efficiency of Cyclic Oligoarginines Using Rigid Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
PDpep1.3 Technical Support Center: Blood-Brain Barrier Penetration Challenges
Welcome to the technical support center for PDpep1.3, a promising peptide inhibitor of the α-synuclein-CHMP2B interaction for neurodegenerative disease research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its delivery across the blood-brain barrier (BBB).
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting common issues encountered during experiments aimed at evaluating and enhancing this compound penetration into the central nervous system (CNS).
Problem 1: Low or Undetectable this compound in the Brain Following Systemic Administration
| Possible Cause | Troubleshooting Step | Experimental Protocol | Expected Outcome |
| Poor intrinsic permeability of this compound | Assess passive permeability using an in vitro BBB model. | Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) | A low apparent permeability coefficient (Papp) suggests that the peptide has poor passive diffusion characteristics. |
| Active efflux by transporters at the BBB | Determine if this compound is a substrate for efflux pumps like P-glycoprotein (P-gp). | Protocol 2: In Vitro Transwell Assay with P-gp Inhibitors | An increase in the transport of this compound in the presence of a P-gp inhibitor indicates it is a substrate for this efflux pump. |
| Degradation in circulation | Evaluate the stability of this compound in plasma. | Protocol 3: Plasma Stability Assay | A short half-life in plasma suggests that the peptide is being degraded before it can reach the BBB. |
| Inefficient in vivo delivery | Optimize the in vivo administration and detection methods. | Protocol 4: In Vivo Brain Microdialysis | Successful detection of this compound in the brain parenchyma, even at low levels, confirms that some of the peptide is crossing the BBB. |
Problem 2: Inconsistent Results in In Vitro BBB Models
| Possible Cause | Troubleshooting Step | Experimental Protocol | Expected Outcome |
| Variable quality of the in vitro BBB model | Validate the integrity of the cell-based BBB model. | Protocol 5: Transendothelial Electrical Resistance (TEER) Measurement | Consistent and high TEER values indicate a tight and reliable barrier model. |
| Issues with peptide solubility or aggregation | Characterize the physicochemical properties of the this compound solution. | Dynamic Light Scattering (DLS) and solubility assays. | A monodisperse solution with adequate solubility ensures accurate permeability assessment. |
| Non-specific binding to assay components | Assess the recovery of the peptide from the assay system. | Mass balance analysis by quantifying the peptide in donor, acceptor, and cell/membrane compartments. | High recovery rates indicate minimal non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is the expected brain-to-plasma concentration ratio for this compound?
A1: Currently, there is no publicly available quantitative data on the brain-to-plasma concentration ratio of this compound following systemic administration. Peptides of similar size generally have very low BBB penetration. Researchers should perform their own in vivo pharmacokinetic studies to determine this value.
Q2: What are the potential mechanisms for this compound to cross the BBB?
A2: Given its size and likely charge, this compound may cross the BBB via several mechanisms, though with low efficiency:
-
Passive Diffusion: Unlikely to be a major route due to the peptide's size and polar nature.
-
Adsorptive-Mediated Transcytosis: If the peptide has a net positive charge, it may interact with the negatively charged endothelial cell surface and be transported across.
-
Carrier-Mediated Transport: It is possible that this compound is a substrate for a peptide or amino acid transporter at the BBB.
Q3: How can I enhance the BBB penetration of this compound?
A3: Several strategies can be explored to improve the CNS delivery of this compound:
-
Peptide Modification: Chemical modifications such as lipidation or the addition of cell-penetrating peptides (CPPs) can enhance BBB transport.
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its transport across the BBB.
-
Vector-Mediated Delivery: Adeno-associated virus (AAV) vectors can be engineered to express this compound directly in the brain, bypassing the BBB.
-
Focused Ultrasound: This technique can transiently and locally open the BBB to allow for increased peptide entry.
Q4: My in vivo experiments with systemic this compound administration show no therapeutic effect. What should I do?
A4: First, confirm that the lack of effect is due to poor BBB penetration by measuring the concentration of this compound in the brain. If the concentration is below the expected therapeutic range, consider the enhancement strategies mentioned in Q3. Alternatively, direct administration to the CNS (e.g., via intracerebroventricular injection or AAV-mediated expression) can be used to validate the therapeutic potential of the peptide in your model system.
Quantitative Data Summary
As specific quantitative data for this compound BBB penetration is not available in the literature, the following table provides a general framework for presenting such data once obtained.
Table 1: In Vitro and In Vivo BBB Permeability Parameters for Peptides
| Parameter | In Vitro (PAMPA-BBB) | In Vitro (Cell-Based) | In Vivo |
| Apparent Permeability (Papp) | Papp (cm/s) | Papp (cm/s) | - |
| Brain-to-Plasma Ratio (Kp) | - | - | Kp |
| Unbound Brain-to-Plasma Ratio (Kpuu) | - | - | Kpuu |
| Efflux Ratio | - | (Papp B-A) / (Papp A-B) | - |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Prepare the PAMPA plate: A 96-well filter plate is coated with a lipid mixture mimicking the BBB.
-
Prepare the donor solution: Dissolve this compound in a suitable buffer at a known concentration.
-
Prepare the acceptor plate: Fill a 96-well plate with buffer.
-
Assemble the PAMPA sandwich: Place the filter plate on top of the acceptor plate.
-
Add the donor solution: Add the this compound solution to the wells of the filter plate.
-
Incubate: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
-
Analyze: Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Papp: Use the following formula to calculate the apparent permeability coefficient: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Protocol 2: In Vitro Transwell Assay with P-gp Inhibitors
-
Culture brain endothelial cells: Grow a monolayer of brain endothelial cells (e.g., hCMEC/D3) on a Transwell insert.
-
Measure TEER: Confirm the integrity of the monolayer by measuring the transendothelial electrical resistance.
-
Prepare for the assay: Wash the cells and add fresh media.
-
Add this compound and inhibitor: Add this compound to the apical (top) chamber, with or without a P-gp inhibitor (e.g., verapamil).
-
Sample from the basolateral chamber: At various time points, take samples from the basolateral (bottom) chamber.
-
Analyze: Quantify the concentration of this compound in the samples.
-
Calculate Papp and efflux ratio: Determine the apparent permeability in both directions (apical to basolateral and basolateral to apical) and calculate the efflux ratio.
Visualizations
Caption: Mechanism of this compound action and potential BBB transport pathways.
Caption: Troubleshooting workflow for low this compound brain penetration.
how to mitigate potential PDpep1.3 cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity associated with the use of PDpep1.3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide inhibitor designed to disrupt the interaction between α-synuclein and the Charged Multivesicular Body Protein 2B (CHMP2B), a component of the ESCRT-III complex.[1][2][3] By blocking this interaction, this compound aims to restore the normal function of the endolysosomal pathway, which is often impaired by α-synuclein aggregates.[1][4][5] This restoration helps to clear α-synuclein levels, reduce its aggregation, and protect against its cytotoxic effects, particularly in the context of neurodegenerative diseases like Parkinson's disease.[1][2][6]
Q2: Is this compound itself expected to be cytotoxic?
The primary purpose of this compound is to reduce the cytotoxicity caused by α-synuclein oligomers.[2][3][7][8] However, as with any peptide-based therapeutic, it is crucial to experimentally verify its cytotoxic profile in the specific cell or animal model being used. Potential for off-target effects or issues related to peptide stability, purity, and handling could contribute to unexpected cytotoxicity.[9][10]
Q3: What are the common causes of unexpected cytotoxicity in peptide-based experiments?
Several factors can lead to unexpected cytotoxicity in experiments involving peptides like this compound:
-
Biological Contamination: Endotoxins or microbial contamination in the peptide solution can elicit a cytotoxic response.[11]
-
Peptide Purity and Counter-ions: Impurities from peptide synthesis, such as truncated or deletion sequences, and residual counter-ions like trifluoroacetate (B77799) (TFA), can be toxic to cells.[11]
-
Improper Storage and Handling: Peptides are sensitive to degradation from improper storage temperatures, light exposure, and multiple freeze-thaw cycles.[11] Degraded peptide fragments may have altered activity or be cytotoxic.
-
Poor Solubility and Aggregation: Hydrophobic peptides can be difficult to dissolve, leading to aggregation.[12] Peptide aggregates can sometimes induce cytotoxic or inflammatory responses.
-
Incorrect Peptide Concentration: Inaccurate calculation of the net peptide content can lead to the use of a higher effective concentration than intended, potentially causing dose-dependent toxicity.[11]
Troubleshooting Guides
Issue 1: Observed Cytotoxicity After this compound Treatment
If you observe unexpected cell death or reduced viability after treating your cells with this compound, consider the following troubleshooting steps:
-
Verify Peptide Quality:
-
Purity: Ensure the peptide purity is high (e.g., >95%). Lower purity grades may contain cytotoxic impurities.[11]
-
Counter-ion Exchange: If using a peptide with TFA salts, consider exchanging them for HCl or acetate, which are generally more biocompatible.
-
Endotoxin (B1171834) Testing: Test the peptide stock solution for endotoxin contamination, especially for in vivo studies or work with sensitive cell types like primary neurons or immune cells.
-
-
Optimize Experimental Conditions:
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which cytotoxicity is observed. It's possible the concentration being used is too high.
-
Incubation Time: Vary the incubation time to see if the cytotoxicity is time-dependent.
-
Control Peptides: Include a scrambled version of the this compound peptide as a negative control to ensure the observed effects are sequence-specific.[4]
-
-
Improve Peptide Handling and Preparation:
-
Solubility: Ensure the peptide is fully dissolved before adding it to cell culture media. For hydrophobic peptides, a small amount of a sterile, biocompatible organic solvent like DMSO may be needed, followed by dilution in aqueous buffer.[12] Always test the final solvent concentration for toxicity on your cells.
-
Storage: Store the lyophilized peptide at -20°C or -80°C, protected from light.[11] Prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles.[11]
-
Issue 2: Inconsistent or Non-Reproducible Results
Variability in experimental outcomes can be frustrating. Here are some common causes and solutions:
-
Peptide Stability: Peptides containing amino acids like Cys, Met, or Trp are susceptible to oxidation.[10][11] To mitigate this, store peptides under an inert gas like argon and use freshly prepared solutions.[11]
-
Peptide Aggregation: Visually inspect the peptide solution for any cloudiness or precipitation.[12] If aggregation is suspected, consider using aggregation-disrupting agents or optimizing the buffer conditions (pH, ionic strength).
-
Accurate Quantification: Use methods like amino acid analysis to determine the exact net peptide content for accurate and consistent dosing.[13]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[9][14]
Materials:
-
Cells of interest
-
This compound peptide
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and controls, including a vehicle-only control and a positive control for cytotoxicity).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Remove the medium and add 100-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[14][15]
Materials:
-
Cells of interest
-
This compound peptide
-
96-well plate
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with different concentrations of this compound and appropriate controls (vehicle control, low control, high control for maximum LDH release).
-
Incubate for the desired time.
-
Carefully collect a portion of the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to prepare the LDH reaction mixture.
-
Add the reaction mixture to the collected supernatant in a new 96-well plate.
-
Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Data Presentation
Table 1: Example Data from a Dose-Response Cytotoxicity Study
| This compound Conc. (µM) | Cell Viability (% of Control) - MTT Assay | Cytotoxicity (% of Max) - LDH Assay |
| 0 (Vehicle) | 100 ± 5.2 | 2.1 ± 0.5 |
| 1 | 98.7 ± 4.8 | 2.5 ± 0.7 |
| 10 | 95.2 ± 6.1 | 4.8 ± 1.1 |
| 50 | 89.5 ± 5.5 | 10.3 ± 2.4 |
| 100 | 55.3 ± 7.3 | 45.6 ± 6.8 |
| 200 | 21.8 ± 4.9 | 78.2 ± 8.1 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
This compound Mechanism of Action
Caption: this compound disrupts the α-synuclein-CHMP2B interaction, restoring endolysosomal function.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for evaluating the potential cytotoxicity of this compound using MTT and LDH assays.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: A logical flowchart for troubleshooting unexpected cytotoxicity in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide-based approaches to directly target alpha-synuclein in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Evaluation of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 11. genscript.com [genscript.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
scrambled peptide control for PDpep1.3 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the α-synuclein inhibitor, PDpep1.3, and its corresponding scrambled peptide control.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a peptide inhibitor that disrupts the direct protein-protein interaction between the C-terminal region of α-synuclein and the CHarged Multivesicular body Protein 2B (CHMP2B)[1][2][3]. CHMP2B is a component of the Endosomal Sorting Complex Required for Transport-III (ESCRT-III). By blocking this interaction, this compound restores the normal function of the endolysosomal pathway, which enhances the degradation of α-synuclein[1][4][5]. This reduction in α-synuclein levels helps to prevent its aggregation and protects dopaminergic neurons from degeneration[1][3][6].
Q2: What is a scrambled peptide control and why is it necessary for this compound experiments?
A2: A scrambled peptide control is a peptide with the same amino acid composition as the active peptide (this compound) but with the amino acids in a randomized sequence[7][8]. It is a critical negative control used to demonstrate that the observed biological effects of this compound are a direct result of its specific amino acid sequence and not due to non-specific effects of the amino acids themselves[7][9]. In published studies, a scrambled version of this compound (Scramble1.3) has been shown to have no effect on α-synuclein levels or its interaction with CHMP2B[4][10].
Q3: What is the amino acid sequence of this compound?
A3: The amino acid sequence for this compound is Asp-Glu-Glu-Ile-Glu-Arg-Gln-Leu-Lys-Ala-Leu-Gly (DEEIERQLKALG)[2][5].
Q4: In what experimental models has this compound been validated?
A4: this compound has been successfully tested in a variety of in vitro and in vivo models, including human embryonic kidney (HEK293) cells, primary rat cortical neurons, the nematode Caenorhabditis elegans, and rat models of Parkinson's disease[4][5][6][10].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No effect of this compound observed | 1. Peptide Degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles) can lead to peptide degradation[11][12]. 2. Incorrect Peptide Concentration: Errors in calculating the required concentration or dilution of the peptide stock. 3. Low Cell Permeability: The peptide may not be efficiently entering the cells in your specific model. | 1. Proper Handling: Aliquot lyophilized peptide upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Once reconstituted, use immediately or store aliquots at -80°C[12][13]. 2. Verify Concentration: Confirm calculations and consider performing a peptide quantification assay[14]. 3. Optimize Delivery: If using a cell-based assay, consider using cell-penetrating peptide conjugation or other delivery reagents. |
| High background or non-specific effects observed with this compound and/or the scrambled control | 1. Peptide Aggregation: Hydrophobic peptides can aggregate, leading to non-specific cellular stress or artifacts[13]. 2. Contaminants in Peptide Preparation: Residual substances from synthesis, such as trifluoroacetic acid (TFA), can interfere with biological assays[12]. 3. High Peptide Concentration: Using an excessively high concentration can lead to off-target effects. | 1. Solubility Testing: Ensure the peptide is fully dissolved. A common starting point is to dissolve in a small amount of DMSO followed by dilution in aqueous buffer[13]. Visual inspection for precipitates is a first step[13]. 2. Use High-Purity Peptides: Utilize peptides with high purity (>95%) and consider TFA removal services if assays are sensitive[12]. 3. Dose-Response Curve: Perform a dose-response experiment to determine the optimal, lowest effective concentration of this compound. |
| Inconsistent results between experiments | 1. Variability in Peptide Aliquots: Inconsistent concentrations between aliquots. 2. Cell Culture Conditions: Variations in cell passage number, density, or health can impact results. 3. Assay Conditions: Minor differences in incubation times, temperatures, or reagent concentrations. | 1. Careful Aliquoting: Ensure thorough mixing of the stock solution before preparing aliquots. 2. Standardize Cell Culture: Use cells within a consistent passage number range and ensure consistent plating densities. 3. Strict Protocol Adherence: Follow a detailed, standardized protocol for all experiments. |
| Scrambled peptide shows similar activity to this compound | 1. Scrambled Sequence Design: The scrambled sequence may have inadvertently created a new, active motif. 2. Non-Specific Effects: The observed effect may not be sequence-specific and could be related to the overall charge or hydrophobicity of the peptides. | 1. Obtain a Validated Scrambled Sequence: Use a scrambled peptide sequence that has been previously published and shown to be inactive. 2. Test Multiple Scrambled Sequences: If designing your own, it is advisable to test more than one scrambled version to ensure the lack of a specific sequence is responsible for the loss of activity[7]. |
Experimental Protocols & Visualizations
Signaling Pathway of this compound Action
The diagram below illustrates the proposed mechanism of this compound. Under pathological conditions, α-synuclein interacts with CHMP2B, impairing the endolysosomal pathway and leading to α-synuclein accumulation. This compound competitively binds to α-synuclein, disrupting the α-synuclein-CHMP2B interaction and restoring the proper degradation of α-synuclein.
Caption: Mechanism of this compound in restoring α-synuclein degradation.
Experimental Workflow: Co-Immunoprecipitation
This workflow details the steps to validate the disruption of the α-synuclein-CHMP2B interaction by this compound.
Caption: Workflow for Co-Immunoprecipitation to test this compound activity.
Protocol: Co-Immunoprecipitation to Assess α-synuclein-CHMP2B Interaction
Objective: To determine if this compound disrupts the interaction between α-synuclein and CHMP2B in a cellular context.
Materials:
-
HEK293 cells
-
Expression plasmids: Flag-tagged CHMP2B, HA-tagged A53T α-synuclein
-
Transfection reagent
-
This compound and Scrambled Peptide control (e.g., 10 µM final concentration)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-Flag antibody-conjugated magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., Glycine-HCl, pH 2.5 or Laemmli buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-HA, anti-Flag
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells to be 70-80% confluent on the day of transfection.
-
Co-transfect cells with plasmids encoding Flag-CHMP2B and HA-A53T α-synuclein according to the manufacturer's protocol.
-
-
Peptide Treatment:
-
24 hours post-transfection, treat the cells with this compound, the scrambled peptide control, or a vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with control beads for 1 hour at 4°C.
-
Incubate a portion of the cleared lysate with anti-Flag antibody-conjugated beads overnight at 4°C with gentle rotation. Save a small aliquot of the lysate as "Input".
-
-
Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
Elute the bound proteins from the beads by adding elution buffer or by boiling in Laemmli sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins and the "Input" samples by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against HA (to detect co-immunoprecipitated α-synuclein) and Flag (to confirm immunoprecipitation of CHMP2B).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
Expected Results:
| Sample | IP: Flag (CHMP2B) | IB: HA (α-syn) | Interpretation |
| Input | Present | Present | Confirms expression of both proteins. |
| Vehicle Control | Present | Present | α-synuclein co-immunoprecipitates with CHMP2B, confirming interaction. |
| Scrambled Peptide | Present | Present | Scrambled peptide does not disrupt the α-syn-CHMP2B interaction. |
| This compound | Present | Reduced or Absent | This compound disrupts the α-syn-CHMP2B interaction, reducing the amount of co-immunoprecipitated α-synuclein. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-based approaches to directly target alpha-synuclein in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scrambled Peptide Libraries – ProteoGenix [us.proteogenix.science]
- 8. all-chemistry.com [all-chemistry.com]
- 9. Scrambled — Advanced Peptides [advancedpeptides.com]
- 10. researchgate.net [researchgate.net]
- 11. genscript.com [genscript.com]
- 12. genscript.com [genscript.com]
- 13. benchchem.com [benchchem.com]
- 14. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Optimizing PDpep1.3 Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the incubation time of PDpep1.3 treatment in in vitro experiments. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this novel peptide inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a peptide inhibitor that disrupts the protein-protein interaction between α-synuclein and the CHarged Multivesicular Body Protein 2B (CHMP2B), a key component of the Endosomal Sorting Complex Required for Transport-III (ESCRT-III).[1][2][3] By blocking this interaction, this compound restores the normal function of the endolysosomal pathway, which is responsible for the degradation of α-synuclein.[1][2][3] This leads to a reduction in both the levels of α-synuclein protein and its aggregation, offering a potential therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.[1][2]
Q2: Why is it critical to optimize the incubation time for this compound treatment?
A2: Optimizing the incubation time for this compound treatment is crucial for several reasons. Firstly, the peptide's effect is time-dependent; a too-short incubation may not allow for sufficient cellular uptake and target engagement, while an overly long incubation could lead to peptide degradation, off-target effects, or cellular stress, potentially confounding the experimental results. The optimal duration ensures maximal therapeutic effect with minimal cytotoxicity. Secondly, the ideal incubation time can vary significantly between different cell types (e.g., primary neurons vs. immortalized cell lines) due to differences in metabolic rates and cellular trafficking. Therefore, empirical determination of the optimal incubation time for each specific experimental system is highly recommended.
Q3: What are the expected outcomes of a successful this compound treatment?
A3: A successful this compound treatment should result in a measurable decrease in intracellular α-synuclein levels. This can be assessed by various techniques such as Western blotting, ELISA, or immunofluorescence microscopy. Additionally, a reduction in α-synuclein aggregation can be monitored using methods like thioflavin T staining or specific immunoassays for aggregated forms of the protein. Ultimately, in cellular models of α-synuclein-induced toxicity, an effective this compound treatment is expected to improve cell viability and function.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable decrease in α-synuclein levels | Suboptimal Incubation Time: The treatment duration may be too short for the peptide to exert its effect. | Perform a time-course experiment to determine the optimal incubation period (see Experimental Protocol below). |
| Incorrect Peptide Concentration: The concentration of this compound may be too low to effectively disrupt the α-synuclein-CHMP2B interaction. | Conduct a dose-response experiment to identify the optimal concentration. | |
| Peptide Degradation: The peptide may be unstable in the cell culture medium over longer incubation periods. | Minimize freeze-thaw cycles of the peptide stock. Prepare fresh dilutions for each experiment. Consider using a more stable peptide analog if available. | |
| Low Cell Permeability: The peptide may not be efficiently entering the cells. | While this compound is designed for cell permeability, efficiency can vary. If permeability is a concern, consider using cell-penetrating peptide conjugates, although this would be a modification of the base peptide. | |
| High Cellular Toxicity or Cell Death | Excessive Incubation Time: Prolonged exposure to the peptide may be inducing cellular stress. | Reduce the incubation time based on the results of a time-course experiment. |
| High Peptide Concentration: The concentration of this compound may be in a toxic range for the specific cell type. | Perform a dose-response experiment to determine the maximum non-toxic concentration. | |
| Solvent Toxicity: If a solvent like DMSO is used to dissolve the peptide, high concentrations of the solvent can be toxic to cells. | Ensure the final solvent concentration in the culture medium is minimal (typically <0.1%). | |
| High Variability Between Replicates | Inconsistent Cell Health: Variations in cell density, passage number, or overall health can lead to inconsistent responses. | Standardize cell culture conditions, including seeding density and passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Pipetting Errors: Inaccurate pipetting can lead to variations in the final peptide concentration. | Use calibrated pipettes and ensure thorough mixing of solutions. | |
| Edge Effects in Multi-well Plates: Cells in the outer wells of a plate can behave differently due to evaporation. | Avoid using the outermost wells for experimental conditions. Fill them with sterile PBS or media to maintain humidity. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound
This protocol outlines a time-course experiment to identify the optimal incubation duration for this compound in a neuronal cell line (e.g., SH-SY5Y) overexpressing α-synuclein.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) stably expressing α-synuclein
-
Complete cell culture medium
-
This compound peptide
-
Vehicle control (the solvent used to dissolve this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Reagents and equipment for Western blotting
-
Primary antibody against α-synuclein
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
Methodology:
-
Cell Seeding: Seed the neuronal cells in a 12-well plate at a density that will result in 70-80% confluency at the time of harvest. Incubate for 24 hours to allow for cell attachment.
-
Peptide Preparation: Prepare a working stock of this compound at a predetermined, non-toxic concentration (e.g., 10 µM). Also, prepare a vehicle control solution.
-
Treatment: Replace the cell culture medium with fresh medium containing either this compound or the vehicle control.
-
Time-Course Incubation: Incubate the cells for a range of time points. A suggested range is 0, 4, 8, 12, 24, and 48 hours. The "0 hour" time point represents the baseline before treatment.
-
Cell Lysis: At each time point, wash the cells twice with ice-cold PBS and then lyse the cells directly in the well with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against α-synuclein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for α-synuclein and the loading control. Normalize the α-synuclein signal to the loading control for each time point. Plot the normalized α-synuclein levels against the incubation time to determine the time point at which the maximum reduction is observed.
Expected Results from Time-Course Experiment
The following table illustrates hypothetical data from a time-course experiment to optimize this compound incubation time.
| Incubation Time (hours) | Normalized α-synuclein Level (this compound) | Normalized α-synuclein Level (Vehicle) | % Reduction in α-synuclein |
| 0 | 1.00 | 1.00 | 0% |
| 4 | 0.95 | 1.02 | 7% |
| 8 | 0.82 | 0.99 | 17% |
| 12 | 0.65 | 1.01 | 36% |
| 24 | 0.45 | 0.98 | 54% |
| 48 | 0.55 | 0.95 | 42% |
In this hypothetical example, the optimal incubation time would be 24 hours, as it shows the greatest percentage reduction in α-synuclein levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: Troubleshooting Inconsistent Results in PDpep1.3 Assays
Welcome to the technical support center for PDpep1.3 assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the this compound peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peptide inhibitor designed to disrupt the protein-protein interaction (PPI) between α-synuclein and the CHarged Multivesicular body Protein 2B (CHMP2B). CHMP2B is a key component of the Endosomal Sorting Complex Required for Transport-III (ESCRT-III). By binding to α-synuclein, CHMP2B is involved in its degradation pathway. In certain pathological conditions, this interaction can be disrupted, leading to the accumulation of α-synuclein aggregates, a hallmark of Parkinson's disease. This compound works by competitively inhibiting the α-synuclein-CHMP2B interaction, thereby restoring the normal endolysosomal degradation of α-synuclein.
Q2: What are the common assays used to assess this compound activity?
The most common assays to evaluate the efficacy and mechanism of this compound include:
-
Co-Immunoprecipitation (Co-IP): To demonstrate the disruption of the α-synuclein-CHMP2B interaction in a cellular context.
-
Fluorescence Polarization (FP) Assay: A biochemical assay to quantify the binding affinity of this compound to its target and to screen for other potential inhibitors.
-
Cell-Based α-Synuclein Degradation Assays: To measure the functional outcome of this compound treatment, such as a reduction in cellular α-synuclein levels.
Q3: My this compound peptide is not dissolving properly. What should I do?
Peptide solubility can be a significant issue. Here are a few troubleshooting steps:
-
Check the peptide's properties: this compound is a relatively small peptide, but its amino acid composition can affect its solubility.
-
Use the right solvent: Start with sterile, nuclease-free water. If solubility is still an issue, you can try adding a small amount of a co-solvent like DMSO or DMF, but be mindful of their compatibility with your specific assay.
-
Sonication: Gentle sonication can help to dissolve stubborn peptides.
-
pH adjustment: The net charge of the peptide can be altered by adjusting the pH of the solution, which can improve solubility.
Troubleshooting Guides
Inconsistent Results in Co-Immunoprecipitation (Co-IP) Assays
Problem: Low or no pull-down of the interacting protein (α-synuclein or CHMP2B) when using this compound.
| Possible Cause | Recommendation |
| Inefficient Cell Lysis | Use a lysis buffer optimized for protein-protein interactions (e.g., non-denaturing buffers like RIPA buffer with low concentrations of detergents). Ensure complete cell lysis by sonication or douncing. |
| Antibody Issues | Use a high-quality antibody validated for Co-IP. Titrate the antibody concentration to find the optimal amount. Include an isotype control to check for non-specific binding. |
| Washing Steps Too Stringent | Reduce the number of washes or the stringency of the wash buffer (e.g., lower salt or detergent concentration) to avoid disrupting weak interactions. |
| This compound Concentration | Optimize the concentration of this compound used for treatment. A dose-response experiment is recommended. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice throughout the procedure. |
Problem: High background or non-specific binding in Co-IP.
| Possible Cause | Recommendation |
| Insufficient Blocking | Pre-clear the cell lysate with protein A/G beads before adding the primary antibody. Block the beads with BSA or normal serum. |
| Antibody Concentration Too High | Reduce the amount of primary antibody used for immunoprecipitation. |
| Inadequate Washing | Increase the number of washes or the stringency of the wash buffer. |
Inconsistent Results in Fluorescence Polarization (FP) Assays
Problem: Low signal-to-noise ratio or high variability in mP values.
| Possible Cause | Recommendation |
| Low Fluorescence Intensity | Ensure the concentration of the fluorescently labeled peptide is sufficient to produce a signal at least 3-fold above the buffer background. Check for quenching of the fluorophore. |
| "Propeller Effect" | The linker between the fluorophore and the peptide may be too flexible, allowing the fluorophore to rotate freely even when bound. Consider a different labeling strategy or a more rigid linker. |
| Incorrect Buffer Composition | Some buffer components can be autofluorescent. Test each component individually. Ensure the buffer pH is stable. |
| Instrument Settings | Optimize the gain, excitation/emission wavelengths, and read time on your plate reader. |
| Peptide Aggregation | Higher concentrations of the fluorescent peptide can lead to aggregation, affecting polarization. Test a range of concentrations to ensure you are working in a linear range. |
Problem: Unexpectedly high or low IC50 values for this compound.
| Possible Cause | Recommendation |
| Incorrect Protein Concentration | Accurately determine the concentration of your protein (e.g., α-synuclein or CHMP2B) using a reliable method like a BCA assay. |
| Inactive Protein | Ensure your protein is properly folded and active. Use a fresh batch of protein if necessary. |
| Assay Conditions | The IC50 value can be influenced by the concentrations of the fluorescent ligand and the protein. Keep these concentrations consistent across experiments. |
| Peptide Quality | Verify the purity and integrity of your this compound peptide. Degradation or impurities can affect its activity. |
Experimental Protocols
Co-Immunoprecipitation Protocol for α-Synuclein and CHMP2B
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
-
Cell Culture and Treatment:
-
Culture cells expressing both α-synuclein and CHMP2B to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound or a vehicle control for the appropriate amount of time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20-30 µL of protein A/G agarose (B213101) beads to the lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against the protein of interest (e.g., anti-CHMP2B) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30-50 µL of protein A/G agarose beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Centrifuge the beads at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP wash buffer (e.g., lysis buffer with a lower detergent concentration).
-
-
Elution and Western Blotting:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2X Laemmli sample buffer.
-
Boil for 5-10 minutes to elute the proteins.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.
-
Probe the Western blot with antibodies against both α-synuclein and CHMP2B.
-
Fluorescence Polarization (FP) Assay Protocol
This protocol describes a competitive FP assay to measure the inhibition of the α-synuclein-CHMP2B interaction by this compound.
-
Reagent Preparation:
-
Prepare a fluorescently labeled version of a peptide known to bind to your target protein (the "tracer").
-
Prepare purified recombinant α-synuclein and CHMP2B proteins.
-
Prepare a serial dilution of this compound.
-
-
Assay Setup:
-
In a black, low-binding 384-well plate, add the following to each well:
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
A fixed concentration of the target protein (e.g., CHMP2B).
-
A fixed concentration of the tracer peptide.
-
Varying concentrations of this compound.
-
-
Include control wells:
-
Buffer only: Assay buffer only.
-
Tracer only: Assay buffer and tracer.
-
Tracer + Protein (Maximum Polarization): Assay buffer, tracer, and target protein.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for your fluorophore.
-
-
Data Analysis:
-
Subtract the background mP value (buffer only) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the maximum polarization control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
Caption: Co-Immunoprecipitation workflow.
Caption: Fluorescence Polarization assay workflow.
Validation & Comparative
A Comparative Guide to the Efficacy of PDpep1.3 and Other α-Synuclein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aggregation of α-synuclein is a central pathological hallmark of Parkinson's disease and other synucleinopathies. Consequently, the development of therapeutic agents that can inhibit or reverse this process is a primary focus of current research. This guide provides an objective comparison of the peptide inhibitor PDpep1.3 with other notable small-molecule α-synuclein inhibitors, including Anle138b (B560633), NPT200-11, and SynuClean-D. The comparison is based on their distinct mechanisms of action and supporting preclinical data.
Mechanisms of Action: A Divergent Approach
The inhibitors discussed herein target α-synuclein pathology through different mechanisms. While most small molecules aim to directly inhibit the aggregation cascade, this compound employs a novel strategy by modulating a cellular protein-protein interaction to enhance α-synuclein clearance.
-
This compound: This peptide inhibitor disrupts the interaction between α-synuclein and the Charged Multivesicular Body Protein 2B (CHMP2B), a key component of the Endosomal Sorting Complexes Required for Transport (ESCRT-III) machinery.[1][2][3] By blocking this interaction, this compound restores the function of the endolysosomal pathway, which is responsible for degrading proteins, thereby reducing the levels of α-synuclein.[3][4]
-
Anle138b: This small molecule is an oligomer modulator that inhibits the formation of pathological α-synuclein aggregates.[5][6] It has been shown to have a high binding affinity for α-synuclein fibrils.[7]
-
NPT200-11 (Minzasolmin/UCB0599): This inhibitor selectively binds to misfolded intermediates of α-synuclein, such as oligomers, and inhibits their aggregation and fibril formation by stabilizing their conformation.[8][9][10]
-
SynuClean-D: This small molecule has a dual function: it inhibits the aggregation of α-synuclein and can also disrupt mature amyloid fibrils.[11][12]
Preclinical Efficacy: A Tabular Comparison
Table 1: In Vitro Efficacy
| Inhibitor | Target | Assay | Efficacy | Reference |
| This compound | α-synuclein-CHMP2B Interaction | Fluorescence Polarization | Disrupts interaction, enhancing α-synuclein degradation | [3] |
| Anle138b | α-synuclein Aggregates | Fluorescence Spectroscopy | High-affinity binding to fibrils (Kd = 190 ± 120 nM) | [7] |
| NPT200-11 | Misfolded α-synuclein | Not specified | Inhibits misfolding and aggregation | [9][10] |
| SynuClean-D | α-synuclein Aggregation | Thioflavin T Assay | Reduces ThT levels by 34-58% depending on dose | [13] |
Table 2: In Vivo Efficacy in Animal Models
| Inhibitor | Animal Model | Dose/Administration | Key Findings | Reference |
| This compound | Rat model of PD | Not specified | Protects dopaminergic neurons from α-synuclein-mediated degeneration | [1] |
| C. elegans model of PD | Not specified | Rescued neurite shortening of dopaminergic neurons | [14] | |
| Anle138b | Mouse model of MSA | 0.6 and 2 g/kg in feed | 30% reduction in glial cytoplasmic inclusions in striatum and SNc | [5] |
| Transgenic PD mouse model | 5 mg twice daily | Significantly prolonged disease-free survival | [15] | |
| NPT200-11 | Line 61 transgenic mouse | 1 & 5 mg/kg | Reduced α-synuclein pathology in the cortex and normalized striatal dopamine (B1211576) transporter levels | [9][10] |
| hASYN::GFP fusion protein mice | 5 mg/kg IP | Time-dependent reduction in retinal α-synuclein pathology | [9][16] | |
| SynuClean-D | C. elegans model of PD | Not specified | Significantly fewer visible α-synuclein aggregates; 44% of treated animals retained all dopaminergic neurons vs. 14% in untreated | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in α-synuclein pathology and the general workflow of common experimental assays used to assess inhibitor efficacy.
Caption: α-Synuclein pathway and points of inhibitor action.
Caption: Workflow for testing α-synuclein inhibitor efficacy.
Experimental Protocols
Below are generalized protocols for key experiments cited in the evaluation of these inhibitors. Specific parameters may vary between studies.
Thioflavin T (ThT) Aggregation Assay
This assay is widely used to monitor the formation of amyloid fibrils in real-time.
-
Reagent Preparation:
-
Prepare a stock solution of recombinant α-synuclein protein in an appropriate buffer (e.g., PBS).
-
Prepare a stock solution of Thioflavin T in the same buffer.
-
Prepare the inhibitor at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, mix the α-synuclein solution with the ThT solution and the inhibitor at the desired concentrations.
-
Include control wells with α-synuclein and ThT but without the inhibitor.
-
Seal the plate and incubate at 37°C with continuous shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths typically around 440-450 nm and 480-490 nm, respectively.
-
-
Data Analysis:
-
Plot fluorescence intensity against time to generate aggregation curves.
-
The efficacy of the inhibitor is determined by the reduction in fluorescence signal and the delay in the lag phase of aggregation compared to the control.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of α-synuclein aggregates and the protective effect of inhibitors.
-
Cell Culture and Treatment:
-
Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.
-
Treat the cells with pre-formed α-synuclein oligomers or fibrils in the presence or absence of the inhibitor at various concentrations.
-
Include control wells with untreated cells and cells treated with the inhibitor alone.
-
Incubate for a specified period (e.g., 24-48 hours).
-
-
MTT Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
-
Immunocytochemistry/Immunohistochemistry
This technique is used to visualize the presence and localization of α-synuclein aggregates within cells or tissue sections.
-
Sample Preparation:
-
For cell culture, grow cells on coverslips and treat as described for the MTT assay.
-
For animal studies, perfuse the animals and collect brain tissue. The tissue is then fixed, sectioned, and mounted on slides.
-
-
Immunostaining:
-
Permeabilize the cells or tissue sections with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).
-
Incubate with a primary antibody specific for α-synuclein (e.g., total α-synuclein or a form specific for aggregated or phosphorylated α-synuclein).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips or slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize the samples using a fluorescence microscope.
-
Quantify the number and size of α-synuclein-positive puncta or inclusions per cell or per unit area of tissue.
-
Conclusion
This compound presents a novel, indirect approach to reducing α-synuclein pathology by enhancing its natural degradation pathway. This contrasts with the direct anti-aggregation mechanisms of small molecules like Anle138b, NPT200-11, and SynuClean-D. While all have demonstrated promising preclinical efficacy, the different mechanisms of action may offer distinct therapeutic advantages. Further head-to-head comparative studies are necessary to fully elucidate the relative potency and potential clinical utility of these inhibitors. The choice of a particular inhibitor for further development may depend on the specific aspect of α-synuclein pathology one aims to target.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anle138b and related compounds are aggregation specific fluorescence markers and reveal high affinity binding to α-synuclein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The small molecule alpha-synuclein misfolding inhibitor, NPT200-11, produces multiple benefits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 14. Peptide-based approaches to directly target alpha-synuclein in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The oligomer modulator anle138b inhibits disease progression in a Parkinson mouse model even with treatment started after disease onset - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The small molecule alpha-synuclein misfolding inhibitor, NPT200-11, produces multiple benefits in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Two Promising Parkinson's Disease Therapeutics: PDpep1.3 and Anle138b
For Immediate Release
In the relentless pursuit of disease-modifying therapies for Parkinson's disease (PD), two innovative compounds, the peptide inhibitor PDpep1.3 and the small molecule anle138b (B560633), have emerged as promising candidates. This guide offers a comprehensive comparison of their performance in preclinical Parkinson's models, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Divergent Strategies to Combat Alpha-Synuclein (B15492655) Pathology
This compound and anle138b both target the misfolding and aggregation of the alpha-synuclein (α-syn) protein, a key pathological hallmark of Parkinson's disease. However, they employ distinct mechanisms of action.
This compound is a novel peptide inhibitor that works by disrupting the interaction between α-syn and a crucial protein in the endosomal sorting complex required for transport (ESCRT) pathway, called CHarged Multivesicular body Protein 2B (CHMP2B)[1][2][3][4]. This interference is designed to restore the normal cellular process of α-syn degradation through the endolysosomal pathway, thereby reducing its accumulation and aggregation[1][2][3][4].
Anle138b , a small molecule, directly targets the formation of pathological α-syn oligomers, which are considered highly toxic to neurons[5][6][7][8]. By binding to these early-stage aggregates, anle138b is believed to prevent their further assembly into larger, insoluble fibrils and mitigate their neurotoxic effects[5][6][7][8]. Anle138b is orally bioavailable and can cross the blood-brain barrier, a significant advantage for a neurodegenerative disease therapeutic[5][7].
Performance in Parkinson's Disease Models: A Data-Driven Comparison
While no direct head-to-head studies comparing this compound and anle138b in the same Parkinson's model have been published, an analysis of data from separate preclinical studies provides valuable insights into their respective efficacies.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Parkinson's Disease
| Parameter | Animal Model | Treatment Group | Outcome | Reference |
| Dopaminergic Neuron Survival | AAV-A53T α-synuclein rat model | This compound | Increased survival of tyrosine hydroxylase (TH) positive neurons in the substantia nigra. | [9][10][11] |
| Dopamine (B1211576) Levels | AAV-A53T α-synuclein rat model | This compound | Rescued dopamine levels in the striatum. | [10] |
| α-synuclein Pathology | AAV-A53T α-synuclein rat model | This compound | Reduced accumulation of phosphorylated S129 α-synuclein in the striatum. | [2] |
| Motor Function | Not explicitly reported in the primary study. | - | - |
Table 2: In Vivo Efficacy of Anle138b in Mouse Models of Parkinson's Disease and Synucleinopathy
| Parameter | Animal Model | Treatment Group | Outcome | Reference |
| Motor Performance | Rotenone-induced mouse model | anle138b | Ameliorated decrease in motor performance on the rotarod test. | [5][12] |
| Dopaminergic Neuron Survival | PLP-α-syn mouse model (MSA) | anle138b | Preservation of dopaminergic neurons in the substantia nigra. | [1][13] |
| α-synuclein Oligomers | PLP-α-syn mouse model (MSA) | anle138b | Significant reduction in α-synuclein oligomers. | [1][13] |
| Glial Cytoplasmic Inclusions | PLP-α-syn mouse model (MSA) | anle138b | 30% reduction in glial cytoplasmic inclusions in the substantia nigra and striatum. | [1] |
| Disease-Free Survival | A30P α-synuclein transgenic mouse model | anle138b | Significantly prolonged disease-free survival when treatment was started after symptom onset. | [6] |
Experimental Deep Dive: Protocols and Methodologies
A clear understanding of the experimental design is crucial for interpreting the presented data. The following sections detail the key experimental protocols used in the cited studies.
This compound Experimental Protocol: AAV-A53T α-synuclein Rat Model
-
Animal Model: Adult female Sprague-Dawley rats.
-
Disease Induction: Stereotactic injection of adeno-associated virus (AAV) expressing human A53T α-synuclein into the substantia nigra.
-
Treatment: Co-injection of AAV expressing this compound-RFP or a scrambled control peptide (Scramble1.3-RFP).
-
Duration: 6 weeks post-injection.
-
Key Readouts:
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra and striatum.
-
High-Performance Liquid Chromatography (HPLC): Measurement of dopamine and its metabolites in striatal tissue.
-
Immunohistochemistry: Staining for phosphorylated α-synuclein (pS129) to assess pathology.
-
Anle138b Experimental Protocol: Rotenone-Induced Mouse Model
-
Animal Model: One-year-old C57Bl/6J mice.
-
Disease Induction: Oral administration of rotenone.
-
Treatment: Anle138b mixed with food pellets. Control groups received normal feed or placebo feed.
-
Duration: 3 to 4 months.
-
Key Readouts:
-
Behavioral Analysis: Rotarod test to assess motor coordination and balance.
-
Immunohistochemistry: Not detailed in the provided search results.
-
Anle138b Experimental Protocol: PLP-hαSyn Mouse Model (MSA)
-
Animal Model: Two-month-old PLP-hαSyn transgenic mice expressing human α-synuclein in oligodendrocytes.
-
Treatment: Anle138b administered in food pellets at two different doses (0.6 and 2 g/kg).
-
Duration: 4 months.
-
Key Readouts:
-
Behavioral Analysis: Assessment of motor function.
-
Histological Analysis: Immunostaining for α-synuclein to quantify glial cytoplasmic inclusions (GCIs) and analysis of dopaminergic neuron numbers in the substantia nigra.
-
Molecular Analysis: Measurement of α-synuclein oligomers.
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.
Concluding Remarks
Both this compound and anle138b demonstrate significant promise in preclinical models of Parkinson's disease by effectively targeting α-synuclein pathology. This compound offers a novel, targeted approach to enhance the natural degradation of α-synuclein, while anle138b provides a direct method of inhibiting the formation of toxic oligomers.
References
- 1. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-based approaches to directly target alpha-synuclein in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Anle138b to target the toxic protein in Parkinson's - Cure Parkinson's [cureparkinsons.org.uk]
- 8. Evaluation of the Oligomer Modulator anle138b in a Seeding-based Model of Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 9. Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
A Head-to-Head Comparison: PDpep1.3 and Scyllo-inositol in Mitigating α-Synuclein Toxicity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two promising therapeutic candidates, PDpep1.3 and scyllo-inositol, for the reduction of α-synuclein toxicity, a key pathological hallmark of Parkinson's disease and other synucleinopathies. This analysis is based on available experimental data, detailing their mechanisms of action, efficacy, and the experimental protocols used to evaluate their performance.
At a Glance: Key Differences and Mechanisms of Action
| Feature | This compound | scyllo-inositol |
| Molecule Type | Peptide | Small Molecule (Inositol Stereoisomer) |
| Primary Mechanism | Disrupts α-synuclein-CHMP2B interaction, enhancing endolysosomal degradation of α-synuclein.[1][2][3][4] | Directly binds to α-synuclein, inhibiting its aggregation and stabilizing non-toxic oligomers.[5][6][7] |
| Therapeutic Target | Protein-protein interaction (α-synuclein and CHMP2B).[1][2][4] | Protein aggregation cascade of α-synuclein.[5][7] |
Quantitative Performance Data
Direct head-to-head comparative studies between this compound and scyllo-inositol are not extensively available in the current literature. The following tables summarize quantitative data from independent studies to provide a comparative overview of their efficacy.
Table 1: In Vitro Efficacy in Reducing α-Synuclein Aggregation
| Compound | Assay | Model System | Concentration | Result |
| This compound | Thioflavin T (ThT) Assay | Recombinant α-synuclein | Not specified | >75% reduction in ThT fluorescence at a 1:1 molar ratio (α-synuclein:peptide).[4] |
| scyllo-inositol | Thioflavin T (ThT) Assay | Recombinant human and mouse α-synuclein | 1:1 (w/v%) mixture | Inhibition of fibril formation.[6] |
| scyllo-inositol | Transmission Electron Microscopy (TEM) | Recombinant α-synuclein | Multiple concentrations | Prevention of α-synuclein aggregation.[5] |
Table 2: In Vitro and In Vivo Efficacy in Reducing α-Synuclein Levels and Toxicity
| Compound | Assay/Model | Key Findings |
| This compound | Caco-2 MTT Cytotoxicity Assay | Restored ~70% cell viability.[4] |
| Rat model of Parkinson's disease | Reduced accumulation of phosphorylated α-synuclein (pS129) in the striatum.[4] | |
| Rat model of Parkinson's disease | Protected dopaminergic neurons from α-synuclein-mediated degeneration.[1][3] | |
| scyllo-inositol | PC12 cell line | Dose-dependently reduced polyQ-Htt protein levels and misfolded protein aggregates (demonstrating general anti-aggregation properties).[6] |
Delving into the Mechanisms: Signaling Pathways
This compound: Restoring Cellular Housekeeping
This compound's mechanism is centered on the restoration of the endosomal sorting complex required for transport (ESCRT) pathway, a critical cellular machinery for protein degradation. α-synuclein has been shown to impair this pathway by interacting with the ESCRT-III component, CHMP2B.[1][8] By disrupting this interaction, this compound effectively enhances the clearance of α-synuclein.[4][9]
Caption: Mechanism of this compound in restoring α-synuclein clearance.
Scyllo-inositol: A Direct Inhibitor of Aggregation
Scyllo-inositol takes a more direct approach by interacting with α-synuclein monomers and oligomers, thereby preventing their assembly into toxic fibrils.[5][7] It is believed to stabilize smaller, less toxic oligomeric species and may also facilitate their clearance through cellular degradation pathways like the proteasome and lysosome, although the precise signaling cascade is less defined than that of this compound.[6]
Caption: Mechanism of scyllo-inositol in inhibiting α-synuclein aggregation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.
1. Thioflavin T (ThT) Aggregation Assay
This is a widely used method to monitor the formation of amyloid fibrils in real-time.[10]
-
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
-
Protocol Outline:
-
Prepare recombinant α-synuclein monomer solution in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the test compound (this compound or scyllo-inositol) at various concentrations to the α-synuclein solution. A control with no compound is essential.
-
Add ThT to the mixture.
-
Incubate the samples at 37°C with continuous shaking to promote aggregation.
-
Measure the fluorescence intensity (excitation ~450 nm, emission ~482 nm) at regular intervals using a plate reader.
-
Plot fluorescence intensity against time to generate aggregation curves. Inhibition of aggregation is observed as a decrease in the fluorescence signal compared to the control.
-
2. Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxicity of α-synuclein aggregates and the protective effects of the compounds.[11][12]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Protocol Outline:
-
Seed neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate and allow them to adhere.
-
Prepare α-synuclein oligomers or fibrils.
-
Treat the cells with pre-formed α-synuclein aggregates in the presence or absence of this compound or scyllo-inositol for a specified period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3. Immunocytochemistry for α-Synuclein Accumulation
This technique allows for the visualization and quantification of intracellular α-synuclein aggregates.
-
Principle: Specific primary antibodies are used to detect total or aggregated forms of α-synuclein within cells, followed by fluorescently labeled secondary antibodies for visualization by microscopy.
-
Protocol Outline:
-
Culture cells on coverslips and treat with α-synuclein and the test compounds as described for the MTT assay.
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific for α-synuclein (e.g., total α-synuclein or an aggregate-specific antibody like MJFR14).[13]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity or the number and size of aggregates per cell using image analysis software.
-
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for comparing the efficacy of this compound and scyllo-inositol.
Caption: A generalized workflow for comparing therapeutic candidates.
Conclusion
Both this compound and scyllo-inositol present compelling, albeit different, strategies for combating α-synuclein toxicity. This compound offers a targeted approach to enhance the cell's natural protein degradation machinery, while scyllo-inositol acts as a direct inhibitor of the pathological aggregation process. The choice between these or similar molecules for further therapeutic development will depend on a variety of factors including their pharmacokinetic properties, blood-brain barrier permeability, and long-term safety profiles. Further head-to-head studies are warranted to definitively determine the superior candidate for clinical translation.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. Peptide-based approaches to directly target alpha-synuclein in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. α-Synuclein aggregation, seeding and inhibition by scyllo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
A Comparative Guide to the In Vivo Neuroprotective Effects of PDpep1.3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo neuroprotective effects of PDpep1.3, a novel peptide inhibitor of α-synuclein, against other emerging therapeutic alternatives for Parkinson's disease (PD). The information is compiled from peer-reviewed scientific literature to support research and development in neurodegenerative diseases.
Executive Summary
This compound is a promising therapeutic candidate that has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease.[1][2] Its unique mechanism of action, which involves the restoration of endolysosomal function by disrupting the interaction between α-synuclein and CHMP2B, sets it apart from many other neuroprotective strategies. This guide compares this compound with three other investigational therapies: Tat-βsyn-degron, a peptide designed to promote α-synuclein degradation; 14-3-3 proteins, which have neuroprotective roles through anti-apoptotic mechanisms; and SynuClean-D, a small molecule inhibitor of α-synuclein aggregation. While direct comparative studies are not yet available, this guide synthesizes existing in vivo data to offer a preliminary assessment of their relative strengths and mechanisms.
Data Presentation: In Vivo Neuroprotective Efficacy
The following tables summarize the key quantitative data from in vivo studies of this compound and its comparators. It is important to note that these results are from separate studies and not from head-to-head comparisons, which may involve different experimental conditions.
Table 1: Comparison of In Vivo Neuroprotective Effects on Dopaminergic Neurons
| Therapeutic Agent | Animal Model | Key Metric | Result | Publication |
| This compound | Rat (α-synuclein oligomer model) | TH+ cell counts in Substantia Nigra (SN) | Significant protection against α-synuclein-mediated dopaminergic neuron loss.[3] | Nim et al., 2020 |
| Tat-βsyn-degron | Mouse (MPTP model) | TH-positive neurons in the Substantia Nigra pars compacta | Significantly protected against MPTP-induced dopaminergic neuronal damage.[4] | Jin et al., 2021 |
| 14-3-3θ | C. elegans (α-synuclein overexpression) | Dopaminergic neuron survival | Significantly protected dopaminergic neurons from α-synuclein-induced degeneration. | Yacoubian et al., 2010 |
| SynuClean-D | C. elegans (α-synuclein expression) | Dopaminergic neuron survival | Rescued dopaminergic neurons from α-synuclein-induced degeneration.[5] | Ries et al., 2018 |
Table 2: Comparison of In Vivo Effects on α-Synuclein Pathology and Motor Function
| Therapeutic Agent | Animal Model | Key Metric | Result | Publication |
| This compound | Rat (α-synuclein oligomer model) | α-synuclein accumulation in striatum | Reduced pS129 α-synuclein accumulation.[6] | Nim et al., 2023 |
| Tat-βsyn-degron | Mouse (A53T α-synuclein transgenic) | α-synuclein aggregates | Decreased α-synuclein aggregates.[4] | Jin et al., 2021 |
| Tat-βsyn-degron | Mouse (MPTP model) | Rotarod performance | Largely protected against MPTP-induced motor impairment.[4] | Jin et al., 2021 |
| SynuClean-D | C. elegans (α-synuclein expression in muscle) | Motility | Concomitant motility recovery with decreased α-synuclein aggregation.[5] | Ries et al., 2018 |
Experimental Protocols
This section provides an overview of the methodologies used in the key in vivo experiments cited in this guide.
This compound: α-Synuclein Oligomer Rat Model
-
Animal Model: Adult female Sprague-Dawley rats.
-
Induction of Pathology: Stereotactic injection of adeno-associated viruses (AAVs) encoding the two halves of a split YFP-tagged human α-synuclein (V1S and SV2) into the substantia nigra to generate α-synuclein oligomers. A control group receives AAVs encoding full-length YFP.
-
Treatment: Co-injection of AAVs encoding either RFP-tagged this compound or a scramble control peptide.
-
Endpoint Analysis (6 weeks post-injection):
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify dopaminergic neurons in the substantia nigra and their terminals in the striatum. Staining for phosphorylated α-synuclein (pS129) to assess pathology.
-
Behavioral Testing: Not detailed in the provided search results.
-
Tat-βsyn-degron: MPTP Mouse Model
-
Animal Model: C57BL/6 mice.
-
Induction of Pathology: Intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at 30 mg/kg, once daily for 5 consecutive days.
-
Treatment: Intraperitoneal injection of Tat-βsyn-degron peptide or a control peptide (Tat-βsyn).
-
Endpoint Analysis (1 week after the last MPTP injection):
-
Immunohistochemistry: Staining for TH to quantify dopaminergic neurons in the substantia nigra pars compacta and their terminals in the striatum.
-
Behavioral Testing: Rotarod performance to assess motor coordination.[4]
-
14-3-3θ Overexpression: C. elegans Model
-
Animal Model: Transgenic C. elegans expressing human α-synuclein in dopaminergic neurons.
-
Treatment: Overexpression of human 14-3-3θ or a C. elegans homolog (ftt-2) specifically in dopaminergic neurons.
-
Endpoint Analysis:
-
Microscopy: Visualization and quantification of dopaminergic neuron survival, often identified by a fluorescent reporter.
-
SynuClean-D: C. elegans Model
-
Animal Model: Transgenic C. elegans expressing human α-synuclein in either muscle cells or dopaminergic neurons.
-
Treatment: Administration of SynuClean-D through the worms' food.
-
Endpoint Analysis:
-
Microscopy: Quantification of α-synuclein aggregation and dopaminergic neuron survival.
-
Behavioral Testing: Assessment of motility.[5]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound's neuroprotective action.
Caption: In vivo experimental workflow for validating this compound.
Caption: Mechanisms of action for alternative neuroprotective agents.
References
- 1. The small aromatic compound SynuClean-D inhibits the aggregation and seeded polymerization of multiple α-synuclein strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. Development of an α-synuclein knockdown peptide and evaluation of its efficacy in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide-based approaches to directly target alpha-synuclein in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PDpep1.3 in Neuronal Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the peptide inhibitor PDpep1.3 and its effects across different neuronal cell lines. This document summarizes the mechanism of action, presents available quantitative data, and provides detailed experimental protocols to facilitate further research and drug development efforts in the context of neurodegenerative diseases, particularly Parkinson's disease.
Introduction to this compound
This compound is a novel peptide inhibitor designed to combat the pathological aggregation of α-synuclein, a key hallmark of synucleinopathies such as Parkinson's disease.[1][2][3] The peptide functions by disrupting the interaction between the C-terminal region of α-synuclein and the Charged Multivesicular Body Protein 2B (CHMP2B), a crucial component of the Endosomal Sorting Complex Required for Transport-III (ESCRT-III).[1][2][3] This interference with the α-synuclein-CHMP2B complex restores the function of the endolysosomal pathway, thereby promoting the degradation of α-synuclein and reducing its cytotoxic aggregation.[1][2][4]
Mechanism of Action: The α-synuclein-CHMP2B Pathway
This compound's therapeutic potential lies in its ability to modulate the endolysosomal pathway, which is often impaired in neurodegenerative diseases, leading to the accumulation of toxic protein aggregates. The peptide competitively binds to CHMP2B, preventing its interaction with α-synuclein.[3][4] This disruption allows the endolysosomal machinery to function correctly, leading to the clearance of α-synuclein.
Comparative Performance of this compound in Neuronal Cell Lines
While comprehensive comparative data across a wide range of neuronal cell lines is still emerging, initial studies have provided valuable insights into the efficacy of this compound. The following tables summarize the available quantitative data from studies in HEK293 cells and primary cortical neurons. Data for SH-SY5Y and PC12 cell lines, commonly used in Parkinson's disease research, is not yet available in published literature but the provided protocols can be adapted for these lines.
Table 1: Effect of this compound on α-synuclein Protein Levels
| Cell Line | α-synuclein Variant | Treatment | Reduction in α-synuclein Levels | Reference |
| HEK293 | A53T mutant | This compound | Significant reduction observed via immunoblotting | [4] |
| Primary Cortical Neurons (rat) | Wild-type (endogenous) | This compound-GFP | Significant reduction in fluorescence intensity | [4] |
| Primary Cortical Neurons (rat) | A53T mutant (AAV) | This compound-GFP | Significant reduction in fluorescence intensity | [4] |
Table 2: Effect of this compound on Endolysosomal Function
| Cell Line | Marker | Treatment | Effect on Marker | Reference |
| HEK293 | LAMP1 | A53T α-syn + this compound | Restored LAMP1 levels | [4] |
| Primary Cortical Neurons (rat) | LAMP1 | A53T α-syn + this compound-RFP | Restored LAMP1 fluorescence | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
Cell Culture and Transfection
-
HEK293 Cells:
-
Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For transfection, plate cells to achieve 70-80% confluency on the day of transfection. Use a suitable transfection reagent to introduce plasmids encoding α-synuclein (wild-type or mutant) and this compound (or a scrambled control peptide).
-
-
SH-SY5Y Cells:
-
Culture in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Differentiation can be induced by treatment with retinoic acid for 3-5 days.
-
Transfection can be performed using electroporation or lipid-based transfection reagents.
-
-
PC12 Cells:
-
Culture in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
Neuronal differentiation can be induced by treatment with nerve growth factor (NGF) at a concentration of 50-100 ng/mL for 5-7 days.
-
-
Primary Cortical Neurons:
-
Isolate from embryonic day 18 (E18) rat cortices.
-
Plate dissociated neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Transduction with adeno-associated viruses (AAVs) is an effective method for gene delivery.
-
Co-Immunoprecipitation (Co-IP) to Assess α-synuclein-CHMP2B Interaction
This protocol is designed to verify the disruption of the α-synuclein-CHMP2B interaction by this compound.
-
Cell Lysis: Lyse transfected cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against CHMP2B overnight at 4°C.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against α-synuclein and CHMP2B. A reduced α-synuclein signal in the this compound treated sample indicates disruption of the interaction.[4]
Immunofluorescence Staining for α-synuclein and LAMP1
This method allows for the visualization and quantification of protein levels and colocalization within cells.
-
Cell Plating and Treatment: Plate cells on coverslips and transfect or transduce as described above.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against α-synuclein and LAMP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Image Analysis: Acquire images using a confocal microscope and quantify the fluorescence intensity of α-synuclein and LAMP1 using image analysis software.[4]
Cell Viability Assays
To assess the cytoprotective effects of this compound against α-synuclein-induced toxicity, various cell viability assays can be employed.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Live/Dead Staining: This fluorescence-based assay uses calcein-AM to stain live cells green and ethidium (B1194527) homodimer-1 to stain dead cells red.
Conclusion and Future Directions
The available data strongly suggest that this compound is a promising therapeutic candidate for synucleinopathies. Its mechanism of action, centered on the disruption of the α-synuclein-CHMP2B interaction and restoration of endolysosomal function, has been demonstrated in HEK293 cells and primary cortical neurons.[4]
Further comparative studies in other relevant neuronal cell lines, such as SH-SY5Y and PC12, are crucial to fully elucidate the therapeutic potential of this compound. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses. Future research should focus on obtaining quantitative data on the efficacy of this compound in these cell lines, which will be invaluable for the continued development of this and other similar peptide-based inhibitors for the treatment of neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of PDpep1.3 for the α-Synuclein Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aggregation of α-synuclein is a central pathological hallmark of Parkinson's disease and other synucleinopathies. Therapeutic strategies aimed at mitigating this process are of paramount interest. This guide provides a detailed comparison of PDpep1.3, a novel peptide inhibitor, with other emerging alternatives targeting the α-synuclein pathway. The information presented is based on available experimental data to facilitate an objective assessment of their potential.
The α-Synuclein Pathway and the Role of CHMP2B
α-synuclein, a protein abundant in presynaptic terminals, is implicated in the regulation of synaptic vesicle trafficking. Under pathological conditions, it misfolds and aggregates, leading to the formation of toxic oligomers and larger inclusions known as Lewy bodies. These aggregates are associated with neuronal dysfunction and degeneration.
One of the mechanisms by which α-synuclein accumulation is thought to exert its toxicity is through the impairment of cellular clearance pathways. The endosomal sorting complex required for transport (ESCRT) machinery is crucial for the degradation of proteins via the endolysosomal pathway. α-synuclein has been shown to directly interact with a component of the ESCRT-III complex, the charged multivesicular body protein 2B (CHMP2B).[1][2][3][4] This interaction is believed to impede the normal function of the ESCRT complex, leading to impaired degradation of α-synuclein itself, thus creating a detrimental feedback loop.
Figure 1. The α-synuclein aggregation pathway and its interaction with CHMP2B.
This compound: A Targeted Disruptor of the α-Synuclein-CHMP2B Interaction
This compound is a peptide inhibitor designed to specifically disrupt the interaction between α-synuclein and CHMP2B.[1][4][5][6] By blocking this interaction, this compound aims to restore the function of the endolysosomal pathway, thereby promoting the clearance of aggregated α-synuclein and protecting neurons from its toxic effects.[1][4][5][6]
Figure 2. Proposed mechanism of action for this compound.
Performance Data for this compound
The following table summarizes the key quantitative data for this compound based on the findings from Nim et al., 2023.
| Parameter | Method | Result | Reference |
| Binding Affinity to CHMP2B | Fluorescence Polarization (FP) | Kd = 1.6 ± 0.4 µM | (Nim et al., 2023, Nature Communications) |
| Reduction of α-Synuclein Levels (A53T mutant) | Immunoblotting in HEK293 cells | Significant reduction (P < 0.0001) | [7] |
| Reduction of endogenous α-synuclein | Immunofluorescence in primary cortical neurons | Significant reduction (P < 0.0001) | [7] |
| Rescue of α-synuclein-induced cytotoxicity | Cell viability assay (MG132 stress) | Significant increase in cell viability | (Nim et al., 2023, Nature Communications) |
| Reduction of α-synuclein oligomers | Bimolecular Fluorescence Complementation (BiFC) | Significant reduction | [8] |
| In vivo efficacy | Rat model of Parkinson's disease | Reduction of α-synuclein-mediated dopaminergic neurodegeneration | [8] |
Comparative Analysis with Alternative Therapeutics
While this compound shows a highly specific mechanism of action, several other therapeutic candidates are being developed to target the α-synuclein pathway through different approaches.
Buntanetap (ANVS401)
Buntanetap is an orally available small molecule that inhibits the translation of multiple neurotoxic proteins, including α-synuclein, by binding to an iron-responsive element in their mRNA.[9] This upstream mechanism of action differs significantly from the protein-protein interaction disruption targeted by this compound.
| Parameter | Method | Result | Reference |
| Mechanism of Action | Translational Inhibition | Reduces the synthesis of α-synuclein, amyloid-β, and tau | [9] |
| Clinical Efficacy (Early AD) | Phase IIa trial (ADAS-Cog11) | 3.3 point improvement from baseline (30mg dose) | [10] |
| Clinical Efficacy (Early PD) | Phase III trial (MDS-UPDRS) | Statistically significant improvements in motor and non-motor symptoms | [11] |
| Effect on α-synuclein levels | CSF analysis in MCI patients | Reduction in CSF α-synuclein | [12] |
Prasinezumab
Prasinezumab is a humanized monoclonal antibody that targets aggregated forms of α-synuclein.[13] Its proposed mechanism involves enhancing the clearance of extracellular α-synuclein aggregates, thereby preventing their cell-to-cell spread.
| Parameter | Method | Result | Reference |
| Binding Affinity to aggregated α-synuclein | ELISA | EC50 ≈ 0.0056 µg/mL | [13] |
| Target | C-terminus of aggregated α-synuclein | High affinity for aggregated forms over monomers | [13] |
| Clinical Efficacy (Early PD) | Phase II PASADENA study | 35% reduction in motor function decline vs. placebo (exploratory analysis) | [14] |
| Off-target effects | Clinical trials | Infusion-related reactions reported | [15] |
SynuClean-D
SynuClean-D is a small molecule identified through high-throughput screening that inhibits α-synuclein aggregation and is also capable of disassembling pre-formed fibrils.[11][16]
| Parameter | Method | Result | Reference |
| Inhibition of α-synuclein aggregation | Thioflavin T (ThT) assay | 72-73% reduction in ThT fluorescence | [14] |
| Disaggregation of pre-formed fibrils | Thioflavin T (ThT) assay | 71% reduction in ThT fluorescence of pre-formed fibrils | [17] |
| In vivo efficacy | C. elegans model of Parkinson's disease | Reduced α-synuclein aggregation and neurodegeneration | [11] |
| Mechanism of Action | Binding to fibril cavities | Inhibits fibril propagation and disaggregates mature fibrils | [16] |
Other Peptide Inhibitors
Several other peptides have been investigated for their ability to inhibit α-synuclein aggregation. These peptides often target different regions of the α-synuclein protein and have varying reported efficacies in in vitro assays.
| Peptide | Mechanism/Target | Key Quantitative Data | Reference |
| 4554W | Binds to a "partially aggregated" form of α-synuclein | Significant reduction in ThT fluorescence for WT, G51D, and A53T α-synuclein mutants | [2] |
| K84s | Inhibits α-synuclein oligomerization and fibrillization | Effective at sub-stoichiometric molar ratios in ThT assays | [18] |
| R18D | Reduces α-synuclein monomer aggregation and seed uptake | 62.1% inhibition of α-syn aggregation in a cell-free ThT assay | [5] |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity between two molecules in solution.
Figure 3. Workflow for a Fluorescence Polarization binding assay.
Protocol for this compound and CHMP2B Binding: A FITC-labeled this compound peptide is incubated with increasing concentrations of purified recombinant CHMP2B. The fluorescence polarization of the FITC label is measured. As more CHMP2B binds to the labeled peptide, the complex tumbles more slowly in solution, leading to an increase in the polarization value. The data is then fitted to a binding curve to calculate the dissociation constant (Kd).[3]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if two proteins interact in a cellular context.
Figure 4. Workflow for a Co-Immunoprecipitation experiment.
Protocol for α-synuclein and CHMP2B Interaction: HEK293 cells are co-transfected to express HA-tagged A53T α-synuclein and Flag-tagged CHMP2B, along with GFP-tagged this compound or a control peptide. The cell lysates are then subjected to immunoprecipitation using an anti-Flag antibody. The resulting immunoprecipitates are analyzed by Western blotting with an anti-HA antibody to detect the presence of co-precipitated α-synuclein. A reduction in the amount of co-precipitated α-synuclein in the presence of this compound indicates that the peptide disrupts the interaction.[3]
Thioflavin T (ThT) Aggregation Assay
This is a widely used in vitro assay to monitor the formation of amyloid fibrils.
Protocol: Recombinant α-synuclein protein is incubated under conditions that promote aggregation (e.g., shaking at 37°C) in the presence or absence of the test compound. At various time points, the fluorescence of Thioflavin T is measured. ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. A decrease in ThT fluorescence in the presence of the test compound indicates inhibition of fibril formation.[4][6]
Summary and Conclusion
This compound represents a highly specific approach to targeting the α-synuclein pathway by disrupting the α-synuclein-CHMP2B interaction. This mechanism is distinct from other strategies such as translational inhibition (Buntanetap), antibody-mediated clearance of aggregates (Prasinezumab), and direct inhibition of fibrillization (SynuClean-D).
The available data for this compound demonstrates target engagement at the molecular level and efficacy in cellular and animal models. While direct comparative studies are lacking, this guide provides a framework for evaluating the relative strengths and weaknesses of these different therapeutic strategies.
The specificity of this compound for the α-synuclein-CHMP2B interaction is a key advantage, as it may minimize off-target effects. However, the delivery of a peptide therapeutic to the central nervous system presents a significant challenge that needs to be addressed in further development. In contrast, small molecules like Buntanetap and SynuClean-D may have better bioavailability, while monoclonal antibodies like Prasinezumab have a well-established development path but may face challenges in penetrating the blood-brain barrier and have shown mixed results in clinical trials.
Further research, including head-to-head preclinical studies and ultimately clinical trials, will be necessary to definitively determine the most effective strategy for targeting the α-synuclein pathway in the treatment of Parkinson's disease and other synucleinopathies. This guide serves as a resource for researchers to navigate the current landscape of α-synuclein-targeting therapeutics and to inform the design of future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights Into Peptide Inhibition of Alpha-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. Targeting α-synuclein for treating Parkinson’s disease: mechanistic and therapeutic considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. roche.com [roche.com]
- 11. pnas.org [pnas.org]
- 12. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jwatch.org [jwatch.org]
- 16. Annovis Bio's Buntanetap Safe, Effective for High-Risk Alzheimer's Patients [synapse.patsnap.com]
- 17. The small aromatic compound SynuClean-D inhibits the aggregation and seeded polymerization of multiple α-synuclein strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation [frontiersin.org]
head-to-head study of PDpep1.3 and other peptide inhibitors
A comparative analysis of PDpep1.3 and other peptide-based inhibitors reveals distinct mechanisms and therapeutic potential in targeting α-synuclein, a key protein implicated in Parkinson's disease and other synucleinopathies. While direct head-to-head studies are limited, data from individual preclinical studies provide a basis for objective comparison. This compound functions by restoring a natural protein degradation pathway, whereas other inhibitors act by promoting degradation through a different cellular system or by directly preventing the protein's aggregation.
Performance Comparison of α-Synuclein Peptide Inhibitors
This guide compares three peptide inhibitors: this compound, Tat-βsyn-degron, and K84s. Each utilizes a unique mechanism to mitigate α-synuclein pathology. This compound disrupts the interaction between α-synuclein (α-syn) and the ESCRT-III complex protein CHMP2B, thereby enhancing the natural endolysosomal degradation of α-syn.[1][2][3] In contrast, Tat-βsyn-degron is a composite peptide designed to shuttle α-synuclein to the proteasome for degradation.[4][5][6] K84s acts as a direct aggregation inhibitor, preventing the formation of toxic α-synuclein oligomers and fibrils.[7][8]
Quantitative Performance Data
The following tables summarize the available quantitative data on the efficacy of these peptide inhibitors from various preclinical studies.
Table 1: In Vitro Efficacy of Peptide Inhibitors
| Peptide Inhibitor | Mechanism of Action | Key Performance Metric | Result | Cell Model | Reference |
| This compound | α-syn/CHMP2B Interaction Disruptor | α-Synuclein Protein Reduction | ~50% reduction of A53T α-syn | HEK293 Cells | [3] |
| α-Synuclein Oligomer Reduction | Significant reduction in WT α-syn oligomers | HEK293 Cells | |||
| Tat-βsyn-degron | α-Synuclein Proteasomal Degradation | Endogenous α-Synuclein Reduction | >50% reduction at 50 µM after 24h | Primary Cortical Neurons | [9] |
| K84s | α-Synuclein Aggregation Inhibition | ThT Fluorescence Reduction | >75% reduction at 1:1 (α-syn:Peptide) ratio | In vitro assay | [8] |
| Binding Free Energy (vs. α-syn) | -33.61 kcal/mol | In silico model | [10][11] |
Table 2: In Vivo Efficacy of Peptide Inhibitors
| Peptide Inhibitor | Animal Model | Key Finding | Result | Reference |
| This compound | Rat model of α-syn oligomeropathy | Protection of Dopaminergic Neurons | Rescued dopaminergic neurons from α-syn-mediated degeneration | [1] |
| Reduction of α-Synuclein Accumulation | Reduced accumulation of pS129 α-syn in the striatum | [8] | ||
| Tat-βsyn-degron | Mouse model of spreading synucleinopathy | Reduction of α-Synuclein Aggregates | Decreased α-synuclein aggregates and microglial activation | [5][9] |
| Mouse toxicity model of Parkinson's Disease | Reduction of Neuronal Damage | Significantly decreased parkinsonian toxin-induced neuronal damage | [5] |
Signaling Pathways and Experimental Workflows
α-Synuclein Endolysosomal Degradation Pathway and this compound Intervention
Aggregated α-synuclein can impair its own degradation by binding to CHMP2B, a key component of the ESCRT-III complex. This interaction disrupts the formation of multivesicular bodies (MVBs), which are essential for trafficking proteins to the lysosome for degradation. This compound competitively binds to CHMP2B, preventing the α-synuclein interaction and restoring the normal function of the endolysosomal pathway.
General Workflow for Peptide Inhibitor Evaluation
The discovery and validation of peptide inhibitors like this compound typically follow a multi-stage process, beginning with high-throughput screening and progressing through in vitro and in vivo validation.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of experimental data. Below are summaries of standard protocols used to evaluate the performance of α-synuclein peptide inhibitors.
Thioflavin T (ThT) Fluorescence Assay for Aggregation Inhibition
This assay measures the extent of amyloid fibril formation, which is characteristic of α-synuclein aggregation. Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of these fibrils.
-
Reagent Preparation : A 1 mM stock solution of ThT is prepared in dH₂O and filtered. Recombinant α-synuclein monomer is prepared in a suitable buffer (e.g., PBS, pH 7.4). Peptide inhibitors are reconstituted in an appropriate solvent.[12][13]
-
Assay Setup : In a 96-well black plate, α-synuclein monomer (e.g., 100 µM) is mixed with or without the peptide inhibitor at various molar ratios.[13] Pre-formed α-synuclein fibrils can be added as seeds to accelerate aggregation.[14]
-
Incubation : The plate is sealed and incubated at 37°C with continuous shaking (e.g., 600 rpm) to promote fibril formation.[13]
-
Measurement : ThT is added to each well (final concentration e.g., 25 µM).[13] Fluorescence is measured at regular intervals using a microplate reader with excitation and emission wavelengths set to approximately 450 nm and 485 nm, respectively.[13][15]
-
Analysis : An increase in fluorescence intensity over time indicates fibril formation. The efficacy of an inhibitor is determined by the degree to which it suppresses this increase compared to the control (α-synuclein alone).
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay determines cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Cell Culture : Neuronal cell lines (e.g., SH-SY5Y or PC12) are seeded in a 96-well plate and cultured for 24 hours.[14][16]
-
Treatment : Cells are treated with pre-aggregated α-synuclein in the presence or absence of the peptide inhibitor for a specified period (e.g., 24-48 hours).[14][17]
-
MTT Incubation : The culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C to allow formazan crystal formation.[18]
-
Solubilization : A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading : The absorbance of the purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.[17]
-
Analysis : Cell viability is expressed as a percentage relative to untreated control cells. A higher absorbance value corresponds to higher cell viability.
Immunoblotting for α-Synuclein Reduction
This technique is used to quantify the reduction of α-synuclein protein levels within cells following peptide treatment.
-
Cell Lysis : After treatment with the peptide inhibitor, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE : Equal amounts of total protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection : The membrane is blocked and then incubated with a primary antibody specific to α-synuclein. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.
-
Signal Detection : The signal is detected using a chemiluminescent substrate, and the band intensities are captured and quantified using an imaging system.
-
Analysis : The intensity of the α-synuclein band is normalized to the loading control. The percentage reduction is calculated by comparing the normalized intensity in treated samples to that in untreated or control peptide-treated samples.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an α-synuclein knockdown peptide and evaluation of its efficacy in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation [frontiersin.org]
- 8. Peptide-based approaches to directly target alpha-synuclein in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an α-synuclein knockdown peptide and evaluation of its efficacy in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 13. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Inhibition of alpha-synuclein seeded fibril formation and toxicity by herbal medicinal extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thioflavin T Assay [protocols.io]
- 16. Targeting alpha synuclein and amyloid beta by a multifunctional, brain-penetrant dopamine D2/D3 agonist D-520: Potential therapeutic application in Parkinson’s disease with dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of PDpep1.3's Efficacy in Preclinical Models of Parkinson's Disease
A promising new peptide, PDpep1.3, has demonstrated significant neuroprotective effects in multiple preclinical models of Parkinson's disease. This guide provides a comprehensive comparison of its performance across various experimental systems, supported by quantitative data and detailed methodologies, to inform researchers and drug development professionals.
Developed through a high-throughput screen to identify inhibitors of α-synuclein aggregation, this compound works by disrupting the interaction between the C-terminal region of α-synuclein and the CHarged Multivesicular body Protein 2B (CHMP2B), a key component of the Endosomal Sorting Complex Required for Transport-III (ESCRT-III).[1][2][3] This interference restores the function of the endolysosomal pathway, which is responsible for degrading proteins like α-synuclein.[1][4] The accumulation of misfolded α-synuclein is a hallmark of Parkinson's disease, leading to the formation of toxic oligomers and fibrils that are implicated in the degeneration of dopaminergic neurons.[4][5] By promoting α-synuclein degradation, this compound effectively reduces its toxic buildup, offering a potential disease-modifying therapeutic strategy.[1][4]
Quantitative Performance Across Parkinson's Disease Models
The efficacy of this compound has been evaluated in a range of models, from cell cultures to in vivo animal models, demonstrating a consistent reduction in α-synuclein levels and protection of dopaminergic neurons.
| Model System | Key Metric | Treatment | Result | Citation |
| In Vitro Models | ||||
| HEK293 Cells expressing A53T α-synuclein | α-synuclein protein levels | Co-transfection with this compound | Significant reduction in A53T α-synuclein levels compared to control. | [1] |
| Primary Rat Cortical Neurons expressing A53T α-synuclein | A53T α-synuclein fluorescence intensity | Transduction with AAV encoding this compound | Significant decrease in A53T α-synuclein fluorescence compared to scramble control. | [1] |
| Primary Rat Cortical Neurons | Endogenous α-synuclein fluorescence intensity | Expression of this compound | Reduced fluorescence intensity of endogenous α-synuclein. | [1] |
| In Vivo Models | ||||
| C. elegans expressing A30P α-synuclein | Neurite length of dopaminergic neurons | Co-expression of RFP-tagged this compound | Partial rescue of neurite shortening caused by α-synuclein expression. | [4] |
| Rat Model of PD (AAV-A53T α-synuclein) | α-synuclein positive area in substantia nigra (SN) | Injection of AAV-PDpep1.3 | Significant reduction in the total α-synuclein positive area compared to scramble control. | [1] |
| Rat Model of PD (AAV-A53T α-synuclein) | Number of surviving dopaminergic neurons in SN | Injection of AAV-PDpep1.3 | Mitigated neurodegeneration, with the number of surviving neurons comparable to control animals. | [1] |
| Rat Model of PD (AAV-A53T α-synuclein) | Forelimb asymmetry (Cylinder Test) | Injection of AAV-PDpep1.3 | Behavior comparable to control animals, indicating rescue of motor deficits. | [1] |
Comparison with Other α-Synuclein Targeting Peptides
While this compound shows considerable promise, other peptide-based strategies are also being explored to combat Parkinson's disease by targeting α-synuclein. A direct comparative study with this compound has not been published; however, the following table summarizes the characteristics of other notable peptides.
| Peptide | Target/Mechanism | Key Findings in Preclinical Models | Citation |
| Tat-βsyn-degron | Promotes proteasomal degradation of α-synuclein. | Reduced α-synuclein levels and protected against toxin-induced neuronal damage in mouse models of PD. | [6] |
| K84s and K102s | Inhibit α-synuclein oligomerization and aggregation. | Significantly inhibited α-synuclein aggregation at sub-stoichiometric ratios in vitro and reduced aggregation in human cells (K84s). | [5] |
| DNSP-11 | Derived from glial cell line-derived neurotrophic factor (GDNF), exerts neurotrophic-like actions. | Provided dose-dependent protection of HEK-293 cells from cytotoxicity. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.
In Vitro Experiments
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells were cultured and co-transfected with plasmids encoding for A53T α-synuclein and either this compound or a scramble control peptide. α-synuclein protein levels were then assessed by immunoblotting.[1]
-
Primary Neuron Culture and Transduction: Primary cortical neurons were isolated from E17 rat embryos. Neurons were then co-transduced with adeno-associated viruses (AAVs) encoding human A53T α-synuclein and either GFP-tagged this compound or a scramble control. α-synuclein levels were quantified using fluorescence intensity measurements.[1]
In Vivo Experiments
-
C. elegans Model: C. elegans expressing mutant A30P human α-synuclein in dopaminergic neurons were used. The effect of co-expressing RFP-tagged this compound was assessed by measuring the neurite length of the posterior deirid dopaminergic neurons.[4]
-
Rat Model of Parkinson's Disease:
-
Model Creation: A preclinical rat model of Parkinson's disease was generated by injecting an AAV vector encoding human mutant A53T α-synuclein into the substantia nigra (SN).[1]
-
Treatment: AAVs encoding either this compound-GFP or a scramble control-GFP were co-injected with the AAV-A53T α-synuclein.[8]
-
Analysis: Six weeks post-injection, the brains were analyzed. This included immunohistochemistry to quantify the α-synuclein positive area and the number of surviving tyrosine hydroxylase (TH) positive (dopaminergic) neurons in the SN.[1][8]
-
Behavioral Testing: The cylinder test was used to assess forelimb asymmetry, a measure of motor impairment. The number of times the rat used its impaired or unimpaired forelimb to touch the cylinder wall during exploration was recorded.[1]
-
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the general workflow for its in vivo evaluation are depicted in the following diagrams.
References
- 1. Disrupting the α-synuclein-ESCRT interaction with a peptide inhibitor mitigates neurodegeneration in preclinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation [frontiersin.org]
- 6. Development of an α-synuclein knockdown peptide and evaluation of its efficacy in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the physical and in vitro protective activity of three synthetic peptides derived from the pro- and mature GDNF sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Independent Validation of PDpep1.3 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings on PDpep1.3, a peptide inhibitor of α-synuclein, with alternative therapeutic peptides. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support independent validation efforts and inform future research directions.
As of late 2025, a thorough review of the scientific literature reveals no direct independent experimental validations or replication studies of the findings reported in the original publication by Nim et al. (2023) in Nature Communications. The information presented herein is based on the data provided in the original publication and is compared with data from publications on alternative α-synuclein targeting peptides.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound and several alternative peptides that aim to reduce α-synuclein aggregation and toxicity.
Table 1: In Vitro Efficacy of α-Synuclein Targeting Peptides
| Peptide | Target/Mechanism | Assay | Concentration | Reported Efficacy | Publication |
| This compound | Disrupts α-synuclein-CHMP2B interaction | α-synuclein oligomer reduction (luciferase assay) | Not specified | Significant reduction vs. control | Nim et al., 2023 |
| K84s | Binds α-synuclein oligomers | Thioflavin T (ThT) fluorescence | 1:1 (α-synuclein:peptide) | >75% reduction in fluorescence | Popova et al., 2021 |
| K102s | Binds α-synuclein oligomers | Thioflavin T (ThT) fluorescence | Not specified | >80% reduction in fluorescence | Popova et al., 2021 |
| PQQ-αS36-46 | Prevents α-synuclein fibril formation | Thioflavin T (ThT) fluorescence | 10:1 (peptide:α-synuclein) | >60% reduction in fluorescence | Kobayashi et al., 2006 |
| VAQKTmV | Targets α-synuclein residues 77-82 | α-synuclein aggregation assay | Equimolar | Up to 60% reduction in aggregation | Madine et al., 2008 |
| CP-2 | Modulates α-synuclein aggregation | Not specified | Not specified | Remodels fibrils to non-toxic species | Chemerovski-Glikman et al., 2016 |
Table 2: Cellular and In Vivo Efficacy of α-Synuclein Targeting Peptides
| Peptide | Model System | Outcome Measure | Reported Efficacy | Publication |
| This compound | Rat model of Parkinson's disease | Reduction of pS129 α-synuclein accumulation in striatum | Significant reduction | Nim et al., 2023 |
| K84s | Human neuroglioma (H4) cells | Reduction of α-synuclein inclusion formation | ~20% reduction | Popova et al., 2021 |
| PQQ-αS36-46 | U2-OS cells | Reduction of α-synuclein-induced toxicity | ~40-fold reduction | Allen et al., 2023 (citing earlier work) |
| VAQKTmV | Not reported in cited literature | Not applicable | Not applicable | Madine et al., 2008 |
| CP-2 | Neuronal cells overexpressing α-synuclein | Reduction of intracellular α-synuclein accumulation and toxicity | Significant reduction | Chemerovski-Glikman et al., 2016 |
Experimental Protocols
This section details the key experimental methodologies as described in the original publications.
This compound (Nim et al., 2023)
-
α-Synuclein Oligomer Reduction Assay: A luciferase-based protein fragment complementation assay (PCA) was used to measure the reduction of α-synuclein oligomers in cells.
-
Animal Model: A rat model of Parkinson's disease was generated by viral-mediated overexpression of A53T α-synuclein.
-
Immunohistochemistry: The accumulation of phosphorylated α-synuclein at serine 129 (pS129) in the striatum of the rat model was quantified.
K84s and K102s (Popova et al., 2021)
-
Thioflavin T (ThT) Fluorescence Assay: The inhibition of α-synuclein fibrillization was monitored by the fluorescence of ThT, which binds to amyloid fibrils.
-
Cell Culture: Human neuroglioma (H4) cells were used to assess the effect of the peptides on the formation of intracellular α-synuclein inclusions.
PQQ-αS36-46 (Kobayashi et al., 2006)
-
Thioflavin T (ThT) Fluorescence Assay: The prevention of α-synuclein fibril formation was measured using a ThT fluorescence assay.
VAQKTmV (Madine et al., 2008)
-
α-Synuclein Aggregation Assay: The reduction of α-synuclein aggregation was monitored over seven days at equimolar concentrations of the peptide and α-synuclein.
CP-2 (Chemerovski-Glikman et al., 2016)
-
Cell Culture: Neuronal cells overexpressing α-synuclein were used to evaluate the peptide's effect on intracellular α-synuclein accumulation and toxicity.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for evaluating α-synuclein targeting peptides.
Caption: Proposed mechanism of this compound in restoring α-synuclein degradation.
Caption: General experimental workflow for evaluating α-synuclein targeting peptides.
Safety Operating Guide
Essential Guide to the Proper Disposal of PDpep1.3
For researchers and scientists at the forefront of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of PDpep1.3, a peptide inhibitor of the α-synuclein-CHMP2B interaction.[1][2][3] Adherence to these guidelines is critical for personnel safety and environmental protection.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the best practice for novel or uncharacterized peptides is to treat them as potentially hazardous substances.[4][5] The following procedures are based on established safety protocols for handling and disposing of synthetic research peptides.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been fully investigated, it is crucial to handle it with care.[5][6] Always assume the compound is hazardous and take appropriate precautions.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 certified).[4] | Protects eyes from splashes of solutions or accidental contact with solid peptide. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[4] | Prevents skin contact with the peptide. |
| Body Protection | Standard laboratory coat.[4] | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in solution. Use a certified chemical fume hood if creating aerosols or handling the powder.[4] | Minimizes inhalation risk, especially when working with the solid form. |
Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in the waste disposal process. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[4][7]
Waste Stream Classification:
| Waste Type | Description | Collection Container |
| Solid Waste | Contaminated lab supplies: gloves, pipette tips, vials, tubes, and absorbent pads. | Lined, sealed container clearly labeled "Hazardous Solid Chemical Waste" with "this compound" listed as a contaminant. |
| Liquid Waste (Aqueous) | Cell culture media, buffer solutions, or other aqueous solutions containing this compound. | Leak-proof, compatible container labeled "Hazardous Aqueous Chemical Waste" with "this compound" listed. Do not pour down the drain.[4][7] |
| Liquid Waste (Solvent) | Solutions of this compound dissolved in organic solvents (e.g., DMSO). | Segregate into "Halogenated" or "Non-Halogenated" solvent waste containers as per institutional policy.[7] Label with all chemical constituents. |
| Sharps Waste | Needles, syringes, or glass Pasteur pipettes contaminated with this compound. | Puncture-resistant sharps container specifically designated for chemically contaminated sharps.[4][7] |
All waste containers must be clearly labeled with their contents and stored in a designated satellite accumulation area (SAA) within the laboratory, away from general traffic.[4][7]
Inactivation and Neutralization Protocol (Recommended)
For an added layer of safety, especially for liquid waste, inactivation via hydrolysis is recommended to degrade the peptide.[5]
Experimental Protocol for Peptide Hydrolysis:
-
Preparation: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Acid or Base Addition:
-
Acid Hydrolysis: Slowly add 1 M Hydrochloric Acid (HCl) to the aqueous peptide waste solution.
-
Base Hydrolysis: Alternatively, slowly add 1 M Sodium Hydroxide (NaOH) to the aqueous peptide waste solution.
-
-
Inactivation: Seal the container and allow it to stand for a minimum of 24 hours to ensure complete peptide degradation.[5]
-
Neutralization: After the inactivation period, carefully neutralize the solution by adding a base (e.g., sodium bicarbonate) to an acidic solution or an acid to a basic solution until the pH is between 6.0 and 8.0.[5]
-
Collection: The final, neutralized solution should be collected in the appropriate aqueous hazardous waste container.
| Parameter | Guideline | Purpose |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient concentration to facilitate the hydrolysis of peptide bonds.[5] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide.[5] |
| Final pH for Disposal | 6.0 - 8.0 | Neutral pH is a standard requirement for institutional hazardous waste streams.[5] |
Spill Management
In the event of a spill, act immediately to contain and clean the area.
-
Evacuate: If the spill is large, evacuate the immediate area.[4]
-
Don PPE: Put on the appropriate personal protective equipment.[4]
-
Containment:
-
Cleanup: Carefully collect all contaminated materials and place them into the designated "Hazardous Solid Chemical Waste" container.[4]
-
Decontaminate: Clean the spill area with an appropriate detergent solution and dispose of all cleaning materials as hazardous waste.[4]
Final Disposal Workflow
The final step is to arrange for the collection of all waste by your institution's Environmental Health and Safety (EHS) office or a licensed waste contractor.[4] Do not attempt to dispose of the waste through any other means.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
